molecular formula C10H12O3 B051087 (R)-2-Benzyl-3-hydroxypropanoic acid CAS No. 123802-80-2

(R)-2-Benzyl-3-hydroxypropanoic acid

Cat. No.: B051087
CAS No.: 123802-80-2
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block and synthetic intermediate of significant interest in medicinal chemistry and asymmetric synthesis. This enantiomerically pure compound features a benzyl group and both a carboxylic acid and a hydroxyl group on a three-carbon backbone, making it a versatile precursor for the construction of more complex molecules. Its primary research application lies in the synthesis of chiral pharmaceuticals, particularly beta-hydroxy acids and statin-like compounds, which are crucial for developing enzyme inhibitors.

Properties

IUPAC Name

(2R)-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Possessing a unique trifunctional structure—a stereodefined center, a carboxylic acid, and a primary alcohol—this molecule serves as a versatile precursor for the stereoselective synthesis of complex bioactive molecules. Its structural rigidity and available functional handles make it particularly crucial in the development of enzyme inhibitors, where precise three-dimensional orientation is paramount for efficacy.

This guide provides an in-depth exploration of the chemical properties, stereoselective synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their synthetic endeavors. The methodologies described herein are grounded in established chemical principles, providing a framework for predictable and reproducible outcomes.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chiral building block are critical for its effective use in synthesis, dictating solubility, reactivity, and purification strategies.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are essential for reaction planning, solvent selection, and safety considerations.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
CAS Number 123802-80-2ChemicalBook[2]
Appearance Solid (Typical)General Knowledge
Melting Point 126-127 °CJOCPR
Boiling Point 352.5 °C (Predicted)General Knowledge
InChIKey RDUHFHDKXQBHMH-SECBINFHSA-NPubChem[3]
Spectroscopic Characterization

Rationale for Predicted Shifts:

  • ¹H NMR: The proton at the chiral center (C2) is expected to be a multiplet due to coupling with both the benzylic (C4) and hydroxymethyl (C3) protons. The diastereotopic protons of the CH₂OH group will likely appear as distinct multiplets. The aromatic protons of the benzyl group will reside in their characteristic region (~7.2-7.4 ppm). The acidic proton of the carboxyl group often presents as a broad singlet at a high chemical shift.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179-180 ppm. The carbons of the phenyl ring will be found between 126-139 ppm. The chiral center (C2), the hydroxymethyl carbon (C3), and the benzylic carbon (C4) will have distinct shifts in the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0-12.0br s1HH OOC-
7.19-7.31m5H-C₆H
~4.00m1HHO-CH ₂-
~3.85m1HHO-CH ₂-
3.00-3.10m1H-CH (COOH)-
2.75-2.95m2H-CH ₂-Ph

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~179.5-C OOH
~138.9Ar-C (quaternary)
~128.9Ar-C H
~128.5Ar-C H
~126.6Ar-C H
~68.0HO-C H₂-
~54.1-C H(COOH)-
~35.1-C H₂-Ph

Note: These are predicted values based on the analysis of similar compounds, such as 2-Benzyl-3-hydroxybutanoic acid. Actual experimental values may vary.

Stereoselective Synthesis: A Chemoenzymatic Approach

Achieving high enantiomeric purity is the most critical aspect of synthesizing chiral building blocks. While classical methods like asymmetric hydrogenation of β-keto esters are effective, chemoenzymatic strategies offer exceptional selectivity under mild conditions, representing a green and efficient alternative.[4][5][6]

A validated two-enzyme cascade reaction provides a highly selective route to this compound starting from the readily available L-phenylalanine.[7]

Synthesis Workflow Diagram

chemoenzymatic_synthesis cluster_step1 Step 1: Oxidative Deamination cluster_step2 Step 2: Asymmetric Aldol Addition cluster_step3 Step 3: Reduction l_phenylalanine L-Phenylalanine oxo_acid 3-Phenyl-2-oxopropanoic Acid l_phenylalanine->oxo_acid PmaLAAD (L-amino acid deaminase) l_phenylalanine->oxo_acid r_product This compound oxo_acid->r_product KPHMT I212A (carboligase) oxo_acid->r_product formaldehyde Formaldehyde (HCHO) intermediate (R)-4-hydroxy-3-oxo-2-benzylbutanoic acid r_product_final This compound intermediate->r_product_final NaBH₄

Caption: Chemoenzymatic cascade for this compound synthesis.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from a published chemoenzymatic method.[7] The system's self-validation lies in the high selectivity of the enzymes, which ensures the desired stereochemical outcome.

Materials:

  • L-Phenylalanine

  • Formaldehyde solution (13.4 M)

  • Lyophilized E. coli cells expressing PmaLAAD (L-amino acid deaminase)

  • Lyophilized E. coli cells expressing KPHMT I212A (carboligase variant)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend lyophilized PmaLAAD cells (e.g., 500 mg) and lyophilized KPHMT I212A cells (e.g., 100 mg) in a buffered aqueous solution.

  • Substrate Addition: Add L-phenylalanine (1.0 eq., e.g., 0.5 mmol) to the enzyme suspension.

  • Aldol Reaction: Add an excess of formaldehyde solution (e.g., 15 eq., 7.5 mmol). Stir the mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The reaction progress can be monitored by HPLC to confirm the consumption of the starting amino acid.

  • Reduction: After the cascade reaction is complete, cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) portion-wise to reduce the intermediate keto-acid.

  • Work-up: Once the reduction is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting solid can be further purified by column chromatography or recrystallization to yield this compound with high enantiomeric excess (>90% ee).[7]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the orthogonal reactivity of its carboxylic acid and primary hydroxyl groups. This allows for selective modification, a crucial feature in multi-step synthesis.

reactivity cluster_COOH Carboxylic Acid Reactions cluster_OH Hydroxyl Group Reactions main This compound ester Ester Formation (Esterification) main->ester R-OH, H⁺ amide Amide Bond Formation (Peptide Coupling) main->amide R-NH₂, Coupling Agent (EDC, HOBt) protection Protection (e.g., Bn, TBDMS) main->protection Protecting Group Precursor oxidation Oxidation to Aldehyde main->oxidation Mild Oxidant (e.g., DMP, PCC)

Caption: Key reactivity sites of this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

A primary application of this building block is in the synthesis of peptide-like molecules, such as renin inhibitors, where it serves as a key N-terminal fragment. The carboxylic acid is activated and coupled with an amine to form a stable amide bond.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This is a representative protocol for coupling the title compound with a generic primary amine, based on standard peptide coupling procedures.[8][9][10] The self-validating nature of this protocol relies on the in-situ formation of a highly reactive HOBt-ester, which minimizes side reactions and racemization.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (e.g., Benzylamine, 1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Activation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Coupling Agents: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the activated HOBt-ester intermediate.

  • Base and Amine Addition: Add DIPEA (2.0 eq.) to the reaction mixture, followed by the slow addition of the amine (1.1 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting acid by Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and brine (1x). This removes unreacted acid, HOBt, and other water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development: Renin Inhibitors

This compound is a documented precursor in the synthesis of potent renin inhibitors, a class of drugs used to treat hypertension.[7] Its structure is incorporated to interact with specific pockets in the active site of the renin enzyme. The benzyl group often occupies a hydrophobic pocket, while the stereocenter ensures the correct orientation of other pharmacophoric elements for optimal binding.

Handling, Storage, and Safety

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.

  • Safety: Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound stands out as a highly functionalized and stereochemically defined building block. Its value is underscored by the efficiency of modern chemoenzymatic synthetic routes that deliver it in high enantiopurity. The molecule's dual reactivity at the carboxyl and hydroxyl termini provides synthetic chemists with a versatile platform for constructing complex molecular architectures, most notably demonstrated in the field of renin inhibitors. The protocols and data presented in this guide offer a robust foundation for researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.

References

  • Mutti, F. G., Knaus, T., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Angewandte Chemie International Edition, 59(31), 12844-12853. [Link]

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]

  • Organic Syntheses. (2014). A General and Scalable Procedure for the Amide Coupling of Z-L-Phg-OH and H-Val-OMe•HCl via an Activated N-Hydroxysuccinimide Ester. Organic Syntheses, 91, 141-152. [Link]

  • University of Rochester. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Chemistry 208/210 Laboratory Manual. [Link]

  • Bandyopadhyay, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5652-5655. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. JOCPR, 4(1), 444-448. [Link]

  • PubChem. (2024). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers Media S.A.[Link]

  • Renata, H., et al. (2020). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Current Opinion in Biotechnology, 66, 1-9. [Link]

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]

  • Zhang, Y., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2829. [Link]

  • MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(1), 373-383. [Link]

  • SpectraBase. (2026). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Wiley-VCH GmbH. [Link]

  • PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]

  • The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi. [Link]

  • Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]

  • Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers Media S.A.[Link]

Sources

A Multi-Platform Analytical Approach to the Structure Elucidation of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of considerable interest in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a benzyl group, a carboxylic acid, and a primary alcohol centered around a stereogenic carbon, makes it a versatile precursor for synthesizing more complex, high-value molecules, including enzyme inhibitors and chiral pharmaceuticals.[1] The biological activity of such complex molecules is often dictated by their absolute stereochemistry, making the unambiguous confirmation of the (R)-configuration and overall structure a critical step in any research or development pipeline.

This guide eschews a simplistic, linear checklist in favor of a holistic, integrated analytical strategy. As a Senior Application Scientist, my objective is to present a self-validating workflow that not only identifies the molecule but rigorously confirms its three-dimensional structure. We will explore the causality behind each experimental choice, demonstrating how data from orthogonal techniques are woven together to build an unshakeable structural proof, from basic connectivity to absolute stereochemical assignment.

Part 1: Foundational Analysis - Establishing the Molecular Framework

The initial phase of elucidation focuses on defining the molecule's fundamental properties: its mass, molecular formula, and the connectivity of its atoms. These foundational data provide the scaffold upon which stereochemical details are built.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry is the definitive tool for this purpose. Unlike unit-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is crucial for calculating a unique elemental composition, thereby distinguishing the target compound from any potential isomers.

The expected molecular formula for 2-Benzyl-3-hydroxypropanoic acid is C₁₀H₁₂O₃, with a monoisotopic mass of approximately 180.0786 g/mol .[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a volatile solvent such as methanol or ethyl acetate. If the compound's volatility is low, derivatization (e.g., silylation with BSTFA) may be required to increase volatility and thermal stability.

  • GC Injection: 1 µL of the prepared sample is injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • GC Method:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

    • Scan Range: 50-350 m/z.

  • Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ([M]⁺). The exact mass of this ion is used to confirm the elemental composition using the instrument's software. The fragmentation pattern, showing characteristic losses (e.g., loss of H₂O, COOH), provides further structural confirmation. A prominent fragment is often the tropylium ion ([C₇H₇]⁺) at m/z 91, which is characteristic of a benzyl moiety.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to map the connectivity of the carbon and hydrogen atoms. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies the different carbon environments. Together, they allow for the assembly of the molecule's structural backbone.

Predicted NMR Data

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Aromatic (C₆H₅)7.20 - 7.40 (m, 5H)127-130 (Ar-CH), ~138 (Ar-C)Typical range for monosubstituted benzene ring protons and carbons.
Benzyl CH₂2.85 - 3.10 (m, 2H)~38Methylene group adjacent to an aromatic ring and a chiral center.
Chiral CH2.95 - 3.20 (m, 1H)~45Methine proton coupled to two different methylene groups.
Hydroxyl CH₂3.70 - 3.90 (m, 2H)~64Methylene group adjacent to a hydroxyl group.
Carboxylic Acid H> 10.0 (br s, 1H)~178Highly deshielded proton of the carboxylic acid functional group.
Hydroxyl HVariable (br s, 1H)-Position is solvent and concentration-dependent.

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve hydroxyl and carboxylic acid protons.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, a COSY (Correlation Spectroscopy) experiment can be run to establish H-H couplings, and an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The vibrational frequencies of bonds act as a "fingerprint," corroborating the structural features inferred from MS and NMR.

Expected IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 2400 (broad)O-H stretchCarboxylic Acid
~3300 (broad)O-H stretchAlcohol
~1700 (strong)C=O stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1600, 1450C=C stretchAromatic Ring

Part 2: The Definitive Step - Stereochemical Elucidation

Confirming the molecular framework is only half the battle. The critical determinant of the molecule's utility is its absolute configuration. This section details the methods required to prove the (R)-enantiomer is present and to quantify its purity.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[6] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be resolved into two separate peaks.[7][8] For acidic compounds like this compound, polysaccharide-based CSPs are often highly effective.[9] The mobile phase typically requires an acidic modifier to ensure the analyte is in a single, non-ionized form, leading to better peak shape and resolution.[7]

Workflow for Chiral HPLC Method Development

G Chiral HPLC Workflow cluster_0 Preparation cluster_1 Screening & Optimization cluster_2 Analysis Prep Prepare Analyte (1 mg/mL in Mobile Phase) Screen Screen CSPs (e.g., Chiralpak AD, OD) Prep->Screen Inject Racemate Prepare Racemic Standard Racemate->Screen Inject to Confirm Resolution Optimize Optimize Mobile Phase (Hexane/IPA/TFA) Screen->Optimize Select Best Column Analyze Analyze Sample Optimize->Analyze Final Method Calculate Calculate ee% Analyze->Calculate

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol: Enantiomeric Excess (ee) Determination

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to alcohol is the primary parameter for optimizing resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Procedure: a. First, inject a solution of the racemic (R/S) standard to determine the retention times of both enantiomers and confirm baseline separation. b. Inject the sample solution of this compound. c. Identify the peaks by comparing their retention times to the standard. d. Integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated using the areas of the two enantiomer peaks: ee (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100[10][11] A successful synthesis should yield an ee of >99%.

Optical Rotation: A Classic Confirmation

Expertise & Causality: Chiral molecules are optically active, meaning they rotate the plane of polarized light. While chiral HPLC confirms the enantiomeric purity, polarimetry provides a bulk property of the sample that should be consistent for a given enantiomer. The sign of the rotation (+ or -) is a physical characteristic that, when compared to literature values for a known standard, provides strong corroborating evidence for the assigned configuration.

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c, in g/mL) in a specified solvent (e.g., ethanol).

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm). Measure the observed rotation (α_obs).

  • Calculation of Specific Rotation [α]: [α]_D^T = α_obs / (c * l) Where T is the temperature and D refers to the sodium D-line (589 nm). The resulting value should be compared to established literature data to confirm the identity of the enantiomer.

Part 3: Integrated Analysis and Final Confirmation

The definitive elucidation of this compound is achieved not by a single experiment, but by the convergence of all collected data. Each piece of evidence must be consistent with the proposed structure and with the results from orthogonal techniques.

Diagram of Integrated Structure Elucidation

G Integrated Data Analysis Workflow cluster_0 Primary Analysis MS HRMS (C10H12O3) Connectivity Proposed Structure (2-Benzyl-3-hydroxypropanoic acid) MS->Connectivity NMR 1H & 13C NMR (C-H Framework) NMR->Connectivity IR FTIR (-OH, -COOH, Ar) IR->Connectivity HPLC Chiral HPLC (ee > 99%) Final Final Confirmed Structure This compound HPLC->Final Polarimetry Optical Rotation ([α] matches literature) Polarimetry->Final Connectivity->HPLC Connectivity->Polarimetry

Caption: Integrated workflow for final structure confirmation.

Trustworthiness Through Data Convergence:

  • Mass Spectrometry provides the molecular formula C₁₀H₁₂O₃.

  • NMR and IR Spectroscopy confirm the presence of a benzyl group, a primary alcohol, and a carboxylic acid, and piece together the C-H backbone, confirming the connectivity of 2-benzyl-3-hydroxypropanoic acid.

  • Chiral HPLC resolves the enantiomers, demonstrates that the sample consists of a single predominant enantiomer (ee > 99%), and provides its retention time for future quality control.

  • Polarimetry provides a specific rotation value. When this value matches the literature standard for the (R)-enantiomer, it serves as the final piece of evidence confirming the absolute configuration.

This multi-faceted, self-validating system ensures the highest degree of confidence in the final structural assignment.

Conclusion

References

  • Organic Syntheses Procedure, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

  • LCGC International, A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • MDPI, Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Wikipedia, Chiral analysis. Available at: [Link]

  • Daicel Chiral Technologies, Enantiomer separation of acidic compounds. Available at: [Link]

  • SpectraBase, 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • PubChem, 2-[Benzyl(butoxy)amino]-3-hydroxypropanoic acid. Available at: [Link]

  • Taylor & Francis, Structure elucidation – Knowledge and References. Available at: [Link]

  • PubChem, 2-Benzyl-3-hydroxypropanoic acid. Available at: [Link]

  • PubChem, (2R)-3-hydroxy-2-methylpropanoic acid. Available at: [Link]

  • PubChem, 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. Available at: [Link]

  • National Institutes of Health, Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • Restek, A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • PubMed, HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Available at: [Link]

  • Royal Society of Chemistry, Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • SpectraBase, Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PrepChem.com, Synthesis of benzyl propionate. Available at: [Link]

  • Phenomenex, Chiral HPLC Separations. Available at: [Link]

  • Master Organic Chemistry, Optical Purity and Enantiomeric Excess. Available at: [Link]

  • YouTube, How To Calculate Enantiomeric Excess - Stereochemistry. Available at: [Link]

  • Doc Brown's Chemistry, low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

(R)-2-Benzyl-3-hydroxypropanoic acid (CAS 123802-80-2): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of (R)-2-Benzyl-3-hydroxypropanoic acid, a chiral building block of paramount importance in the pharmaceutical industry. With full editorial control, this document is structured to provide researchers, scientists, and drug development professionals with a blend of technical accuracy and field-proven insights into the synthesis, characterization, and application of this critical molecule.

Core Compound Overview: Significance and Physicochemical Profile

This compound (CAS: 123802-80-2) is a non-proteinogenic amino acid analogue that serves as a versatile precursor in asymmetric synthesis.[1] Its structural features—a carboxylic acid, a primary alcohol, and a benzyl group attached to a chiral center—make it an invaluable intermediate for constructing complex molecular architectures with high stereochemical fidelity.[1] Its primary application lies in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[2][3]

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [4][5]
Appearance White to Yellow Solid
Storage Temperature Room temperature
InChI Key RDUHFHDKXQBHMH-SECBINFHSA-N

This data is compiled from publicly available sources and should be confirmed by internal analysis.

Stereoselective Synthesis: Strategies and Methodologies

The enantiomeric purity of this compound is crucial for its utility in pharmaceutical synthesis.[1] Several synthetic strategies have been developed to achieve high enantiomeric excess (ee).

Asymmetric Hydrogenation

Asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives is a cornerstone method for producing the desired (R)-enantiomer.[1] This approach typically employs chiral ruthenium catalysts, such as BINAP-Ru complexes, to achieve high enantioselectivity (>98% ee).[1]

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate Preparation: Synthesize a suitable precursor, such as methyl 2-benzyl-3-oxopropanoate.

  • Catalyst Loading: In an inert atmosphere, charge a high-pressure reactor with the substrate and a chiral ruthenium catalyst (e.g., BINAP-Ru complex) at a loading of 0.1–0.5 mol%.[1]

  • Reaction Execution: Pressurize the reactor with hydrogen gas (50–100 bar) and maintain the temperature between 25–40°C.[1] Use methanol or ethanol as the solvent.[1]

  • Work-up and Isolation: Upon reaction completion, filter the catalyst and concentrate the solution. The resulting ester can then be hydrolyzed to the carboxylic acid.

Causality Behind Experimental Choices: The choice of a chiral ligand (e.g., BINAP) on the ruthenium catalyst creates a chiral environment that directs the hydrogenation to one face of the carbonyl group, resulting in the preferential formation of one enantiomer. The high pressure and specific temperature range are optimized to ensure efficient reaction kinetics and selectivity.

Chiral Pool Synthesis

Another effective strategy utilizes the "chiral pool," starting from readily available, enantiomerically pure precursors like (R)-Phenylalanine.[1]

Workflow for Chiral Pool Synthesis from (R)-Phenylalanine

Caption: Chiral Pool Synthesis Workflow.

Biocatalytic Methods

Enzymatic methods, such as the resolution of racemic mixtures using lipases or esterases, offer a green and highly selective alternative.[1] These methods can achieve high enantiomeric excess (>98% ee).[1]

Application in Drug Development: The Synthesis of ACE Inhibitors

This compound is a key intermediate in the synthesis of several ACE inhibitors.[2][3] ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (Derived from this compound) ACE Angiotensin Converting Enzyme (ACE) ACE_Inhibitor->ACE inhibits Renin Renin

Caption: ACE Inhibition within the Renin-Angiotensin System.

The stereochemistry of the chiral intermediate is often critical for the efficacy of the final drug product. For example, the synthesis of ACE inhibitors like Benazepril relies on key chiral intermediates to achieve its therapeutic effect.[6]

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is a critical step in the drug development pipeline. A multi-pronged analytical approach is necessary for comprehensive characterization.

Self-Validating Analytical Workflow
  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides an initial assessment of purity.

    • Mass Spectrometry (MS): Determines the molecular weight.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A primary technique for quantifying chemical purity.[7]

  • Enantiomeric Purity Determination:

    • Chiral HPLC: The gold standard for separating and quantifying enantiomers to determine enantiomeric excess.[7][8] Development of a robust chiral separation method is essential.

    • Capillary Electrophoresis (CE): An alternative or complementary technique to chiral HPLC for enantiomeric separation, known for its high efficiency and low sample consumption.[9]

Table: Key Analytical Techniques and Their Roles

TechniquePurposeKey Parameters to Evaluate
¹H and ¹³C NMRStructural ElucidationChemical Shifts, Integration, Coupling Constants
Mass SpectrometryMolecular Weight Verificationm/z Ratio
HPLCChemical PurityPeak Area Percentage
Chiral HPLC/CEEnantiomeric PurityEnantiomeric Excess (ee%), Resolution (Rs)

Conclusion

This compound stands as a testament to the importance of chiral chemistry in modern drug discovery and development. Its successful application hinges on the ability to synthesize it in a highly enantiomerically pure form and to rigorously characterize its quality. This guide has provided a foundational understanding of its synthesis, application, and analysis, intended to empower researchers and scientists in their pursuit of novel therapeutics.

References

  • ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems.
  • Sigma-Aldrich. * this compound | 123802-80-2*.
  • Benchchem. This compound | RUO.
  • ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac.
  • MDPI. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
  • PubChem. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345.
  • PubChem. This compound | C10H12O3 | CID 11805344.
  • Analytical Chemistry.
  • Sigma-Aldrich.
  • CNR-IRIS.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

The Biological Activity of (R)-2-Benzyl-3-hydroxypropanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its role as a structural motif in the design of enzyme inhibitors. Its inherent stereochemistry and the presence of key functional groups—a carboxylic acid, a hydroxyl group, and a benzyl moiety—make it a valuable precursor for synthesizing targeted therapeutic agents. This guide provides an in-depth analysis of its core biological activity, focusing on its mechanism as a competitive inhibitor of zinc-dependent metalloproteinases, such as Carboxypeptidase A (CPA), and its potential relevance in the broader context of Matrix Metalloproteinase (MMP) inhibition. We further detail robust experimental protocols for characterizing its inhibitory action, offering a practical framework for researchers in drug development.

Introduction and Molecular Profile

This compound is an enantiomerically pure compound whose value lies in its specific three-dimensional structure, which is crucial for stereospecific interactions with biological targets.[1] The molecule's utility as a synthetic intermediate is well-established, particularly in the asymmetric synthesis of complex pharmaceuticals where precise stereochemistry dictates biological function.[1] While it serves primarily as a foundational scaffold, its intrinsic structure mimics the C-terminal end of peptide substrates for certain proteases, predisposing it to act as a competitive inhibitor.

The core biological activity of this compound and its close analogues is centered on the inhibition of metalloproteases. These enzymes, which require a metal ion (typically zinc) for their catalytic activity, are critical in numerous physiological and pathological processes, including tissue remodeling, inflammation, and tumor progression.[2][3][4]

Table 1: Molecular Profile of this compound

PropertyValueSource
IUPAC Name (2R)-2-benzyl-3-hydroxypropanoic acid[5]
Molecular Formula C₁₀H₁₂O₃[5]
CAS Number 123802-80-2[6]
Key Features Chiral center, Carboxylic acid (zinc-binding group potential), Hydroxyl group (zinc-binding group potential), Benzyl group (hydrophobic interaction potential)N/A

Mechanism of Action: Inhibition of Zinc Metalloproteinases

The primary mechanism through which this compound exerts its biological effect is through competitive inhibition of zinc-dependent proteases, most notably Carboxypeptidase A (CPA).

Principal Target: Carboxypeptidase A (CPA)

Carboxypeptidase A is a well-characterized digestive exopeptidase that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains.[7] Its active site contains a catalytic zinc(II) ion coordinated by specific amino acid residues, which is essential for its hydrolytic function.[7][8]

The inhibitory action of this compound is based on its structural analogy to a peptide substrate's terminal residue. The key interactions are:

  • Zinc Coordination: The carboxylic acid and/or the hydroxyl group of the inhibitor can coordinate with the active site zinc ion, displacing the catalytically essential water molecule.[8][9] This direct interaction with the catalytic center is a hallmark of many metalloprotease inhibitors.

  • Hydrophobic Pocket Interaction: The benzyl group of the inhibitor fits into the S1' hydrophobic pocket of CPA, which normally accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is a primary determinant of binding affinity and specificity.[7]

  • Hydrogen Bonding: The inhibitor's functional groups can form hydrogen bonds with active site residues, such as Arg-127 and Arg-145, further stabilizing the enzyme-inhibitor complex and mimicking the binding of a true substrate.[10][11]

By occupying the active site, the inhibitor prevents the substrate from binding, thus competitively inhibiting the enzyme's catalytic activity. Kinetic studies on this compound have shown it to be a competitive inhibitor for CPA with a reported inhibition constant (Ki) of 610 µM.[9] A closely related analogue, 2-benzyl-3-hydroxybutanoic acid, demonstrated enhanced potency (Ki = 107 µM), suggesting that modifications to the core structure can significantly influence binding affinity.[9]

G cluster_0 Competitive Inhibition Mechanism Enzyme Carboxypeptidase A (Active Site) Product Cleaved Peptide + Amino Acid Enzyme->Product Catalyzes Hydrolysis NoReaction No Reaction Enzyme->NoReaction Binding Blocked Substrate Peptide Substrate (C-terminal Phe/Tyr) Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of Carboxypeptidase A.

Broader Implications: Matrix Metalloproteinase (MMP) Inhibition

The structural motifs present in this compound are highly relevant to the design of inhibitors for Matrix Metalloproteinases (MMPs). MMPs are a larger family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) degradation.[2][4] Dysregulation of MMP activity is implicated in diseases like arthritis, cancer, and cardiovascular disease.[4]

Synthetic MMP inhibitors often feature two key components:

  • A Zinc-Binding Group (ZBG) , such as a carboxylic acid or hydroxamate, that chelates the catalytic zinc ion.[3]

  • A substrate-like scaffold designed to fit into the enzyme's specificity pockets (S-pockets).[3]

This compound provides a scaffold that incorporates a potential ZBG (the carboxylate) and a hydrophobic moiety (the benzyl group) capable of interacting with the S1' subsite of various MMPs.[3] Therefore, it serves as an excellent starting point for the development of more potent and selective MMP inhibitors for therapeutic use.[12][13]

Experimental Protocols for Activity Assessment

To validate and quantify the biological activity of this compound or its derivatives, standardized enzymatic and cell-based assays are essential.

Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) and mode of inhibition.[14]

Principle: The rate of hydrolysis of a chromogenic substrate by CPA is measured by monitoring the change in absorbance over time. The presence of a competitive inhibitor will decrease the reaction rate.

Materials:

  • Bovine Pancreatic Carboxypeptidase A (CPA)

  • Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL)

  • Inhibitor: this compound

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of CPA, Cl-CPL, and the inhibitor in appropriate solvents (e.g., buffer, DMSO).

  • Assay Setup: In a 1 mL cuvette, combine 950 µL of buffer, 20 µL of substrate stock solution, and 10 µL of inhibitor stock solution at various concentrations (a vehicle control with no inhibitor must be included). Mix gently and allow to equilibrate to 25°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the CPA enzyme stock solution.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 320 nm for 3-5 minutes. The rate of substrate hydrolysis is directly proportional to the rate of absorbance change.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

  • Determination of Ki: Plot the data using a Dixon plot (1/v₀ vs. [Inhibitor]) or by fitting the velocity data to the Morrison equation for tight-binding inhibitors if applicable.[14] This analysis will reveal the mode of inhibition and the Ki value.[15][16]

Caption: Workflow for Carboxypeptidase A inhibition assay.

Protocol: Gelatin Zymography for MMP Inhibition

This cell-based assay is used to assess the inhibitory effect of a compound on the activity of secreted gelatinases (MMP-2 and MMP-9).[17][18]

Principle: MMPs secreted by cultured cells are separated by size on a polyacrylamide gel containing gelatin. After renaturation, the MMPs digest the gelatin in their vicinity. Areas of digestion appear as clear bands against a stained background, and the intensity of these bands is inversely proportional to the inhibitory activity of the compound tested.[19][20]

Materials:

  • Cell line known to secrete MMP-2/MMP-9 (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture media (serum-free for collection)

  • This compound

  • SDS-PAGE equipment

  • 10% Polyacrylamide gels co-polymerized with 0.1% gelatin

  • Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250

  • Destaining Solution

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Replace the growth medium with serum-free medium containing various concentrations of the inhibitor. Incubate for 24-48 hours.

  • Sample Collection: Collect the conditioned media and centrifuge to remove cells and debris.

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the enzymes to renature.

  • Enzyme Activity: Incubate the gel in Incubation Buffer at 37°C for 18-24 hours. This allows the active MMPs to digest the gelatin substrate.

  • Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour, followed by destaining until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.

  • Quantification: Digitize the gel image and use densitometry software to quantify the area and intensity of the clear bands. Compare the activity in treated samples to the untreated control.

Conclusion and Future Directions

This compound is a fundamentally important molecule whose biological activity is primarily expressed through the competitive inhibition of zinc metalloproteinases. Its efficacy against Carboxypeptidase A is well-documented, and its structural features make it a highly relevant scaffold for the rational design of inhibitors targeting the broader Matrix Metalloproteinase family. The experimental protocols detailed herein provide a robust framework for researchers to evaluate this compound and its derivatives, facilitating the development of novel therapeutics for a range of diseases driven by pathological protease activity. Future research should focus on leveraging this chiral scaffold to create derivatives with enhanced potency and selectivity for specific MMP subtypes, thereby minimizing off-target effects and improving therapeutic outcomes.

References

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Christianson, D. W., & Lipscomb, W. N. (1986). Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. Proceedings of the National Academy of Sciences, 83(20), 7568-7572. [Link]

  • Fernandez-Patron, C., Martinez-Cuesta, M. A., & Salas, F. A. (2003). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Biology, 225, 237–246. [Link]

  • Jin, J. Y., Tian, G. R., & Kim, D. H. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Journal of Chemical and Pharmaceutical Research, 4(1), 1-4. [Link]

  • Lauer-Fields, J. L., & Fields, G. B. (2018). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Current Protocols in Protein Science, 92(1), 21.25.1–21.25.16. [Link]

  • García-Pardo, J., & Oliva, B. (2005). Structure and mechanism of carboxypeptidase A. ResearchGate. [Link]

  • Kupai, K., & Szucs, G. (2017). Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture. Methods in Molecular Biology, 1626, 141–149. [Link]

  • Grobelny, D., Goli, U. B., & Galardy, R. E. (1989). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemistry, 28(12), 4948–4951. [Link]

  • Schechter, I. (1970). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 65(3), 737–744. [Link]

  • Brand, M., & Hofmann, H. J. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Molecules, 29(1), 1-15. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Singh, S., & Kumar, A. (2020). Enzyme assay techniques and protocols. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Wikipedia. Carboxypeptidase A. [Link]

  • Jin, J. Y., Tian, G. R., & Kim, D. H. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377–4381. [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2018). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 8(4), 143. [Link]

  • Lauer-Fields, J. L., & Fields, G. B. (2015). Second Generation Triple-Helical Peptide Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 58(1), 108–120. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Saha, A., & Sanyal, S. (2013). QSAR Rationale of Matrix Metalloproteinase Inhibition Activity in a Class of Carboxylic Acid Based Compounds. British Journal of Pharmaceutical Research, 3(4), 697-721. [Link]

  • Fields, G. B. (2015). New strategies for targeting matrix metalloproteinases. ResearchGate. [Link]

  • Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 989830. [Link]

  • Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9739. [Link]

  • Larsen, K. S., & Auld, D. S. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9620–9625. [Link]

  • Gomes, G. S., et al. (2023). Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. Frontiers in Plant Science, 14, 1243505. [Link]

  • Tarlac, A., & Lamed, R. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 8, 593. [Link]

  • Kotha, S., & Sunnam, S. (2021). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 26(11), 3236. [Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatically different physiological responses to enantiomers of the same drug molecule. This reality underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] Among these vital synthons, (R)-2-Benzyl-3-hydroxypropanoic acid has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a cornerstone in the asymmetric synthesis of life-saving therapeutics, with a particular focus on Angiotensin-Converting Enzyme (ACE) inhibitors.

Physicochemical Properties and Spectroscopic Data

This compound is a white to yellow solid at room temperature.[2] A comprehensive understanding of its physical and spectral properties is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 123802-80-2[3]
Molecular Formula C₁₀H₁₂O₃[4][5]
Molecular Weight 180.20 g/mol [3][4][5]
Appearance White to Yellow Solid[2]
Melting Point Not readily available in cited sources
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.Inferred from synthetic protocols
Storage Temperature Room temperature[2]

Spectroscopic Data:

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A predicted ¹³C NMR spectrum would display distinct signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons of the benzyl group (in the 125-140 ppm region), the benzylic carbon, the chiral methine carbon, and the hydroxymethyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3200 cm⁻¹, a strong absorption for the carbonyl group of the carboxylic acid (C=O stretch) around 1700-1725 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C bonds of the benzyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of water, carbon dioxide, and cleavage of the benzyl group.

Enantioselective Synthesis: Mastering Stereocontrol

The synthesis of this compound with high enantiomeric purity is a testament to the power of modern asymmetric catalysis. The most robust and industrially scalable method involves the asymmetric hydrogenation of a prochiral β-ketoester, methyl 2-benzyl-3-oxopropanoate.

The Causality of Catalyst Selection: The Ru-BINAP System

The choice of a chiral catalyst is the lynchpin of this enantioselective transformation. Ruthenium complexes bearing the atropisomeric bisphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are preeminent in this field. The chirality of the catalyst is derived from the restricted rotation around the C-C bond connecting the two naphthalene rings, creating a stable, chiral C₂-symmetric environment.

The mechanism of hydrogen transfer from the Ru-H species to the ketone is believed to proceed through a highly organized, six-membered transition state. The chiral scaffold of the BINAP ligand orchestrates the approach of the substrate, effectively blocking one face of the carbonyl group from the incoming hydride and allowing attack on the other, leading to the preferential formation of one enantiomer. The benzyl group of the substrate interacts with the phenyl groups of the BINAP ligand through non-covalent interactions, further locking the substrate into a specific orientation within the chiral pocket of the catalyst. This precise stereochemical control consistently delivers the desired (R)-enantiomer with excellent enantiomeric excess (>98% ee).

Experimental Workflow: A Step-by-Step Protocol

The synthesis of this compound can be conceptualized as a two-stage process: the asymmetric hydrogenation of the corresponding β-ketoester followed by the hydrolysis of the resulting ester.

G cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: Ester Hydrolysis Methyl 2-benzyl-3-oxopropanoate Methyl 2-benzyl-3-oxopropanoate Asymmetric Hydrogenation Asymmetric Hydrogenation Methyl 2-benzyl-3-oxopropanoate->Asymmetric Hydrogenation [RuCl((R)-BINAP)(p-cymene)]Cl H₂ (50-100 bar) MeOH, 25-40°C (R)-Methyl 2-benzyl-3-hydroxypropanoate (R)-Methyl 2-benzyl-3-hydroxypropanoate Asymmetric Hydrogenation->(R)-Methyl 2-benzyl-3-hydroxypropanoate Hydrolysis Hydrolysis (R)-Methyl 2-benzyl-3-hydroxypropanoate->Hydrolysis 1. NaOH (aq) 2. HCl (aq) This compound This compound Hydrolysis->this compound

Figure 1: Overall synthetic workflow for this compound.

Protocol 1: Asymmetric Hydrogenation of Methyl 2-benzyl-3-oxopropanoate

  • Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with a chiral ruthenium catalyst, such as [RuCl((R)-BINAP)(p-cymene)]Cl (0.1–0.5 mol%).

  • Reaction Setup: The flask is removed from the glovebox, evacuated, and backfilled with argon. Anhydrous methanol is added as the solvent.

  • Substrate Addition: Methyl 2-benzyl-3-oxopropanoate is added to the reaction mixture.

  • Hydrogenation: The flask is placed in a high-pressure autoclave. The autoclave is purged several times with hydrogen gas before being pressurized to 50–100 bar of hydrogen.

  • Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature of 25–40 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (R)-methyl 2-benzyl-3-hydroxypropanoate.

Protocol 2: Hydrolysis of (R)-Methyl 2-benzyl-3-hydroxypropanoate

  • Saponification: The purified (R)-methyl 2-benzyl-3-hydroxypropanoate is dissolved in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • Reaction Monitoring: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is completely consumed.

  • Work-up: The methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2-3 with a 1 M aqueous solution of hydrochloric acid.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

Application in Drug Synthesis: The Case of ACE Inhibitors

The true value of a chiral building block is realized in its successful incorporation into a medicinally important molecule. This compound and its derivatives are pivotal intermediates in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[6][7][8]

Mechanism of Action of ACE Inhibitors

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The design of many ACE inhibitors is based on mimicking the structure of the natural substrate of ACE, and the stereochemistry of the inhibitor is crucial for its binding to the enzyme's active site.

Synthetic Application in the Preparation of Benazepril

Benazepril is a potent ACE inhibitor where the stereochemistry of the side chain, derived from a chiral building block similar to this compound, is critical for its therapeutic activity. The synthesis involves the coupling of an activated derivative of the chiral acid with a cyclic amine intermediate.

G cluster_0 Activation of the Chiral Building Block cluster_1 Nucleophilic Substitution cluster_2 Final Deprotection This compound ethyl ester This compound ethyl ester Activation Activation This compound ethyl ester->Activation 1. Mesyl Chloride, Et₃N or 2. Triflic Anhydride, Pyridine (R)-2-benzyl-3-(sulfonyloxy)propanoic acid ethyl ester (R)-2-benzyl-3-(sulfonyloxy)propanoic acid ethyl ester Activation->(R)-2-benzyl-3-(sulfonyloxy)propanoic acid ethyl ester Coupling Coupling (R)-2-benzyl-3-(sulfonyloxy)propanoic acid ethyl ester->Coupling 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivative Base (e.g., N-methylmorpholine) Benazepril Precursor Benazepril Precursor Coupling->Benazepril Precursor Deprotection Deprotection Benazepril Precursor->Deprotection Acidic or Hydrogenolytic conditions Benazepril Benazepril Deprotection->Benazepril

Figure 2: Generalized synthetic route to Benazepril using an activated derivative of this compound.

Protocol 3: Synthesis of a Benazepril Analogue (Illustrative)

  • Esterification: this compound is first converted to its ethyl ester using standard esterification methods (e.g., Fischer esterification).

  • Activation of the Hydroxyl Group: The hydroxyl group of the ethyl ester is then activated by converting it into a good leaving group, such as a mesylate or triflate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or triflic anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.

  • Nucleophilic Substitution: The activated ester is then reacted with the appropriate 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivative. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, if applicable, and forms the crucial C-N bond of the final drug molecule.

  • Deprotection: Any protecting groups on the benzazepinone nitrogen or the carboxylic acid are removed in the final step to yield Benazepril.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

This compound stands as a prime example of a chiral building block that has profoundly impacted the field of pharmaceutical synthesis. Its efficient and highly enantioselective preparation, primarily through asymmetric hydrogenation, provides a reliable source of this valuable intermediate. Its successful application in the synthesis of complex and life-saving drugs like ACE inhibitors highlights the indispensable role of such chiral synthons in modern medicine. For the synthetic chemist, a thorough understanding of the synthesis, properties, and reactivity of this compound is not just an academic exercise but a gateway to the creation of novel and improved therapeutics that can benefit human health. The principles of stereocontrol and rational catalyst design that underpin its synthesis are central to the ongoing evolution of asymmetric synthesis and drug discovery.

References

  • PubChem. (n.d.). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-hydroxypropionic acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of benazepril hydrochloride.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Retrieved from [https://enamine.net/hit-finding/building-blocks-for-synthesis/chiral-building-blocks-selection]
  • Google Patents. (n.d.). Process for preparation of benazepril.
  • SpectraBase. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • da Silva, J. F. M., et al. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. Retrieved from [Link]

  • New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

  • Xu, G. C., & Ni, Y. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. ResearchGate. Retrieved from [Link]

  • MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]

  • ChemBK. (n.d.). (S)-2-benzyl-3-hydroxypropanoic acid(WXC06113). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of significant value in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a carboxylic acid, a primary alcohol, a benzyl group, and a defined stereocenter, makes it a versatile precursor for complex molecular architectures.[1] Unambiguous confirmation of its structure and purity is paramount for its application in drug development and other high-stakes research.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus extends beyond mere data presentation to the underlying principles and experimental considerations that ensure data integrity and reliability, adhering to the principles of Good Laboratory Practice (GLP).[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Expert Insights: What to Expect from the Spectra

The structure of this compound suggests a distinct set of signals. The presence of a chiral center at the C2 position makes the adjacent methylene protons (on C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as distinct signals with coupling to each other.

  • ¹H NMR: We anticipate signals for the five aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, the hydroxymethyl protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: We expect ten distinct signals corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5][6]

Predicted Spectroscopic Data

While a definitive, published high-resolution spectrum can be elusive, we can predict the chemical shifts based on established data for similar functional groups.[5][6][7][8]

Table 1: Predicted NMR Data for this compound

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Phenyl7.20 - 7.40Multiplet5HC₆H
Hydroxymethyl3.70 - 3.90Multiplet2HCH ₂OH
Methine2.90 - 3.10Multiplet1HC₆H₅CH₂CH
Benzyl Methylene2.70 - 2.90Multiplet2HC₆H₅CH
Acid/Alcohol OHVariableBroad Singlet2HCOOH, COH
¹³C NMR (Predicted) δ (ppm)Assignment
Carbonyl175 - 180C OOH
Aromatic C (quat)138 - 140C -CH₂
Aromatic CH126 - 130C H (Phenyl)
Hydroxymethyl62 - 66C H₂OH
Methine45 - 50C H(COOH)
Benzyl Methylene36 - 40PhC H₂
Protocol: High-Resolution NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data, a cornerstone of GLP.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for hydroxy acids as it allows for the observation of exchangeable OH protons.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • Ensure the instrument has been recently calibrated and its performance verified.[3]

    • Insert the sample into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and apply baseline correction.

    • Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm). Calibrate the ¹³C spectrum accordingly.

    • Integrate the ¹H signals to determine the relative proton ratios.

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expert Insights: Key Vibrational Bands

The structure contains three key functional groups that will give rise to prominent, characteristic absorption bands:

  • O-H Stretch: Two O-H groups are present (alcohol and carboxylic acid). Carboxylic acid O-H stretches are famously broad, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding. The alcohol O-H stretch will appear as a broad band centered around 3400 cm⁻¹.[9]

  • C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Spectroscopic Data

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 (broad)Medium-StrongO-H StretchAlcohol
3300-2500 (very broad)StrongO-H StretchCarboxylic Acid
3100-3000Medium-WeakC-H StretchAromatic
3000-2850Medium-WeakC-H StretchAliphatic
1725-1700StrongC=O StretchCarboxylic Acid
1600, 1495, 1450Medium-WeakC=C StretchAromatic Ring
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR is a modern technique that requires minimal sample preparation and is highly reproducible.[10]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial for data integrity as it is subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

    • Lower the press arm to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Visualization: FTIR-ATR Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Expert Insights: Fragmentation Pathways

For this compound (Molecular Weight: 180.20 g/mol ), we can predict several key fragmentation events under typical ionization conditions like Electron Ionization (EI) or Electrospray Ionization (ESI).[11][12]

  • Molecular Ion (M⁺): A peak at m/z 180 would correspond to the intact molecule with one electron removed.

  • Loss of Water (-18): The presence of two hydroxyl groups makes the loss of a water molecule (H₂O) a likely fragmentation, leading to a peak at m/z 162.

  • Loss of Carboxyl Group (-45): Cleavage of the carboxylic acid group (-COOH) would result in a fragment at m/z 135.

  • Benzylic Cleavage: The most characteristic fragmentation for benzyl-containing compounds is cleavage at the benzylic bond.[13] This generates a highly stable benzyl cation, which rearranges to the even more stable aromatic tropylium ion at m/z 91 .[14] This is often the most intense peak in the spectrum (the base peak).[11][14]

Spectroscopic Data

Table 3: Expected Mass Spectrometry Fragments

m/z (mass-to-charge)Proposed IdentityComments
180[M]⁺Molecular Ion
162[M - H₂O]⁺Loss of water
117[M - H₂O - COOH]⁺ or [M - CH₂OH - CO]⁺Complex rearrangement/loss
91[C₇H₇]⁺Tropylium ion; often the base peak[11][14]

Note: Data from the NIST Mass Spectrometry Data Center for 2-Benzyl-3-hydroxypropanoic acid confirms prominent peaks at m/z 91, 117, and 162, validating these predictions.[11]

Protocol: LC-MS Analysis

This protocol describes analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for non-volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrument Setup:

    • Equilibrate the LC system with the initial mobile phase.

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Set the ionization source parameters (e.g., for ESI: capillary voltage, gas flow, temperature) to optimal values for the analyte class.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution into the LC system.

    • Acquire data across a relevant mass range (e.g., m/z 50-300). The compound will elute from the LC column at a specific retention time and enter the mass spectrometer.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak and major fragment ions. Compare the observed masses with theoretical values.

Visualization: Mass Spectrometry Workflow

Caption: Generalized workflow for LC-MS analysis.

Conclusion: An Integrated Approach

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data. NMR spectroscopy defines the carbon-hydrogen skeleton and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups (acid, alcohol, aromatic ring). Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these three techniques provide an unambiguous and robust confirmation of the identity and structure of this compound, ensuring its suitability for advanced research and development applications.

References

  • American Chemical Society. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Retrieved from [Link]

  • American Chemical Society. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • American Chemical Society. (2014). Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]

  • Semantic Scholar. (1996). The application of 1H nuclear magnetic resonance spectroscopy for the determination of the absolute configuration of chiral carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxypropanoic acid. PubChem. Retrieved from [Link]

  • MaterialsZone. (n.d.). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-Benzyl-3-hydroxypropanoic acid - MS (GC) - Spectrum. SpectraBase. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-Benzyl-3-hydroxy-3-propionyloxypropionic acid, ethyl ester - Vapor Phase IR - Spectrum. SpectraBase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

  • USDM Life Sciences. (2023). Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(butoxy)amino]-3-hydroxypropanoic acid. PubChem. Retrieved from [Link]

  • JAF Consulting. (2024). Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - 1H NMR - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Hydroxyapatite Materials by FTIR Spectroscopy. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the hydroxyapatite powders. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-hydroxypropionic acid benzyl ester. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) pure hydroxyapatite and (b) Mg coated hydroxyapatite. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

Solubility and stability of (R)-2-Benzyl-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Benzyl-3-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral building block with significant potential in pharmaceutical and fine chemical synthesis.[1] Its utility, however, is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which dictate its formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of these critical parameters. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from analogous compounds, outlines predictive assessments, and provides detailed, field-proven methodologies for empirical determination. The aim is to equip researchers and formulation scientists with the foundational knowledge and practical tools necessary to effectively characterize and handle this compound.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior in various systems.

Molecular Structure and Properties

The molecular structure of this compound, with its combination of a polar carboxylic acid and hydroxyl group, a chiral center, and a non-polar benzyl group, governs its solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [1][2][3]
IUPAC Name (2R)-2-benzyl-3-hydroxypropanoic acidInferred from (S)-enantiomer and general naming conventions.
Predicted pKa 4.22 ± 0.10[2]
Appearance Likely a white to off-white solidInferred from similar compounds like hydroxyisobutyric acid.[4]
The Influence of Functional Groups on Solubility and Stability
  • Carboxylic Acid Group: This group is the primary driver of aqueous solubility, especially at pH values above its pKa, where it exists in its anionic carboxylate form. It is also a key site for potential chemical instability, such as esterification or decarboxylation under certain conditions.

  • Hydroxyl Group: The hydroxyl group contributes to polarity and the ability to form hydrogen bonds, enhancing solubility in polar protic solvents.[4]

  • Benzyl Group: This bulky, non-polar group significantly influences the molecule's lipophilicity, potentially limiting its aqueous solubility but enhancing its solubility in organic solvents. It can also be a site for oxidative degradation.[5][6]

  • Chiral Center: The stereochemistry can influence crystal lattice energy and, consequently, solubility and melting point.

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical factor for its application in both synthesis and formulation.

Predicted Solubility

Based on its structure, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Likely to be pH-dependent. At pH below its pKa (~4.22), the less soluble protonated form will dominate. As the pH increases above the pKa, the more soluble carboxylate salt will form, increasing aqueous solubility. The presence of the benzyl group will likely result in overall moderate aqueous solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions with the carboxylic acid and hydroxyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the dominance of the polar functional groups.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependent, moderateIonization of the carboxylic acid at higher pH.[7]
Polar Protic Methanol, EthanolHighHydrogen bonding with -COOH and -OH groups.[4]
Polar Aprotic DMSO, DMF, AcetoneGoodDipole-dipole interactions.
Non-Polar Toluene, HexaneLowMismatch in polarity; benzyl group provides some affinity but is overcome by polar groups.
Experimental Protocol for Solubility Determination

A robust experimental determination of solubility is essential. The following protocol outlines a standard method for generating a comprehensive solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh (R)-2-Benzyl-3- hydroxypropanoic acid add_excess Add excess solid to a known volume of each solvent prep_compound->add_excess prep_solvent Prepare a series of solvents prep_solvent->add_excess equilibrate Equilibrate at a constant temperature (e.g., 25°C, 37°C) with agitation add_excess->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter the sample (e.g., 0.22 µm PTFE filter) sample->filter dilute Dilute the filtrate with a suitable mobile phase filter->dilute analyze Analyze by a validated HPLC method dilute->analyze quantify Quantify against a standard curve analyze->quantify

Caption: Experimental workflow for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of this compound.

    • Add a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, methanol, acetone, toluene) to each vial.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sampling and Analysis:

    • After equilibration, allow the samples to stand for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Accurately dilute the filtrate with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC method with UV detection.

  • Quantification:

    • Prepare a standard curve of this compound in the same mobile phase.

    • Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve.

    • Calculate the solubility in mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation.

Predicted Stability and Potential Degradation Pathways

As an alpha-hydroxy acid, this compound may be susceptible to degradation under certain conditions.[8][9]

  • pH-Dependent Stability: Carboxylic acids can exhibit pH-dependent stability.[10] In strongly acidic or basic conditions, and at elevated temperatures, degradation may be accelerated. For alpha-hydroxy acids, maintaining a pH above 3.5 can be important for the stability of other formulation components.[8][9]

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of a ketone or further cleavage of the molecule.[6] The hydroxyl group could also be oxidized.

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can undergo esterification.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation is a potential degradation pathway for carboxylic acids.

  • Dehydration: Upon heating, 3-hydroxypropanoic acid is known to dehydrate to acrylic acid.[11] A similar dehydration reaction could be possible for the title compound.

G cluster_degradation Degradation Products parent This compound oxidation Oxidized derivatives (e.g., ketone formation) parent->oxidation Oxidative stress ester Ester derivatives parent->ester Alcohol, Acid catalyst decarboxylation Decarboxylated product parent->decarboxylation High Temperature dehydration Dehydrated product (e.g., acrylic acid derivative) parent->dehydration Heat

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose a solid sample and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

    • Analyze the samples using a suitable stability-indicating HPLC method (e.g., a gradient method with a C18 column) coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products.

    • Assess the mass balance.

Formulation Strategies to Enhance Solubility and Stability

For poorly soluble carboxylic acids, various formulation strategies can be employed to improve their biopharmaceutical properties.[10][12]

  • pH Adjustment and Salt Formation: Increasing the pH of an aqueous formulation above the pKa will form the more soluble salt.[7] This is a common and effective strategy.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can significantly enhance solubility.[7]

  • Surfactants: The formation of micelles with surfactants can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the non-polar benzyl group, increasing the aqueous solubility of the molecule.[13][14]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[10][14]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][13]

Conclusion

While specific experimental data for this compound is not widely published, a comprehensive understanding of its likely solubility and stability profile can be derived from its chemical structure and analogy to related alpha-hydroxy and carboxylic acids. Its amphiphilic nature suggests a nuanced solubility profile, with significant dependence on pH and solvent polarity. Stability is likely to be influenced by pH, temperature, and oxidative stress. The experimental protocols detailed in this guide provide a clear path for researchers to empirically determine these critical parameters, enabling informed decisions in process development, formulation, and synthesis.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • (S)-2-benzyl-3-hydroxypropanoic acid(WXC06113). (n.d.). ChemBK.
  • de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding, 4(1), 72–75.
  • de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids. International Journal of Pharmaceutical Compounding, 4(1), 72-5.
  • 3-Hydroxypropanoic acid. (2015). American Chemical Society.
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. (n.d.). MDPI.
  • Hydroxyisobutyric acid. (n.d.). Solubility of Things.
  • 2-Benzyl-3-hydroxypropanoic acid. (n.d.). PubChem.
  • This compound. (n.d.). Benchchem.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). PubMed.
  • Current Review of the Alpha-hydroxy Acids. (1998). Skin Therapy Letter.
  • 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. (n.d.). PubChem.
  • Alpha hydroxycarboxylic acid. (n.d.). Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Degradation Kinetics of Benzyl Nicotin
  • Formulation strategies for poorly soluble drugs. (2025).
  • This compound. (n.d.). PubChem.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • HPMC Solubility Chart. (n.d.).
  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... (n.d.).
  • 2-[Benzyl(butoxy)amino]-3-hydroxypropanoic acid. (n.d.). PubChem.
  • 3-Hydroxypropionic acid. (n.d.). Wikipedia.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (n.d.). PMC.
  • Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal.

Sources

(R)-2-Benzyl-3-hydroxypropanoic Acid: A Novel Carboxypeptidase A Inhibitor for Oncological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

(R)-2-Benzyl-3-hydroxypropanoic acid, a chiral β-hydroxy acid, has traditionally been valued as a versatile building block in asymmetric synthesis. However, its structural resemblance to known metalloenzyme inhibitors suggests a largely unexplored therapeutic potential. This technical guide synthesizes the existing knowledge on this compound and extrapolates its potential as a novel therapeutic agent, with a primary focus on its postulated role as an inhibitor of carboxypeptidase A (CPA). We will delve into its physicochemical properties, established synthetic routes, and the compelling scientific rationale for its investigation as a modulator of pathological processes driven by aberrant CPA activity, such as cancer and chronic inflammation. This document will also outline a comprehensive preclinical evaluation strategy to validate this therapeutic hypothesis.

Introduction: Beyond a Chiral Building Block

This compound is an enantiomerically pure compound featuring a benzyl group, a carboxylic acid, and a hydroxyl group on a three-carbon backbone.[1] This unique arrangement of functional groups has made it a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceuticals.[1] While its utility in chemical synthesis is well-documented, the intrinsic biological activity of this molecule has remained largely unexamined.

The field of pharmacology has numerous examples of chiral compounds, such as the 2-arylpropionic acid derivatives (profens), where one enantiomer possesses the desired therapeutic activity while the other may be less active or even contribute to adverse effects.[2][3] This stereospecificity arises from the three-dimensional nature of biological targets like enzymes and receptors.[2] The defined stereochemistry of this compound, therefore, makes it an attractive candidate for targeted drug development.

This guide puts forth the hypothesis that this compound has the potential to act as a potent and selective inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase.[4] This hypothesis is based on the structural similarities between the molecule and known CPA inhibitors, which often feature a carboxylic acid for zinc binding and a hydrophobic moiety that interacts with the enzyme's S1' pocket.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValueSource
IUPAC Name (2R)-2-benzyl-3-hydroxypropanoic acid[5]
Molecular Formula C10H12O3[5]
Molecular Weight 180.20 g/mol [5]
CAS Number 123802-80-2[6]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO
Core Synthesis and Characterization

The enantiomeric purity of this compound is crucial for its potential therapeutic application.[1] Several synthetic strategies have been developed to achieve high enantioselectivity.

2.2.1. Chemoenzymatic Synthesis

A highly efficient method for producing enantiomerically pure derivatives of 2-benzyl-3-hydroxypropanoic acid involves a two-enzyme cascade reaction.[1] This approach leverages the high stereoselectivity of enzymes to achieve the desired chirality.

2.2.2. Asymmetric Synthesis

Asymmetric reduction of a prochiral ketone precursor, 2-benzyl-3-oxopropanoic acid, using a chiral catalyst is another established method for synthesizing this compound with high enantiomeric excess.[1]

2.2.3. Chiral Resolution

Racemic 2-benzyl-3-hydroxypropanoic acid can be resolved into its constituent enantiomers using enzymatic methods.[1] For instance, lipase-catalyzed esterification in an organic solvent can selectively acylate the (R)-enantiomer, allowing for its separation from the unreacted (S)-enantiomer.[1]

Postulated Therapeutic Mechanism of Action: Inhibition of Carboxypeptidase A (CPA)

Carboxypeptidase A is a digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains from polypeptide chains.[4] While its primary role is in protein digestion, aberrant CPA activity has been implicated in various pathological processes, including cancer progression and inflammation.

The Rationale for CPA Inhibition

The active site of CPA contains a zinc ion that is essential for its catalytic activity.[4] This zinc ion is coordinated by amino acid residues of the enzyme and a water molecule.[4] During catalysis, the zinc ion activates the bound water molecule, which then attacks the scissile peptide bond of the substrate.

Inhibitors of CPA typically work by displacing the activated water molecule and coordinating with the zinc ion.[4] Many known CPA inhibitors possess a functionality, such as a carboxylic acid or a hydroxamate group, that can bind to the zinc ion. Additionally, these inhibitors often have a hydrophobic side chain that mimics the C-terminal amino acid of the substrate and occupies the S1' specificity pocket of the enzyme.

This compound possesses both of these key structural features:

  • A carboxylic acid group capable of coordinating with the active site zinc ion.

  • A benzyl group that can fit into the hydrophobic S1' pocket of CPA, which preferentially binds aromatic residues.

Hypothetical Binding Mode

The proposed binding mode of this compound to the active site of carboxypeptidase A is depicted in the following diagram:

G cluster_CPA Carboxypeptidase A Active Site cluster_inhibitor This compound Zn2+ Zn2+ His69 His69 Zn2+->His69 His196 His196 Zn2+->His196 S1'_Pocket S1' Pocket (Hydrophobic) Glu270 Glu270 Carboxylate COO- Carboxylate->Zn2+ Coordination Benzyl_Group Benzyl_Group Benzyl_Group->S1'_Pocket Hydrophobic Interaction Hydroxyl OH Hydroxyl->Glu270 Hydrogen Bond

Figure 1: Hypothetical binding of this compound to the CPA active site.

Potential Therapeutic Applications

Based on the proposed mechanism of CPA inhibition, this compound could have therapeutic utility in diseases where CPA activity is dysregulated.

Oncology

Several lines of evidence suggest that CPA may play a role in tumor progression. Some studies have shown that CPA can promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Furthermore, CPA may be involved in the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis. Therefore, a CPA inhibitor like this compound could potentially exert anti-cancer effects by inhibiting these processes. Research on derivatives of this compound has already pointed towards potential applications in treating tumors.[1]

Inflammation

CPA is also involved in the inflammatory response. It can activate certain pro-inflammatory mediators and contribute to the recruitment of inflammatory cells to sites of injury or infection. By inhibiting CPA, this compound may be able to dampen the inflammatory cascade and alleviate the symptoms of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The synthesis of derivatives with anti-inflammatory properties further supports this potential application.[1]

Preclinical Evaluation Strategy

A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following experimental workflow outlines the key steps in this process.

G cluster_workflow Preclinical Evaluation Workflow In_Vitro_Assays In Vitro Assays Cell-Based_Assays Cell-Based Assays In_Vitro_Assays->Cell-Based_Assays In_Vivo_Models In Vivo Animal Models Cell-Based_Assays->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Figure 2: A streamlined preclinical evaluation workflow.

Experimental Protocols

5.1.1. Carboxypeptidase A Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against CPA.

  • Methodology:

    • Prepare a solution of purified CPA in a suitable buffer (e.g., Tris-HCl).

    • Prepare a series of dilutions of this compound.

    • Add the CPA solution and the inhibitor dilutions to the wells of a microplate.

    • Incubate for a specified period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic CPA substrate (e.g., hippuryl-L-phenylalanine).

    • Monitor the change in absorbance or fluorescence over time to determine the reaction rate.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

5.1.2. In Vitro Cancer Cell Line Viability Assays

  • Objective: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

  • Methodology:

    • Culture relevant cancer cell lines (e.g., pancreatic, colon, breast cancer) in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

5.1.3. In Vivo Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group.

    • Administer a vehicle control to the control group.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for therapeutic development. Its structural features strongly suggest a potential mechanism of action as a carboxypeptidase A inhibitor. The proposed preclinical evaluation strategy provides a clear roadmap for validating this hypothesis and exploring its efficacy in relevant disease models of cancer and inflammation.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the compound and CPA through techniques such as X-ray crystallography.

  • Biomarker Discovery: Identifying biomarkers that can predict response to treatment with a CPA inhibitor.

The investigation of this compound as a novel therapeutic agent could pave the way for a new class of drugs for the treatment of a range of debilitating diseases.

References

  • Carboxypeptidase A inhibitor - Wikipedia. [Link]

  • Carboxypeptidase A - Proteopedia, life in 3D. [Link]

  • Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed. [Link]

  • Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships. | Semantic Scholar. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]

  • This compound | C10H12O3 | CID 11805344 - PubChem. [Link]

  • 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed. [Link]

  • Synthesis routes for 3-hydroxypropionic acid from renewable sources.... - ResearchGate. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
  • 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid | C10H12FNO3 | CID 177735296. [Link]

Sources

An In-depth Technical Guide to (R)-2-Benzyl-3-hydroxypropanoic Acid Derivatives and Analogs: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-benzyl-3-hydroxypropanoic acid, a versatile chiral building block, and its derivatives. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the therapeutic potential of this molecular scaffold, with a particular focus on its application in the development of novel enzyme inhibitors for oncology and inflammatory diseases.

The Strategic Importance of the this compound Scaffold

This compound is a chiral molecule whose stereochemical purity is crucial for its application in asymmetric synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a benzyl group, a carboxylic acid, and a hydroxyl group on a three-carbon backbone, makes it an ideal starting point for creating complex molecules with defined stereochemistry.[1] This scaffold is particularly relevant in the design of β-hydroxy acids and their derivatives, which are known to be effective enzyme inhibitors.[1] The hydroxyl and carboxyl groups are key functional moieties that can engage in hydrogen bonding and other interactions with the active sites of enzymes and receptors, thereby modulating their activity and influencing metabolic pathways.[1]

Synthetic Strategies: Accessing the Chiral Core and its Derivatives

The enantiomeric purity of the final therapeutic agent is critical, and thus, the synthesis of this compound and its analogs is a key consideration. Several robust methods have been developed to achieve high enantiomeric excess.

Asymmetric Hydrogenation

A cornerstone in the synthesis of enantiomerically pure this compound is the asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives.[1] The use of chiral ruthenium catalysts, such as BINAP-Ru complexes, has proven highly effective, achieving enantiomeric excess (ee) of over 98% under optimized conditions.[1]

Table 1: Typical Reaction Conditions for Asymmetric Hydrogenation

ParameterCondition
Substrate Methyl 2-benzyl-3-oxopropanoate
Catalyst BINAP-Ru complexes
Catalyst Loading 0.1–0.5 mol%
Solvent Methanol or ethanol
H₂ Pressure 50–100 bar
Temperature 25–40°C

The ester form of the substrate is often used to enhance solubility and modulate reactivity.[1]

Enzymatic Resolution

Biocatalytic methods offer an alternative, highly selective route. Enzymatic resolution of racemic 2-benzyl-3-hydroxypropanoic acid can be achieved using lipases, such as Candida antarctica Lipase B (CAL-B). This method relies on the selective esterification or hydrolysis of one enantiomer, leaving the other unreacted.[1]

Derivatization to Bioactive Analogs: The Hydroxamic Acid Moiety

A key derivatization strategy for converting the this compound scaffold into potent enzyme inhibitors is the formation of a hydroxamic acid. The hydroxamate group is a powerful zinc-binding group (ZBG), capable of chelating the zinc ion present in the active site of many metalloenzymes, such as Matrix Metalloproteinases (MMPs).[1][2]

Therapeutic Targeting: Matrix Metalloproteinases in Cancer and Inflammation

Derivatives of the this compound scaffold, particularly the hydroxamic acid analogs, are potent inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix (ECM) components.[3][4] Their overexpression is implicated in numerous pathologies, including cancer metastasis and chronic inflammatory diseases like osteoarthritis.[3][4]

The Role of MMPs in Disease Progression

In cancer, MMPs, particularly MMP-2, MMP-9, and MMP-13, facilitate tumor invasion and metastasis by breaking down the basement membrane, allowing cancer cells to intravasate into blood vessels and spread to distant organs.[3][5][6] MMPs also play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6] In inflammatory conditions such as arthritis, MMP-13 is a key enzyme responsible for the degradation of type II collagen in cartilage, leading to joint destruction.[7][8]

Signaling Pathways Modulated by MMP Inhibition

The expression and activity of MMPs are regulated by complex signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38, and JNK) and the PI3K/Akt pathway.[3] By inhibiting MMPs, derivatives of this compound can disrupt these pathological processes.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_protein_level Protein Level Growth_Factors Growth Factors, Cytokines (e.g., TNF-α) Receptor Cell Surface Receptor Growth_Factors->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NF_kappaB NF-κB PI3K_Akt_Pathway->NF_kappaB NF_kappaB->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM_Degradation Active_MMP->ECM_Degradation ECM Degradation, Invasion, Angiogenesis Inhibitor (R)-2-Benzyl-3-hydroxy- propanoic acid derivative (Hydroxamate) Inhibitor->Active_MMP Inhibition

MMP Inhibition Signaling Pathway

Structure-Activity Relationship (SAR) and Quantitative Data

The design of potent and selective MMP inhibitors based on the this compound scaffold involves strategic modifications to optimize interactions with the enzyme's active site. The hydroxamic acid moiety serves as the zinc-chelating group, while the benzyl group and other substituents can be tailored to fit into the specific pockets of the MMP active site, thereby conferring selectivity.

While direct quantitative data for derivatives of this compound are not extensively published, we can infer their potential from closely related structures that have been evaluated as MMP inhibitors.

Table 2: In Vitro Activity of Structurally Related MMP Inhibitors

Compound IDModification from Core ScaffoldMMP-1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-8 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Reference
10d Non-hydroxamate, non-chelating>10000730600>100003.4[7]
(S)-17b Non-hydroxamate, non-chelating>10000>10000>10000>100002.5[7]
24f Carboxylic acid based>10000---0.5[8]

These compounds, while not direct derivatives, highlight the potential for achieving high potency and selectivity for MMP-13 with modifications to the core structure.

Pharmacokinetic Considerations

For a drug to be effective, it must have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A significant challenge with hydroxamic acid-based inhibitors is their often poor oral bioavailability.[9]

Prodrug Strategies

To overcome poor oral pharmacokinetics, prodrug strategies can be employed. This involves masking the hydrophilic hydroxamic acid group with a promoiety that is cleaved in vivo to release the active drug. For instance, a para-acetoxybenzyl ester prodrug has been shown to increase the plasma levels of a hydroxamate-based inhibitor by five-fold compared to oral administration of the parent drug.[9]

Impact of Derivatization on ADME

The introduction of a hydroxamic acid group can decrease passive gastrointestinal absorption and human serum albumin (HSA) binding compared to the parent carboxylic acid.[10] While lower HSA binding can lead to a higher volume of distribution, the reduced absorption may necessitate structural modifications to increase lipophilicity for improved oral bioavailability.[10]

Experimental Protocol: Synthesis of a Representative Analog

This section provides a detailed, step-by-step methodology for the synthesis of a representative hydroxamic acid derivative of this compound. This protocol is based on established synthetic transformations for amide and hydroxamic acid formation.

Synthesis_Workflow Start (R)-2-Benzyl-3- hydroxypropanoic acid Activation Carboxylic Acid Activation (e.g., HATU, DCC) Start->Activation Amide_Coupling Amide Coupling with O-benzylhydroxylamine Activation->Amide_Coupling Intermediate Protected Hydroxamate Intermediate Amide_Coupling->Intermediate Deprotection Hydrogenolysis (e.g., H₂, Pd/C) Intermediate->Deprotection Final_Product (R)-N-hydroxy-2-benzyl- 3-hydroxypropanamide Deprotection->Final_Product

Synthetic Workflow for a Hydroxamate Derivative
Step-by-Step Synthesis of (R)-N-hydroxy-2-benzyl-3-hydroxypropanamide
  • Carboxylic Acid Activation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Coupling: To the activated ester solution, add O-benzylhydroxylamine hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the O-benzyl protected hydroxamate intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10 wt% Pd/C). Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, (R)-N-hydroxy-2-benzyl-3-hydroxypropanamide. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective enzyme inhibitors. While much of the current research has focused on MMPs, the versatility of this chiral building block allows for its application in targeting other enzyme classes as well. Future work should focus on:

  • Synthesis and screening of diverse libraries of derivatives to identify novel therapeutic agents.

  • In-depth pharmacokinetic and toxicological profiling of lead compounds.

  • Exploration of alternative therapeutic targets beyond MMPs.

  • Development of innovative drug delivery systems to enhance the bioavailability of these compounds.

References

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (2025). Journal of Microbiology and Biotechnology, 35. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). Pharmaceuticals, 14(8), 818. [Link]

  • Design and Synthesis of Phosphinamide-Based Hydroxamic Acids as Inhibitors of Matrix Metalloproteinases. (2001). Journal of Medicinal Chemistry, 44(21), 3530-3541. [Link]

  • The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE. (2001). Bioorganic & Medicinal Chemistry Letters, 11(19), 2601-2604. [Link]

  • Anti-Metastatic and Anti-Inflammatory Effects of Matrix Metalloproteinase Inhibition by Ginsenosides. (2018). Nutrients, 10(11), 1693. [Link]

  • Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. (2025). Pathology - Research and Practice, 262, 155554. [Link]

  • The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates. (2022). International Journal of Molecular Sciences, 23(15), 8239. [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023). International Journal of Molecular Sciences, 24(14), 11822. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). International Journal of Molecular Sciences, 25(11), 5786. [Link]

  • Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. (2017). Journal of Medicinal Chemistry, 60(19), 8083-8094. [Link]

  • Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (2017). Journal of Medicinal Chemistry, 60(16), 7077-7089. [Link]

  • Design and synthesis of a series of hydroxamic acids with a quaternary-hydroxy group in P1 as inhibitors of matrix metalloproteinases. (1998). Bioorganic & Medicinal Chemistry Letters, 8(7), 837-842. [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (2021). Journal of the Iranian Chemical Society, 18(11), 2977-2995. [Link]

  • Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. (2009). Journal of Medicinal Chemistry, 52(13), 3902-3913. [Link]

  • Hydroxamic acids as pharmacological agents. (2003). Current Medicinal Chemistry, 10(9), 721-739. [Link]

  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). Pharmaceutics, 16(10), 1431. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(11), 1018-1031. [Link]

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). University of Pisa. Retrieved from [Link]

  • Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide. (2013). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing (r)-n-benzyl-2-(benyloxycarbonylamino)-3-methoxypropionamide. (2010). Google Patents.
  • Challenges in Matrix Metalloproteinases Inhibition. (2015). Pharmaceuticals, 8(3), 514-558. [Link]

  • Scheme 2: pro--drugs of hydroxamic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent non-hydroxamate matrix metalloproteinase inhibitors. (2008). Drug Discovery Today, 13(15-16), 661-671. [Link]

  • Synthesis and Biological Applications of Hydroxamates. (2014). American Journal of Organic Chemistry, 4(2), 26-51. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • n-benzylacrylamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2023). Tetrahedron, 147, 133668. [Link]

  • Supplemmentary Info for RSC adv. after corrections. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Enzymatic Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its structure, featuring a benzyl group, a carboxylic acid, and a hydroxyl group on a three-carbon backbone, makes it a versatile precursor for the synthesis of complex, stereochemically defined molecules, including beta-hydroxy acids and certain enzyme inhibitors. The enantiomeric purity of this compound is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective methods for the synthesis of the (R)-enantiomer is of significant interest to researchers and drug development professionals.

This guide provides a detailed overview of two powerful enzymatic strategies for the synthesis of this compound: Asymmetric Reduction of a Prochiral Ketone and Kinetic Resolution of a Racemic Mixture . As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Strategic Approaches to Enantioselective Synthesis

The enzymatic production of this compound can be approached from two distinct strategic directions. The choice between these methods will depend on factors such as the availability of starting materials, the desired optical purity, and the scalability of the process.

  • Asymmetric Reduction: This elegant approach involves the direct conversion of a prochiral precursor, 2-benzyl-3-oxopropanoic acid, into the desired (R)-enantiomer using a stereoselective carbonyl reductase (KRED) or alcohol dehydrogenase (ADH). This method has the potential for a theoretical yield of 100%.

  • Kinetic Resolution: This classic biocatalytic method starts with a racemic mixture of (±)-2-Benzyl-3-hydroxypropanoic acid. A lipase is then used to selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-ester from the unreacted (S)-acid. While the maximum theoretical yield for the desired enantiomer is 50%, this method is often robust and utilizes readily available and stable enzymes.

The logical workflow for selecting and implementing these strategies is outlined below.

Enzymatic Synthesis Workflow Workflow for Enzymatic Synthesis of this compound cluster_Strategy Strategic Choice cluster_Reduction Asymmetric Reduction cluster_Resolution Kinetic Resolution cluster_Analysis Analysis Start Define Target: This compound Decision Choice of Synthetic Route Start->Decision Keto_Acid Prochiral Substrate: 2-Benzyl-3-oxopropanoic acid Decision->Keto_Acid Asymmetric Reduction Racemic_Acid Racemic Substrate: (±)-2-Benzyl-3-hydroxypropanoic acid Decision->Racemic_Acid Kinetic Resolution Enzyme_Screening_Red Screen KREDs/ADHs for (R)-selectivity Keto_Acid->Enzyme_Screening_Red Reaction_Red Biocatalytic Reduction with Cofactor Regeneration Enzyme_Screening_Red->Reaction_Red Product_Red Purification of (R)-acid Reaction_Red->Product_Red Analysis Characterization: Chiral HPLC, NMR Product_Red->Analysis Enzyme_Screening_Res Screen Lipases for (R)-selective acylation Racemic_Acid->Enzyme_Screening_Res Reaction_Res Kinetic Resolution (Acylation) Enzyme_Screening_Res->Reaction_Res Separation Separation of (R)-ester and (S)-acid Reaction_Res->Separation Hydrolysis Hydrolysis of (R)-ester Separation->Hydrolysis Product_Res Purification of (R)-acid Hydrolysis->Product_Res Product_Res->Analysis

Caption: High-level workflow for the enzymatic synthesis of this compound.

Part 1: Asymmetric Reduction of 2-Benzyl-3-oxopropanoic Acid

This strategy leverages the high stereoselectivity of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to produce the desired (R)-enantiomer directly from the corresponding keto-acid. These enzymes catalyze the reduction of a carbonyl group to a hydroxyl group, and by selecting an enzyme with the appropriate stereopreference (often termed "anti-Prelog" for the production of (R)-alcohols from certain ketones), a high enantiomeric excess (ee) can be achieved.[1][2][3]

A critical aspect of this process is the regeneration of the nicotinamide cofactor (NADH or NADPH) consumed during the reduction. A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is oxidized to acetone by the same enzyme, thereby regenerating the reduced cofactor.

Protocol 1: Asymmetric Reduction using a Ketoreductase

This protocol provides a general framework for the asymmetric reduction of 2-benzyl-3-oxopropanoic acid. The specific KRED and its optimal conditions may vary, and enzyme screening is highly recommended.

Materials:

  • 2-Benzyl-3-oxopropanoic acid

  • Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with (R)-selectivity

  • NAD(P)H cofactor

  • Isopropanol (for cofactor regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Stirred reaction vessel with temperature control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-benzyl-3-oxopropanoic acid (1 equivalent) in 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor Addition: Add NAD(P)H to a final concentration of 1 mM.

  • Enzyme Addition: Add the selected (R)-selective KRED or ADH. The optimal enzyme loading should be determined empirically, but a starting point of 1-5% (w/w) relative to the substrate is common.

  • Cofactor Regeneration: Add isopropanol (5-10% v/v) to the reaction mixture to serve as the sacrificial alcohol for cofactor regeneration.

  • Reaction: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by HPLC or TLC.

  • Work-up: Once the reaction has reached completion (or the desired conversion), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Key Parameters for Asymmetric Reduction

ParameterTypical RangeRationale
Substrate Concentration10-100 g/LHigher concentrations are more economical but can lead to substrate or product inhibition.
pH6.0-8.0Most KREDs and ADHs have a neutral to slightly basic pH optimum for the reductive direction.
Temperature25-40 °CBalances enzyme activity and stability.
Cofactor Concentration0.1-1 mMA catalytic amount is sufficient when a regeneration system is in place.
Enzyme Loading1-10% (w/w)Higher loading increases the reaction rate but also the cost.
Isopropanol (co-solvent)5-20% (v/v)Serves as the hydrogen donor for cofactor regeneration and can help with substrate solubility.

Part 2: Kinetic Resolution of (±)-2-Benzyl-3-hydroxypropanoic Acid

Kinetic resolution is a robust and widely used method for separating enantiomers. This approach utilizes an enzyme that preferentially reacts with one enantiomer of a racemic mixture, leading to the accumulation of the unreacted, enantiopure counterpart and a new, derivatized product. For the synthesis of this compound, a lipase-catalyzed acylation is an excellent choice. Lipases, such as Candida antarctica Lipase B (CAL-B), are known to exhibit high enantioselectivity in non-aqueous media.[4][5][6]

In this protocol, the racemic acid is subjected to acylation in an organic solvent. The lipase will selectively acylate the (R)-enantiomer, forming an ester, while leaving the (S)-enantiomer largely unreacted. The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining (S)-acid and the formed (R)-ester. The (R)-ester is then separated and hydrolyzed to yield the final product.

Kinetic Resolution Pathway Pathway for Lipase-Catalyzed Kinetic Resolution Racemic_Mix Racemic (±)-2-Benzyl-3-hydroxypropanoic acid Acylation Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) Racemic_Mix->Acylation Products (R)-2-Benzyl-3-hydroxypropanoate (ester) + (S)-2-Benzyl-3-hydroxypropanoic acid (unreacted) Acylation->Products Separation Separation (e.g., Column Chromatography) Products->Separation R_Ester (R)-Ester Separation->R_Ester S_Acid (S)-Acid Separation->S_Acid Hydrolysis Chemical or Enzymatic Hydrolysis R_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Lipase-catalyzed kinetic resolution for the synthesis of this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-2-Benzyl-3-hydroxypropanoic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (or another acyl donor)

  • Methyl tert-butyl ether (MTBE) or Toluene

  • Sodium bicarbonate solution (5% aqueous)

  • Ethyl acetate

  • 1 M HCl

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Stirred reaction vessel with temperature control

Procedure:

  • Reaction Setup: In a dry, stirred reaction vessel, dissolve (±)-2-Benzyl-3-hydroxypropanoic acid (1 equivalent) in MTBE.

  • Acyl Donor Addition: Add vinyl acetate (1.2 equivalents) as the acyl donor. Vinyl acetate is often preferred as its byproduct, acetaldehyde, is volatile and easily removed.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (5-10% w/w of the racemic acid).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up and Separation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Extract the unreacted (S)-acid with a 5% sodium bicarbonate solution.

    • The organic layer contains the (R)-ester. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (R)-ester.

    • Acidify the aqueous layer containing the (S)-acid salt to pH 2-3 with 1 M HCl and extract with ethyl acetate to recover the (S)-acid.

  • Hydrolysis of the (R)-ester:

    • Dissolve the crude (R)-ester in a suitable solvent (e.g., methanol/water mixture).

    • Add a base (e.g., NaOH or LiOH) and stir until hydrolysis is complete (monitor by TLC or HPLC).

    • Neutralize the reaction mixture and remove the organic solvent.

    • Acidify the aqueous residue to pH 2-3 and extract the this compound with ethyl acetate.

  • Final Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography if needed.[7]

Data Presentation: Key Parameters for Kinetic Resolution

ParameterTypical Value/RangeRationale
EnzymeImmobilized CAL-BHigh stability, activity, and enantioselectivity for a wide range of substrates.[4][5]
Acyl DonorVinyl AcetateIrreversible acylation due to tautomerization of the vinyl alcohol byproduct to acetaldehyde.
SolventMTBE, TolueneNon-polar organic solvents are generally preferred for lipase-catalyzed acylations.
Temperature30-50 °COptimal temperature for CAL-B activity and stability.
Conversion~50%Maximizes the enantiomeric excess of both the product and the remaining starting material.

Part 3: Product Analysis and Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating the enantiomers of arylpropionic acids.[4]

Typical HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical starting ratio is 90:10 (hexane:isopropanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The retention times for the (R) and (S) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.35-7.20m5HAromatic protons (Ph-H)
~ 4.00-3.80m2H-CH₂OH
~ 3.20-2.90m3HPh-CH₂- and -CH(COOH)-
Broad signals2H-OH and -COOH

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (ppm)Assignment
~ 178C=O (Carboxylic acid)
~ 138Aromatic C (quaternary)
~ 129Aromatic CH
~ 128Aromatic CH
~ 126Aromatic CH
~ 65-CH₂OH
~ 50-CH(COOH)-
~ 38Ph-CH₂-

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

Enzymatic methods offer powerful and sustainable routes for the synthesis of enantiomerically pure this compound. The choice between asymmetric reduction and kinetic resolution will depend on the specific requirements of the research or development project. Asymmetric reduction offers a more direct route with a higher theoretical yield, while kinetic resolution is a robust and often easily implemented method. The protocols and data presented in this guide provide a comprehensive starting point for researchers, scientists, and drug development professionals to successfully produce and characterize this important chiral building block.

References

  • Macedo, G. A., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • O'Boyle, N., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 278, 116692. [Link]

  • Nagy, J., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 324-331. [Link]

  • PubChem. 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2021). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

  • Itoh, N., et al. (2007). Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution. Chemical Communications, (13), 1331-1333. [Link]

  • St. Andrews Research Repository. (2025). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. [Link]

  • ResearchGate. (2021). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs. [Link]

  • PubMed Central. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. [Link]

  • PubMed Central. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

  • PubMed Central. (2018). Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. [Link]

  • PubMed Central. (2010). Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9. [Link]

Sources

Chiral resolution of 2-Benzyl-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 2-Benzyl-3-hydroxypropanoic Acid

Abstract

Enantiomerically pure 2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and advanced polymers. Its structure, featuring a carboxylic acid, a hydroxyl group, and a stereocenter, makes it a versatile synthon for complex molecular architectures. This guide provides an in-depth exploration of the principal methodologies for resolving racemic 2-Benzyl-3-hydroxypropanoic acid. We present detailed protocols for classical diastereomeric salt crystallization, enzymatic kinetic resolution using lipases, and analytical chiral chromatography. The causality behind experimental choices is elucidated to empower researchers in drug development and materials science to select and optimize the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chiral Purity

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules exist as non-superimposable mirror images called enantiomers. While sharing identical physical properties in an achiral environment, enantiomers often exhibit profoundly different biological activities and toxicological profiles.[1] Therefore, access to enantiomerically pure compounds is not merely an academic exercise but a critical necessity for the development of safe and effective drugs.

2-Benzyl-3-hydroxypropanoic acid (BHPA) is a prime example of such a crucial chiral intermediate. The resolution of its racemic mixture into the individual (R)- and (S)-enantiomers is a key step in the synthesis of more complex, high-value molecules. This document serves as a practical guide to the most robust and widely applied techniques for achieving this separation.

Strategic Overview: Pathways to Enantiomeric Purity

The separation of a racemic mixture is a process known as chiral resolution.[2] For a carboxylic acid like BHPA, three primary strategies are dominant, each with its own set of advantages and considerations.

  • Classical Resolution via Diastereomeric Salt Formation: This is the most established and often most scalable method. It relies on reacting the racemic acid with a single enantiomer of a chiral base.[3] The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4][5]

  • Enzymatic Kinetic Resolution (EKR): This elegant technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate.[6] In the case of BHPA, this is often an esterification reaction, leaving one enantiomer as an unreacted acid while the other is converted to an ester.[7][8]

  • Chiral Chromatography: This method provides direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[9] While highly effective for both analytical quantification and small-scale preparative separations, its scalability can be limited by cost.[10][11]

The choice of method depends on factors such as the desired scale of separation, cost-effectiveness, available equipment, and the required level of enantiomeric purity.

Method 1: Diastereomeric Salt Crystallization

Expertise & Causality: This technique exploits the fundamental principle that diastereomers possess distinct physical properties. By introducing a new chiral center from an enantiomerically pure resolving agent, we convert the inseparable enantiomeric pair into a separable diastereomeric pair. The success of this method hinges on the differential solubility of these diastereomeric salts in a given solvent system, allowing one to crystallize preferentially out of solution.[2][12] The choice of the chiral base and solvent is critical and often requires empirical screening for optimal results.

Protocol 3.1: Resolution of (±)-BHPA using (R)-(+)-1-Phenylethylamine

This protocol outlines a general procedure. The optimal solvent and stoichiometry should be determined through small-scale screening experiments.

Step-by-Step Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-benzyl-3-hydroxypropanoic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate container, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in the same solvent. The use of 0.5 equivalents is a common starting point, designed to selectively precipitate the salt of one enantiomer, assuming a significant solubility difference.

    • Slowly add the amine solution to the hot acid solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Spontaneous precipitation of the less soluble diastereomeric salt may occur.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The collected solid is the diastereomerically enriched salt. To improve purity, it can be recrystallized from the same or a different solvent system until a constant optical rotation is achieved.[13]

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous layer is ~1-2. This protonates the carboxylate and the chiral amine.

    • Extract the liberated enantiopure 2-benzyl-3-hydroxypropanoic acid into an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the recovered acid using the chiral HPLC method described in Section 5.

    • The mother liquor contains the other diastereomeric salt. The other enantiomer of BHPA can be recovered from it by a similar acidification and extraction procedure.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation racemic_acid Racemic BHPA ((R)-BHPA + (S)-BHPA) mix Mix in Solvent racemic_acid->mix resolving_agent Chiral Base (e.g., (R)-Amine) resolving_agent->mix diastereomers Diastereomeric Salts ((R)-BHPA-(R)-Amine) ((S)-BHPA-(R)-Amine) mix->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (Mother Liquor) crystallization->more_soluble acidification1 Acidify & Extract less_soluble->acidification1 acidification2 Acidify & Extract more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: Lipase-Catalyzed Kinetic Resolution

Expertise & Causality: Enzymatic Kinetic Resolution (EKR) is a powerful method that capitalizes on the exquisite stereoselectivity of enzymes. Lipases, in particular, are robust and versatile biocatalysts.[8] In a non-aqueous solvent, lipases can catalyze esterification. When presented with a racemic carboxylic acid and an alcohol, a highly stereoselective lipase will preferentially esterify one enantiomer at a much faster rate than the other.[7] This results in a mixture of an enantioenriched ester and the remaining, unreacted, and now enantioenriched acid. The reaction is terminated at or near 50% conversion to achieve the highest possible enantiomeric excess for both components. The efficiency of this process is described by the enantiomeric ratio (E-value).[6]

Protocol 4.1: EKR of (±)-BHPA using Immobilized Candida antarctica Lipase B (Novozym 435)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry flask, add racemic 2-benzyl-3-hydroxypropanoic acid (1.0 eq.), a suitable solvent (e.g., toluene or methyl tert-butyl ether, MTBE), and an alcohol (e.g., 1-butanol, 1.2 eq.).

    • Add the immobilized lipase, Novozym 435 (typically 10-20% by weight of the racemic acid).

    • Add 4Å molecular sieves to remove the water produced during the esterification, which can inhibit the enzyme and promote hydrolysis.

  • Incubation:

    • Stir the mixture at a constant temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the samples by TLC or HPLC to determine the conversion rate.

  • Termination and Work-up:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The immobilized enzyme can be washed with solvent, dried, and potentially reused.

    • Concentrate the filtrate under reduced pressure.

  • Separation of Products:

    • Dissolve the resulting residue in an organic solvent like diethyl ether.

    • Extract the unreacted acid with an aqueous base solution (e.g., 1 M NaHCO₃). The ester will remain in the organic layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantioenriched ester.

    • Acidify the aqueous layer with 1 M HCl to pH 1-2 and extract the enantioenriched acid with diethyl ether. Dry and concentrate the organic extracts to obtain the resolved acid.

  • Analysis:

    • Determine the % ee of the unreacted acid and the ester (after hydrolysis back to the acid, if necessary) using the chiral HPLC method in Section 5.

    • Calculate the conversion (c) and the enantiomeric ratio (E).

Data Presentation: Representative EKR Results
Lipase SourceAcyl AcceptorSolventTemp (°C)Conversion (c)% ee (Substrate)% ee (Product)E-value
Novozym 4351-ButanolMTBE45~50%>99%>98%>200
P. cepacia1-PropanolToluene40~48%>95%>92%>100

Note: These are illustrative values. Actual results will depend on specific reaction conditions.

Mechanism of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State (~50% Conversion) racemate Racemic BHPA ((R)-BHPA + (S)-BHPA) lipase Lipase (e.g., Novozym 435) racemate->lipase alcohol Alcohol (R'-OH) alcohol->lipase fast_rxn Fast Esterification lipase->fast_rxn (R)-BHPA slow_rxn Slow/No Esterification lipase->slow_rxn (S)-BHPA ester Enantioenriched Ester (e.g., (R)-BHPA-OR') fast_rxn->ester acid Enantioenriched Acid (e.g., (S)-BHPA) slow_rxn->acid separation Separation (Extraction) ester->separation acid->separation final_ester Pure Ester separation->final_ester final_acid Pure Acid separation->final_acid

Caption: Lipase-catalyzed kinetic resolution of a racemic acid.

Method 3: Analytical Chiral HPLC

Expertise & Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a sample. The separation is achieved on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector.[10] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for resolving a wide range of chiral compounds, including carboxylic acids.[10]

Protocol 5.1: Determination of Enantiomeric Excess (% ee)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2-benzyl-3-hydroxypropanoic acid standard at 1 mg/mL in the mobile phase or a suitable solvent.

    • Prepare samples of the resolved acid at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to verify system suitability (resolution > 1.5).

    • Inject the samples from the resolution experiments.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Data Presentation: Typical HPLC Conditions
ParameterCondition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Note: These conditions are a starting point and must be optimized for the specific column and system used.

Conclusion and Recommendations

The chiral resolution of 2-benzyl-3-hydroxypropanoic acid is a critical process for its application in stereoselective synthesis.

  • Diastereomeric salt crystallization remains a highly effective and scalable method, particularly for large-scale industrial production. Its primary challenge lies in the initial screening process to identify an efficient resolving agent and solvent combination.[5][12]

  • Enzymatic kinetic resolution offers exceptional selectivity and operates under mild, environmentally benign conditions.[1] The availability of robust immobilized enzymes like Novozym 435 makes this a very attractive option, although it is inherently limited to a theoretical maximum yield of 50% for a single enantiomer unless coupled with a racemization process.

  • Chiral HPLC is indispensable for the accurate analysis of enantiomeric purity.[9] While it can be used for preparative separations, it is generally best suited for smaller quantities due to higher solvent consumption and cost.

For researchers and drug development professionals, a hybrid approach is often most effective: employ diastereomeric salt formation or enzymatic resolution for bulk separation and rely on a well-developed chiral HPLC method for rapid and accurate assessment of the outcomes of each experiment.

References

  • ResearchGate. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. Retrieved from [Link]

  • Szymańska, K., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 26(11), 3334. Retrieved from [Link]

  • De Sousa, J. D. F., et al. (2023). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 12(1), e202200171. Retrieved from [Link]

  • FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.
  • Willard, S. S., & Senter, T. J. (2024). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-3-hydroxypropanoic acid. Retrieved from [Link]

  • Witte, D. T., et al. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. Retrieved from [Link]

  • ResearchGate. (2017). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Serra, S., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(6), 1347. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(4), 899-909. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-24. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • MDPI. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Retrieved from [Link]

  • Inventions. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Benzyl(butoxy)amino]-3-hydroxypropanoic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid via Ruthenium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of enantiomerically pure (R)-2-Benzyl-3-hydroxypropanoic acid, a valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1] The protocol details a robust and highly selective method utilizing the asymmetric hydrogenation of a β-keto ester precursor, methyl 2-benzyl-3-oxopropanoate, catalyzed by a chiral Ruthenium-BINAP complex. We delve into the underlying catalytic mechanism, provide a detailed, step-by-step experimental procedure, outline methods for product characterization, and offer insights into process optimization. This guide is intended for researchers, chemists, and process development professionals seeking an efficient and scalable route to this important chiral molecule.

Introduction: The Significance of Chiral β-Hydroxy Acids

This compound is a versatile chiral intermediate used in the synthesis of various complex organic molecules and pharmaceuticals.[1] Its structure, featuring adjacent hydroxyl and carboxylic acid functionalities with a defined stereocenter, makes it a critical precursor for enzyme inhibitors and other biologically active compounds.

Traditional synthetic routes often involve multi-step processes or enzymatic resolutions, which can be inefficient. Asymmetric hydrogenation, however, offers a direct, atom-economical approach to establishing the desired stereochemistry with high fidelity.[2] Ruthenium catalysts bearing chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have emerged as exceptionally effective for the enantioselective reduction of functionalized ketones, including the β-keto ester precursors to our target molecule.[3][4] This method is renowned for its high enantioselectivity, often exceeding 98% enantiomeric excess (ee), and its applicability to large-scale synthesis.[1][5]

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The remarkable selectivity of the Ru-BINAP catalyst system stems from the unique chiral environment created by the C₂-symmetric BINAP ligand around the ruthenium metal center.[3][6] The hydrogenation of a β-keto ester does not proceed through a simple direct hydrogen addition. Instead, it follows a well-studied outer-sphere mechanism, often referred to as the Noyori asymmetric hydrogenation.[2][6]

The key steps are as follows:

  • Catalyst Activation: The commercially available Ru(II) dihalide precatalyst is activated by hydrogen in the presence of a base to form the active dihydride species, RuH₂(BINAP).[2][6]

  • Substrate Coordination & Interaction: The β-keto ester substrate interacts with the active catalyst. The mechanism involves a six-membered pericyclic transition state where the Ru-H and N-H (from a diamine ligand, if present, or interaction with solvent/base) bonds simultaneously interact with the ketone's C=O group.[2]

  • Stereoselective Hydride Transfer: The rigid, atropisomeric structure of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation. This creates sterically hindered and unhindered quadrants around the ruthenium atom.[5][6] The substrate can only approach the metal center from an unhindered quadrant, dictating which face of the ketone is exposed to the hydride transfer. For the synthesis of the (R)-alcohol, an (R)-BINAP ligand is typically employed.

  • Product Release & Catalyst Regeneration: After the hydride transfer, the resulting β-hydroxy ester product is released, and the catalyst is regenerated to continue the cycle.[6]

The hydrogenation is understood to proceed through the keto tautomer of the substrate, not the enol form.[5]

Catalytic Cycle cluster_cycle Asymmetric Hydrogenation Cycle Precatalyst [RuCl₂((R)-BINAP)]₂ Active_Catalyst RuH₂((R)-BINAP) Precatalyst->Active_Catalyst Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex Transition_State Stereoselective Transition State Substrate_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Product (R)-Methyl 2-benzyl-3-hydroxypropanoate Substrate Methyl 2-benzyl-3-oxopropanoate

Caption: Catalytic cycle for Ru-(R)-BINAP hydrogenation.

Experimental Protocol

This protocol describes the asymmetric hydrogenation of methyl 2-benzyl-3-oxopropanoate to (R)-methyl 2-benzyl-3-hydroxypropanoate, followed by saponification to yield the target acid.

3.1. Materials and Reagents

ReagentCAS NumberSupplierPurityNotes
Methyl 2-benzyl-3-oxopropanoate20918-88-1Commercial>97%Substrate
Dichloro(p-cymene)ruthenium(II) dimer52462-29-0Commercial>98%Catalyst Precursor
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)76189-55-4Commercial>98%Chiral Ligand
Methanol (Anhydrous)67-56-1Commercial>99.8%Degassed solvent
Hydrogen (H₂) Gas1333-74-0Gas Cylinder>99.99%High pressure
Sodium Hydroxide (NaOH)1310-73-2Commercial>98%For saponification
Hydrochloric Acid (HCl), 2M7647-01-0Aqueous Solution2MFor acidification
Ethyl Acetate141-78-6CommercialACS GradeFor extraction
Magnesium Sulfate (Anhydrous)7487-88-9Commercial>98%Drying agent

3.2. Equipment

  • High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Analytical balance.

  • HPLC with a chiral column (e.g., Chiralcel OD-H) for enantiomeric excess determination.

  • NMR spectrometer.

3.3. Step-by-Step Procedure

Part A: In-situ Catalyst Preparation and Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol) and (R)-BINAP (e.g., 0.0055 mmol) to a dry Schlenk flask. Add degassed anhydrous methanol (e.g., 5 mL) and stir the mixture at room temperature for 10-15 minutes to form the precatalyst solution.

  • Reactor Setup: To the autoclave vessel, add methyl 2-benzyl-3-oxopropanoate (e.g., 5 mmol, 1.0 eq).

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave vessel containing the substrate via cannula under an inert atmosphere.

  • Reaction: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-80 bar).[1]

  • Heating and Stirring: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 30-40°C).[1]

  • Monitoring: Monitor the reaction progress by checking the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Cooldown and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

Part B: Product Isolation and Saponification

  • Solvent Removal: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator.

  • Saponification: Dissolve the crude residue (the ester) in methanol (e.g., 10 mL) and add a 1M solution of NaOH (e.g., 6 mmol, 1.2 eq). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~2 with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Data Analysis

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

4.1. Expected Results

ParameterExpected Outcome
Yield>90% (for the hydrogenation step)
AppearanceWhite to off-white solid
Enantiomeric Excess (ee)>98%
¹H NMR (CDCl₃, δ)Consistent with the structure of the product.
Chiral HPLCTwo well-resolved peaks for (R) and (S) enantiomers.

4.2. Analytical Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): Enantiomeric excess is determined by chiral HPLC analysis. The ester intermediate is often analyzed before saponification for easier method development.

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: Typically a mixture of hexane and isopropanol.

    • Detection: UV at 254 nm.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Inactive catalyst or insufficient reaction time/pressure.

    • Solution: Ensure all catalyst preparation steps are performed under strictly inert conditions. Use freshly degassed, anhydrous solvent. Increase reaction time, temperature (moderately, e.g., to 50°C), or hydrogen pressure.

  • Low Enantioselectivity (ee):

    • Cause: Impurities in the ligand or substrate; incorrect catalyst-to-ligand ratio; reaction temperature too high.

    • Solution: Use high-purity (R)-BINAP. Ensure the Ru:BINAP ratio is correct (typically ~1:1.1). Lowering the reaction temperature can sometimes improve enantioselectivity.

  • Over-reduction:

    • Cause: The benzyl group can sometimes be subject to hydrogenolysis.

    • Solution: Use milder conditions (lower temperature and pressure). Electron-deficient BINAP ligands can also help reduce this side reaction.[1]

Safety Precautions

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and explosive. All hydrogenation reactions must be conducted in a certified high-pressure reactor behind a safety shield in a well-ventilated area.

  • Reagent Handling: Ruthenium compounds can be toxic. Handle all reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere Techniques: Anhydrous solvents and pyrophoric reagents (if used) require handling under an inert atmosphere (Nitrogen or Argon) to prevent deactivation and potential hazards.

References

  • Vertex AI Search. (2017). Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones by an Elimination-Induced Racemization Mechanism.
  • Vertex AI Search. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). This compound.
  • Myers, A. G. Research Group. (n.d.).
  • NPTEL Archive. (n.d.).
  • Wikipedia. (n.d.).
  • NROChemistry. (2022).
  • ResearchGate. (n.d.). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of α- and β- Functionalized Ketones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

The Strategic Application of (R)-2-Benzyl-3-hydroxypropanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Chiral Scaffold

In the intricate world of medicinal chemistry, the stereochemical architecture of a molecule is paramount to its biological function. (R)-2-Benzyl-3-hydroxypropanoic acid, a seemingly simple chiral building block, offers a powerful platform for the design and synthesis of sophisticated therapeutic agents. Its defined stereochemistry at the C2 position, coupled with the presence of three distinct functional groups—a carboxylic acid, a primary alcohol, and a benzyl moiety—provides a versatile scaffold for constructing complex molecules with high specificity for their biological targets. This application note will delve into the practical utility of this compound, with a focus on its role in the development of enzyme inhibitors and a detailed protocol for its asymmetric synthesis, providing researchers with the foundational knowledge to leverage this valuable synthon in their drug discovery programs.

Core Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

The structural motifs present in this compound make it an ideal starting point for the synthesis of molecules that can interact with the active sites of enzymes, particularly proteases. The carboxylic acid can engage in crucial hydrogen bonding or ionic interactions, while the hydroxyl group can act as a ligand for metal ions often found in the catalytic core of metalloproteases. The benzyl group provides a hydrophobic element that can occupy specific pockets within the enzyme's binding site, contributing to both potency and selectivity.

Application Highlight: Carboxypeptidase A Inhibition

A notable application of this compound is in the development of inhibitors for Carboxypeptidase A (CPA), a zinc-containing metalloprotease.[1][2] CPA plays a role in various physiological processes, and its inhibition has been a target for therapeutic intervention. Research has demonstrated that this compound itself exhibits inhibitory activity against CPA, with a reported Ki value of 610 µM.[1][2] This inhibitory action underscores the potential of this scaffold to be elaborated into more potent and selective CPA inhibitors. The fundamental interactions of the carboxylate with the active site zinc and the benzyl group with a hydrophobic pocket likely form the basis of its inhibitory effect.

Asymmetric Synthesis of this compound: A Detailed Protocol

The enantiomeric purity of this compound is critical for its application in medicinal chemistry. Asymmetric hydrogenation of a prochiral β-keto ester is a robust and widely adopted method for establishing the desired stereocenter with high fidelity. The following protocol details a representative procedure for the synthesis of the methyl ester of this compound, which can then be hydrolyzed to the final product.

Workflow for Asymmetric Synthesis

Asymmetric Synthesis Workflow cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Hydrolysis Prochiral_Substrate Methyl 2-benzyl-3-oxopropanoate Chiral_Intermediate (R)-Methyl 2-benzyl-3-hydroxypropanoate Prochiral_Substrate->Chiral_Intermediate  Asymmetric Reduction   Catalyst Ru-BINAP Catalyst Catalyst->Chiral_Intermediate H2 H₂ (High Pressure) H2->Chiral_Intermediate Final_Product This compound Chiral_Intermediate->Final_Product  Saponification (e.g., LiOH)  

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-benzyl-3-oxopropanoate

This protocol is based on established methodologies for the asymmetric reduction of β-keto esters using Ruthenium-BINAP catalysts.

Materials and Reagents:

  • Methyl 2-benzyl-3-oxopropanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl (or a similar chiral Ru-BINAP catalyst)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

  • Standard laboratory glassware, Schlenk line, and a high-pressure autoclave

Procedure:

  • Catalyst Preparation (under inert atmosphere): In a glovebox or under a stream of argon, charge a Schlenk flask with the chiral ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl, 0.1–0.5 mol%).

  • Reaction Setup: Evacuate the flask and backfill with argon three times. Add anhydrous methanol as the solvent.

  • Substrate Addition: Add methyl 2-benzyl-3-oxopropanoate to the catalyst solution.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to 50-100 bar.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature of 25–40°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until complete consumption of the starting material is observed.

  • Work-up and Purification: Carefully depressurize the autoclave. Remove the solvent under reduced pressure. The crude product, (R)-methyl 2-benzyl-3-hydroxypropanoate, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Chiral Catalyst: The use of a chiral Ruthenium-BINAP complex is crucial for establishing the stereocenter at the C2 position with high enantioselectivity. The C2-symmetric diphosphine ligand (BINAP) creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone.

  • High Pressure: High hydrogen pressure increases the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate.

  • Inert Atmosphere: The catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, all manipulations should be carried out under an inert atmosphere of argon.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and reduce the efficiency of the hydrogenation.

Hydrolysis to the Final Product

The resulting (R)-methyl 2-benzyl-3-hydroxypropanoate can be hydrolyzed to the desired carboxylic acid using standard saponification conditions, for example, by stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
AppearanceSolid
CAS Number123802-80-2

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its successful application in the design of carboxypeptidase A inhibitors highlights its potential as a versatile scaffold. The robust and well-established methods for its asymmetric synthesis provide a reliable route for its production in high enantiomeric purity. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and application of such key chiral intermediates is indispensable for the rational design of next-generation therapeutics. Future work in this area could explore the incorporation of this scaffold into a broader range of enzyme inhibitors and the development of novel derivatives with enhanced potency and pharmacokinetic properties.

References

  • PubChem. (2R)-2-benzyl-3-hydroxypropanoic acid. Retrieved from [Link]

  • Google Patents. CN101284769B - Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren.
  • Google Patents. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • New Drug Approvals. Aliskiren. Retrieved from [Link]

  • Google Patents. WO2012052829A1 - Synthesis of aliskiren.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Retrieved from [Link]

  • PubChem. 2-Benzyl-3-hydroxybutanoic acid. Retrieved from [Link]

  • PubMed. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Retrieved from [Link]

  • PMC - NIH. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Retrieved from [Link]

  • PubChem. 2-Benzyl-3-hydroxypropanoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Retrieved from [Link]

  • PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved from [Link]

  • PubChem. 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. Retrieved from [Link]

  • Google Patents. US9550719B2 - Process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Google Patents. (12) United States Patent. Retrieved from [Link]

  • Google Patents. (12) United States Patent. Retrieved from [Link]

  • Google Patents. (12) United States Patent. Retrieved from [Link]

  • PubChem. Aliskiren. Retrieved from [Link]

  • Google Patents. US11759503B2 - Compositions of GLP-1 peptides and preparation thereof.
  • PubChem. phenylmethanamine;silver;hydrochloride. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Benzyl-3-hydroxypropanoic acid is a crucial chiral building block in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and statin-like compounds.[1] Its stereospecific synthesis is of paramount importance for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This application note provides detailed protocols for two primary, highly efficient methods for the enantioselective synthesis of this compound: Chemoenzymatic Synthesis and Asymmetric Hydrogenation. Additionally, a method for the resolution of a racemic mixture via Lipase-Catalyzed Kinetic Resolution is presented. The causality behind key experimental choices is elucidated to provide researchers with a comprehensive understanding of the synthetic strategies.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-differing pharmacological activities of enantiomers. This compound, with its characteristic β-hydroxy acid moiety and a chiral center at the C2 position, serves as a versatile precursor in the construction of a variety of complex molecules.[1] Traditional synthetic methods often yield racemic mixtures, necessitating challenging and costly resolution steps. The protocols outlined herein focus on modern, enantioselective approaches that provide direct access to the desired (R)-enantiomer with high purity, thereby streamlining the drug development process.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral molecules with high enantiomeric excess (ee) requires precise control over the stereochemical outcome of the reaction.[2] Two powerful strategies for achieving this are chemoenzymatic synthesis and asymmetric catalysis.

  • Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes to catalyze key transformations. By combining enzymatic steps with traditional chemical synthesis, complex molecules can be assembled with exceptional stereocontrol under mild reaction conditions.[3]

  • Asymmetric Hydrogenation: This method utilizes chiral transition metal catalysts to deliver hydrogen atoms to a prochiral substrate in a stereoselective manner.[4] It is a highly atom-economical and efficient method for the synthesis of chiral compounds.[5]

Protocol 1: Chemoenzymatic Synthesis via a Two-Enzyme Cascade

This protocol is based on a chemoenzymatic cascade reaction that converts L-phenylalanine into the target molecule. The process involves an initial oxidative deamination followed by a stereoselective reduction.[3]

Workflow Diagram

chemoenzymatic_synthesis cluster_0 Step 1: Oxidative Deamination cluster_1 Step 2: Aldol Addition L-Phenylalanine L-Phenylalanine PmaLAAD PmaLAAD L-Phenylalanine->PmaLAAD Oxidative Deamination 2-Oxo-3-phenylpropanoic_acid 2-Oxo-3-phenylpropanoic_acid PmaLAAD->2-Oxo-3-phenylpropanoic_acid KPHMT_I212A KPHMT_I212A 2-Oxo-3-phenylpropanoic_acid->KPHMT_I212A 2-Oxo-3-phenylpropanoic_acid->KPHMT_I212A R_2_Benzyl_3_hydroxypropanoic_acid R_2_Benzyl_3_hydroxypropanoic_acid KPHMT_I212A->R_2_Benzyl_3_hydroxypropanoic_acid Formaldehyde Formaldehyde Formaldehyde->KPHMT_I212A Aldol Addition

Caption: Chemoenzymatic cascade for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Phenylalanine≥99%Sigma-AldrichStarting material.
PmaLAAD (L-amino acid deaminase)Lyophilized cellsSee reference[3]Enzyme for the first step.
KPHMT I212A (hydroxymethyltransferase)Lyophilized powderSee reference[3]Enzyme for the second step.
Formaldehyde (37% in H₂O)ACS ReagentFisher ScientificC1 source for the aldol addition.
NiCl₂·6H₂O≥98%Sigma-AldrichCofactor.
Potassium Phosphate Buffer (pH 8.0)Molecular Biology GradeVWRReaction buffer.
Ethyl AcetateHPLC GradeFisher ScientificExtraction solvent.
Anhydrous MgSO₄ACS ReagentSigma-AldrichDrying agent.
Hydrochloric Acid (1 M)ACS ReagentVWRFor pH adjustment.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, suspend L-phenylalanine (90 mg, 0.5 mmol) in 50 mL of 0.1 M potassium phosphate buffer (pH 8.0).

  • Enzyme Addition: To the suspension, add PmaLAAD (lyophilized cells) and KPHMT I212A (lyophilized powder) as described in the literature.[3] Add NiCl₂ to a final concentration of 0.6 mM.

  • Initiation of Reaction: Add formaldehyde (563 µL of a 13.4 M stock solution, 7.5 mmol).

  • Incubation: Seal the flask and incubate at 30°C with gentle shaking (150 rpm) for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound as a solid.

Expected Results

This chemoenzymatic method can produce this compound with high enantiomeric excess (typically >90% ee).[3] The yield is reported to be around 43%.[3]

Protocol 2: Asymmetric Hydrogenation of Methyl 2-benzyl-3-oxopropanoate

This protocol details the asymmetric hydrogenation of a β-keto ester precursor using a chiral ruthenium catalyst, a cornerstone method for producing the target molecule with high enantioselectivity.[1][2]

Workflow Diagram

asymmetric_hydrogenation Methyl_2_benzyl_3_oxopropanoate Methyl_2_benzyl_3_oxopropanoate Hydrogenation_Reactor Hydrogenation_Reactor Methyl_2_benzyl_3_oxopropanoate->Hydrogenation_Reactor Methyl_R_2_benzyl_3_hydroxypropanoate Methyl_R_2_benzyl_3_hydroxypropanoate Hydrogenation_Reactor->Methyl_R_2_benzyl_3_hydroxypropanoate Chiral_Ru_Catalyst Chiral_Ru_Catalyst Chiral_Ru_Catalyst->Hydrogenation_Reactor H₂ (50-100 bar) Methanol, 25-40°C Hydrolysis Hydrolysis Methyl_R_2_benzyl_3_hydroxypropanoate->Hydrolysis LiOH, THF/H₂O R_2_Benzyl_3_hydroxypropanoic_acid R_2_Benzyl_3_hydroxypropanoic_acid Hydrolysis->R_2_Benzyl_3_hydroxypropanoic_acid

Caption: Asymmetric hydrogenation followed by hydrolysis for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-benzyl-3-oxopropanoate≥97%Combi-BlocksSubstrate.
(R)-BINAP-RuCl₂≥98%Strem ChemicalsChiral catalyst.
Hydrogen GasHigh Purity (5.0)AirgasReducing agent.
MethanolAnhydrousSigma-AldrichSolvent.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichSolvent for hydrolysis.
Lithium Hydroxide (LiOH)≥98%Sigma-AldrichReagent for hydrolysis.
Diethyl EtherACS ReagentFisher ScientificExtraction solvent.
Anhydrous Na₂SO₄ACS ReagentSigma-AldrichDrying agent.
Step-by-Step Protocol
  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with methyl 2-benzyl-3-oxopropanoate (1.0 g, 5.15 mmol) and (R)-BINAP-RuCl₂ (0.1-0.5 mol%).

  • Reaction Setup: Add anhydrous methanol (20 mL) to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-100 bar. Stir the reaction mixture at 25-40°C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor and concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the crude methyl (R)-2-benzyl-3-hydroxypropanoate in a mixture of THF (15 mL) and water (5 mL). Add LiOH (0.25 g, 10.4 mmol) and stir at room temperature for 4 hours.

  • Extraction: Acidify the mixture to pH 2 with 1 M HCl and extract with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by recrystallization or flash column chromatography to yield pure this compound.

Expected Results

Asymmetric hydrogenation using chiral ruthenium catalysts, such as BINAP-Ru complexes, can achieve excellent enantiomeric excess, often greater than 98% ee.[1]

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This method is suitable for resolving a racemic mixture of 2-benzyl-3-hydroxypropanoic acid. It relies on the enantioselective esterification of the (R)-enantiomer by a lipase, allowing for the separation of the unreacted (S)-enantiomer.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic 2-benzyl-3-hydroxypropanoic acid≥98%TCI ChemicalsSubstrate.
Candida antarctica Lipase B (CAL-B)ImmobilizedSigma-AldrichBiocatalyst.
Vinyl Acetate≥99%Sigma-AldrichAcyl donor.
Toluene or MTBEAnhydrousSigma-AldrichSolvent.
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL flask, dissolve racemic 2-benzyl-3-hydroxypropanoic acid (1.0 g, 5.55 mmol) in anhydrous toluene or MTBE (20 mL).

  • Acyl Donor Addition: Add vinyl acetate (1.2 equiv, 6.66 mmol).

  • Enzyme Addition: Add CAL-B (5-10 wt% of the substrate).

  • Incubation: Stir the mixture at 40°C and monitor the conversion by HPLC.

  • Reaction Termination: Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining acid.

  • Enzyme Removal: Filter off the immobilized enzyme.

  • Separation: The reaction mixture now contains the ester of the (R)-enantiomer and the unreacted (S)-enantiomer. The unreacted (S)-acid can be removed by a basic wash. To isolate the (R)-acid, the ester must be hydrolyzed.

  • Hydrolysis of (R)-ester: Concentrate the organic phase and hydrolyze the resulting ester using standard basic conditions (e.g., LiOH in THF/water) as described in Protocol 2, step 6.

  • Purification: Purify the resulting this compound by chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Enzyme Activity: The activity of the enzymes in the chemoenzymatic protocol is crucial. Ensure proper storage and handling of the lyophilized enzymes.

  • Catalyst Loading: In the asymmetric hydrogenation, the catalyst loading can be optimized to balance reaction time and cost.

  • Reaction Monitoring: Accurate monitoring of the kinetic resolution is essential to stop the reaction at the optimal conversion for maximum enantiomeric excess.

  • Purity of Reagents: The use of high-purity, anhydrous solvents and reagents is critical for the success of the asymmetric hydrogenation protocol.

Conclusion

The chemoenzymatic and asymmetric hydrogenation protocols presented provide robust and highly enantioselective routes to this compound. The choice of method will depend on the available resources, scale of the synthesis, and desired purity. The lipase-catalyzed kinetic resolution offers a viable alternative for resolving racemic mixtures. These detailed protocols and the underlying scientific rationale should empower researchers to successfully synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

  • Enantioselective synthesis of beta-hydroxy acid derivatives via a one-pot aldol reaction-dynamic kinetic resolution. Organic Letters, [Link][6]

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. ACS Catalysis, [Link][3]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen, [Link][2]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. The Journal of Organic Chemistry, [Link][7]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, [Link][8]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications, [Link][9]

  • Synthesis of chiral β2-amino acids by asymmetric hydrogenation. ResearchGate, [Link]

  • Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids by ObiH. ResearchGate, [Link]

  • Asymmetric hydrogenation. Wikipedia, [Link][4]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health, [Link][5]

Sources

Application of (R)-2-Benzyl-3-hydroxypropanoic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery

In the landscape of modern drug development, the synthesis of enantiomerically pure therapeutic agents is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (R)-2-Benzyl-3-hydroxypropanoic acid stands out as a valuable chiral building block, offering a versatile scaffold for the synthesis of complex molecules, particularly in the realm of enzyme inhibitors. Its inherent stereochemistry is a critical design element for achieving high potency and selectivity in drug candidates. This application note provides a detailed exploration of the use of this compound and its derivatives in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on the widely prescribed antihypertensive drug, benazepril.

The Role of this compound Derivatives in ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a cornerstone of therapy for hypertension and heart failure.[1][2] ACE inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] The efficacy of many ACE inhibitors is highly dependent on their stereochemistry, which allows for precise interactions with the active site of the enzyme.

A derivative of this compound, namely ethyl (R)-2-hydroxy-4-phenylbutyrate, is a crucial precursor in the synthesis of benazepril.[5][6][7] Benazepril is a prodrug that is metabolized in the body to its active form, benazeprilat.[8][9] The (R)-configuration of the initial building block is essential for establishing the desired (S,S)-stereochemistry in the final benazepril molecule, which is critical for its high-affinity binding to the ACE active site.[10][11] The other stereoisomers of benazepril are considered impurities and lack the desired therapeutic activity.[11]

The active metabolite, benazeprilat, is a potent inhibitor of ACE, with a reported IC50 value of 0.28 nM in dog plasma.[3][8] This high potency underscores the importance of the precise molecular architecture derived from the chiral starting material.

Mechanism of ACE Inhibition by Benazeprilat

The inhibitory action of benazeprilat on ACE is a classic example of structure-based drug design. The molecule mimics the transition state of the natural substrate, angiotensin I, binding to the active site of the enzyme with high affinity. This prevents the enzyme from processing its natural substrate, thereby reducing the production of angiotensin II.

Figure 1: Mechanism of ACE Inhibition cluster_0 Renin-Angiotensin System cluster_1 Mechanism of Benazeprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_active_site ACE Active Site Angiotensin_I->ACE_active_site Blocked by Benazeprilat Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Benazeprilat This compound derivative-based inhibitor (Benazeprilat) Benazeprilat->ACE_active_site Binds to Inhibition Inhibition ACE_active_site->Inhibition

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of benazeprilat.

Detailed Synthetic Protocol: Preparation of Benazepril Hydrochloride

The following protocol describes a representative synthesis of benazepril hydrochloride, adapted from various sources, using ethyl (R)-2-hydroxy-4-phenylbutyrate as a key intermediate derived from this compound.[5][7][12][13]

Part 1: Activation of Ethyl (R)-2-hydroxy-4-phenylbutyrate
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl (R)-2-hydroxy-4-phenylbutyrate (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Trifluoromethanesulfonic Anhydride: While maintaining the temperature at 0°C, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the solution over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture containing the corresponding triflate is typically used directly in the next step without purification.

Part 2: Condensation with (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
  • Reaction Setup: In a separate flask, dissolve (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (1 equivalent) and N-methylmorpholine (NMM) (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Activated Ester: Add the freshly prepared triflate solution from Part 1 dropwise to the solution of the aminobenzazepinone at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benazepril t-butyl ester.

Part 3: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude benazepril t-butyl ester in a suitable solvent such as ethyl acetate.

  • HCl Gas Purging: Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

  • Precipitation: The benazepril hydrochloride will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., 3-pentanone/methanol) to yield benazepril hydrochloride of high purity.[5]

Figure 2: Synthetic Workflow for Benazepril HCl Start (R)-2-Hydroxy-4-phenylbutyrate (Derivative of topic compound) Activation Activation with Trifluoromethanesulfonic Anhydride Start->Activation Intermediate1 Ethyl (R)-2-(trifluoromethylsulfonyloxy) -4-phenylbutyrate Activation->Intermediate1 Condensation Condensation with (3S)-3-amino-1-t-butoxycarbonylmethyl -2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Intermediate1->Condensation Intermediate2 Benazepril t-butyl ester Condensation->Intermediate2 Deprotection Deprotection and Salt Formation (HCl gas) Intermediate2->Deprotection FinalProduct Benazepril Hydrochloride Deprotection->FinalProduct

Caption: Generalized workflow for the synthesis of Benazepril HCl.

Characterization of the Final Product

The identity and purity of the synthesized benazepril hydrochloride should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to separate any diastereomers.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[16]

  • Melting Point: To compare with the literature value for pure benazepril hydrochloride.[4]

Quantitative Data: Potency of Benazeprilat

The following table summarizes the inhibitory potency of benazeprilat against ACE.

InhibitorTargetIC50 ValueCommentsReference
BenazeprilatAngiotensin-Converting Enzyme (ACE)0.28 nMActive metabolite of benazepril.[3][8]
BenazeprilatAngiotensin-Converting Enzyme (ACE)~4.3 µMIn vivo study in cats.[2]
BenazeprilAngiotensin-Converting Enzyme (ACE)2 nMIn vitro inhibition of rabbit lung ACE.[9]

Conclusion

This compound and its derivatives are indispensable chiral synthons in the asymmetric synthesis of potent enzyme inhibitors. The case of benazepril highlights how the precise stereochemistry of this building block is translated into a highly effective and selective therapeutic agent for the management of cardiovascular diseases. The synthetic protocols and analytical methods detailed in this note provide a framework for researchers engaged in the discovery and development of novel enzyme inhibitors, underscoring the critical interplay between stereochemistry and pharmacological activity.

References

  • Toutain, P.L. and Lefèbvre, H.P. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors. J. Vet. Pharmacol. Ther. 27(6), 515-525 (2004). [Link]

  • GlpBio. Benazeprilat Product Information. [Link]

  • Chen, C., et al. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules 11(8), 641-648 (2006). [Link]

  • Mayo Clinic. Angiotensin-converting enzyme (ACE) inhibitors. [Link]

  • Google Patents. Synthesis method of benazepril intermediate and benazepril hydrochloride. CN110835319A.
  • King, J. N., et al. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. J. Vet. Pharmacol. Ther. 23(4), 221-232 (2000). [Link]

  • Google Patents.
  • Chen, C., et al. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules 11(8), 641-8 (2006). [Link]

  • International Journal of Pharmaceutical and Professional’s Research. A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. [Link]

  • New Drug Approvals. BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]

  • Google Patents.
  • Chen, C., et al. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

  • SlideShare. Benazepril Synthesis by Dr Anthony Crasto. [Link]

  • Semantic Scholar. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. [Link]

  • Scilit. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]

  • ResearchGate. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]

  • PubMed. [Preparation and characterization of Forms A and B of benazepril hydrochloride]. [Link]

  • ResearchGate. Benazepril Hydrochloride: Comprehensive Profile. [Link]

  • Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]

  • Globe Thesis. Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. benazeprilat [Ligand Id: 6375] activity data from GtoPdb and ChEMBL. [Link]

  • Acta Poloniae Pharmaceutica. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. [Link]

  • Merck Millipore. USP Method Benazepril RS. [Link]

  • PubMed. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. [Link]

  • ResearchGate. Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction. [Link]

  • PubMed. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). [Link]

  • PubMed. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. [Link]

Sources

Stereoselective synthesis of beta-hydroxy acids using chiral precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of β-Hydroxy Acids Using Chiral Precursors

Introduction: The Significance of Chiral β-Hydroxy Acids

Chiral β-hydroxy acids are a cornerstone of modern organic synthesis and drug development. This structural motif is prevalent in a vast array of biologically active natural products, including the pepstatin family of protease inhibitors and various antibiotics.[1][2] Their utility extends to serving as versatile chiral building blocks for the synthesis of complex pharmaceutical agents, where precise control of stereochemistry is paramount to biological activity and safety.[3][4] The therapeutic efficacy of many drugs is often confined to a single enantiomer, rendering methods for the stereoselective synthesis of these compounds critically important.[4][5]

This guide provides an in-depth exploration of established and field-proven strategies for the stereoselective synthesis of β-hydroxy acids, with a focus on methods employing chiral precursors. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated aldol additions, substrate-controlled reductions, and enzymatic resolutions, offering detailed protocols and expert insights to guide researchers in selecting and executing the optimal synthetic route for their target molecules.

Strategy 1: Chiral Auxiliary-Mediated Aldol Reactions

The use of a chiral auxiliary—a stereogenic group temporarily incorporated into a substrate to direct a stereoselective reaction—is one of the most robust and reliable methods for asymmetric synthesis.[6][7] In the context of β-hydroxy acid synthesis, an achiral carboxylic acid derivative is coupled to a chiral auxiliary, its enolate is formed, and this chiral enolate then reacts with an aldehyde to create two new stereocenters with high diastereoselectivity.

The Evans Oxazolidinone Auxiliary: A Paradigm of Stereocontrol

The N-acyloxazolidinones, pioneered by David A. Evans, are among the most successful chiral auxiliaries for asymmetric aldol additions.[7][8] The causality behind their exceptional stereocontrol lies in the formation of a rigid, chelated Z-enolate, which then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[8] The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl derived from valine or phenylalanine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face and thereby dictating the absolute stereochemistry of the newly formed hydroxyl and methyl centers.[8][9] This method reliably produces syn-aldol products with excellent diastereoselectivity.[8][10]

Evans_Aldol_Workflow sub_start Carboxylic Acid + Chiral Auxiliary sub_acylated N-Acyl Oxazolidinone (Chiral Precursor) sub_start->sub_acylated Acylation sub_enolate Boron Z-Enolate (Stereocontrol Element) sub_acylated->sub_enolate Bu₂BOTf, i-Pr₂NEt sub_aldol Syn-Aldol Adduct sub_enolate->sub_aldol + Aldehyde (RCHO) sub_cleaved Chiral β-Hydroxy Acid sub_aldol->sub_cleaved Hydrolysis (e.g., LiOH, H₂O₂) sub_aux_recycled Recovered Auxiliary sub_aldol->sub_aux_recycled Cleavage

Caption: Workflow for chiral auxiliary-based synthesis.

Protocol 1: Evans Asymmetric syn-Aldol Addition & Auxiliary Removal

This protocol describes the synthesis of a syn-β-hydroxy acid using an Evans oxazolidinone auxiliary, followed by its hydrolytic removal.[1][10]

A. Enolate Formation and Aldol Addition:

  • To a flame-dried, argon-purged round-bottom flask, add the N-acyloxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA, 2.5 equiv) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.2 equiv). Stir for 30 minutes at 0 °C.

    • Expert Insight: The use of a boron Lewis acid is critical for the exclusive formation of the Z-enolate, which is the key to high syn-diastereoselectivity.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.5 equiv), dissolved in a small amount of anhydrous DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Dilute with brine and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

B. Auxiliary Cleavage to the β-Hydroxy Acid:

  • Dissolve the purified aldol adduct (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

    • Expert Insight: The combination of LiOH and H₂O₂ provides a mild and efficient method for hydrolyzing the oxazolidinone without causing epimerization or other side reactions.[1]

  • Stir vigorously at 0 °C for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~3 with dilute HCl. Extract with ethyl acetate (3x).

  • The combined organic layers contain the desired β-hydroxy acid. The aqueous layer contains the water-soluble chiral auxiliary, which can often be recovered.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Aldehyde SubstrateAuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde(4R,5S)-4-methyl-5-phenyloxazolidinone>99:180[10]
Benzaldehyde(4S)-4-benzyloxazolidin-2-one>95:585-95[8]
n-OctanalChiral ImideHigh d.s.High[8]

Strategy 2: Diastereoselective Reduction of β-Keto Esters

An alternative to building stereocenters via C-C bond formation is to unmask them from a prochiral precursor. The diastereoselective reduction of a β-keto ester, which already contains one stereocenter at the α-position, is a powerful method to install the β-hydroxyl group. The stereochemical outcome is governed by the nature of the reducing agent and the ability of the substrate to form a chelated intermediate.

Reduction_Strategies sub_start Chiral α-Substituted β-Keto Ester sub_chelation Chelation-Controlled Reduction (e.g., Zn(BH₄)₂) sub_start->sub_chelation sub_nonchelation Non-Chelation-Controlled Reduction (Felkin-Anh) sub_start->sub_nonchelation sub_syn Syn-β-Hydroxy Ester sub_chelation->sub_syn Rigid 5-membered chelate directs attack sub_anti Anti-β-Hydroxy Ester sub_nonchelation->sub_anti Bulky group directs attack via Felkin-Anh model

Caption: Controlling diastereoselectivity in β-keto ester reduction.

Protocol 2: Chelation-Controlled syn-Reduction of a β-Keto Ester

This protocol favors the formation of the syn-diastereomer through a chelation-controlled mechanism.

  • Dissolve the β-keto ester (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add a solution of zinc borohydride (Zn(BH₄)₂, ~1.5 equiv) in THF dropwise.

    • Expert Insight: Divalent metal borohydrides like Zn(BH₄)₂ are effective chelating agents. The zinc coordinates to both carbonyl oxygens, creating a rigid cyclic intermediate that forces the hydride to attack from a specific face, leading to high syn-selectivity.

  • Stir the reaction at -78 °C for 3-5 hours.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the syn-β-hydroxy ester.

Strategy 3: Enzymatic and Chemoenzymatic Methods

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral β-hydroxy acids and their derivatives.[11] Enzymes, particularly lipases and ketoreductases, operate under mild conditions and can distinguish between enantiomers with surgical precision.

Enzymatic Kinetic Resolution (EKR)

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the unreacted enantiomer enriched.[12] For racemic β-hydroxy esters, lipases are commonly used to catalyze the acylation or hydrolysis of one enantiomer faster than the other.[13] The major limitation is a theoretical maximum yield of 50% for a single enantiomer.

Dynamic Kinetic Resolution (DKR)

DKR overcomes the 50% yield limitation of EKR.[14] It combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[13][15] This is often achieved by coupling a lipase-catalyzed acylation with a ruthenium-based catalyst that racemizes the starting alcohol, funneling the entire racemic mixture into a single, desired enantiomer with theoretical yields approaching 100%.[14][15]

Resolution_Comparison cluster_EKR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) ekr_start (R)-Alcohol + (S)-Alcohol (Racemic Mixture) ekr_enzyme Enzyme (e.g., Lipase) ekr_start->ekr_enzyme ekr_product (R)-Ester ekr_enzyme->ekr_product Fast ekr_unreacted (S)-Alcohol (Enriched) ekr_enzyme->ekr_unreacted Slow ekr_yield Max Yield: 50% dkr_start_R (R)-Alcohol dkr_enzyme Enzyme (e.g., Lipase) dkr_start_R->dkr_enzyme Fast dkr_start_S (S)-Alcohol dkr_racemize Racemization Catalyst (e.g., Ru Complex) dkr_start_S->dkr_racemize dkr_racemize->dkr_start_R dkr_product (R)-Ester dkr_enzyme->dkr_product Fast dkr_yield Max Yield: 100%

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Hydroxy Ester

This protocol describes a typical transesterification-based kinetic resolution.[12]

  • To a flask, add the racemic β-hydroxy ester (1.0 equiv), an acyl donor such as vinyl acetate (2.0 equiv), and a suitable organic solvent (e.g., THF or 2-MeTHF).

  • Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) as an immobilized powder (typically 10-50 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the remaining alcohol.[12]

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using flash column chromatography.

EnzymeSubstrate TypeResolution TypeSelectivity (E-value)Reference
Pseudomonas cepacia Lipase (PCL)Aromatic MBH AcetatesHydrolysis>200[12]
Lipase from P. fluorescensAromatic MBH AcetatesHydrolysisGood[12]
Candida antarctica Lipase Bδ-hydroxy estersTransesterificationUp to 360[13][15]

Conclusion and Outlook

The stereoselective synthesis of β-hydroxy acids is a well-developed field with multiple powerful and reliable strategies available to the synthetic chemist.

  • Chiral auxiliary-based aldol reactions offer high predictability and diastereoselectivity, making them a first choice for complex molecule synthesis where material cost is secondary.

  • Diastereoselective reductions are highly effective when a chiral α-substituted β-keto precursor is readily available, offering divergent access to syn and anti products by simply changing the reducing agent.

  • Enzymatic methods provide unparalleled selectivity under green conditions and are particularly advantageous for large-scale synthesis where efficiency and environmental impact are key considerations. The advent of DKR has made this approach especially compelling.

The choice of method ultimately depends on the specific stereoisomer required, the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. By understanding the causality behind each technique, researchers can make informed decisions to efficiently access these valuable chiral building blocks for their scientific and drug development endeavors.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). Vertex AI Search.
  • Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(24), 6289-6293. Retrieved January 13, 2026, from [Link]

  • Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. (2003). Chemical & Pharmaceutical Bulletin, 51(4), 471-473. Retrieved January 13, 2026, from [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Biocatalytic Asymmetric Synthesis of beta-Hydroxy Acid derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). The Journal of Organic Chemistry, 67(4), 1261-1265. Retrieved January 13, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks Scholarworks. Retrieved January 13, 2026, from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved January 13, 2026, from [Link]

  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Asymmetric-Synthesis. (n.d.). University of Babylon. Retrieved January 13, 2026, from [Link]

  • Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Stereoselective Bioreduction of α-diazo-β-keto Esters. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Diastereoselective Synthesis of β-Hydroxyketones. (2008). Natural Product Communications. Retrieved January 13, 2026, from [Link]

  • Stereoselective chemoenzymatic synthesis of all four stereoisomers of a chlorinated beta,delta-dihydroxyhexanoate. (2002). The Journal of Organic Chemistry, 67(26), 9287-9296. Retrieved January 13, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

  • Stereocontrolled asymmetric synthesis of alpha-hydroxy-beta-amino acids. A stereodivergent approach. (2001). Journal of the American Chemical Society, 123(15), 3472-3477. Retrieved January 13, 2026, from [Link]

  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Methods for synthesizing chiral β-hydroxy-α-amino acids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Studies on the enzymatic kinetic resolution of beta-hydroxy ketones. (2003). Journal of Molecular Catalysis B: Enzymatic, 22(3-4), 163-169. Retrieved January 13, 2026, from [Link]

  • Overview of Evans Aldol Reaction Techniques. (2025). Coconote. Retrieved January 13, 2026, from [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • A biomimetic breakthrough in glycinate aldol reaction: Enzyme-inspired efficient access to chiral β-hydroxy-α-amino acids. (2026). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2026). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved January 13, 2026, from [Link]

  • Chiral Drugs: An Overview. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved January 13, 2026, from [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Drug Development and Research. Retrieved January 13, 2026, from [Link]

Sources

Large-Scale Synthesis of Enantiomerically Pure (R)-2-Benzyl-3-hydroxypropanoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Benzyl-3-hydroxypropanoic Acid in Modern Drug Discovery

Enantiomerically pure this compound is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its structural motif, featuring a hydroxyl group at the β-position relative to the carboxylic acid and a benzyl substituent at the α-position, is a key pharmacophore in several classes of drugs, including protease inhibitors and other therapeutics. The precise stereochemical control in the synthesis of this molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities. This guide provides a comprehensive overview of scalable and efficient methods for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the practical intricacies of three primary synthetic strategies: asymmetric hydrogenation, chiral pool synthesis, and enzymatic kinetic resolution, offering detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for large-scale production.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound on a large scale necessitates a strategy that is not only high-yielding and enantioselective but also economically viable and safe. Three principal routes have emerged as the most promising for industrial applications.

Asymmetric Hydrogenation of a Prochiral β-Keto Ester

This approach is often favored for its high efficiency and scalability. The core of this strategy lies in the enantioselective reduction of a prochiral β-keto ester, typically an alkyl 2-benzyl-3-oxopropanoate, using a chiral catalyst. Ruthenium-based catalysts, particularly those employing the BINAP ligand, have demonstrated exceptional performance in this transformation, consistently delivering high yields and enantiomeric excesses.

Causality of Experimental Choices: The choice of a β-keto ester as the substrate is strategic; the ketone functionality provides a handle for asymmetric reduction, while the ester group can be easily hydrolyzed in the final step to yield the desired carboxylic acid. The use of a Ru-BINAP catalyst is predicated on its well-established ability to create a chiral environment that effectively differentiates between the two prochiral faces of the ketone, leading to the preferential formation of the (R)-alcohol. The high pressures of hydrogen gas employed ensure efficient reduction, while the choice of solvent and temperature is optimized to maximize catalyst activity and stability.

Chiral Pool Synthesis from L-Phenylalanine

This elegant strategy leverages the readily available and enantiomerically pure amino acid, L-phenylalanine, as the starting material. The inherent chirality of L-phenylalanine is transferred through a series of chemical transformations to the final product, thus ensuring the desired stereochemistry.

Causality of Experimental Choices: L-phenylalanine is an inexpensive and abundant natural product, making it an attractive starting material for cost-effective large-scale synthesis. The key transformation in this route is the diazotization of the amino group, converting it into an excellent leaving group (N₂ gas), which is then displaced by a hydroxyl group from the aqueous solvent. The stereochemical outcome of this Sɴ2-like reaction is inversion of configuration at the α-carbon, thus starting with L-phenylalanine (S-configuration) yields the desired (R)-configured product.

Enzymatic Kinetic Resolution of a Racemic Mixture

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. In this approach, a racemic mixture of 2-benzyl-3-hydroxypropanoic acid or its ester derivative is treated with a lipase. The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (R)-enantiomer.

Causality of Experimental Choices: Lipases are robust and commercially available enzymes that exhibit high enantioselectivity in the hydrolysis or transesterification of a wide range of substrates. The choice of lipase is critical and often requires screening to identify the most effective enzyme for a particular substrate. The reaction is typically performed in an organic solvent to favor the esterification or transesterification reaction, and the choice of acyl donor is also important for optimizing the reaction rate and enantioselectivity. This method is particularly useful when a highly enantioselective synthesis is challenging to achieve through purely chemical means.

Comparative Analysis of Synthetic Strategies

Parameter Asymmetric Hydrogenation Chiral Pool Synthesis Enzymatic Kinetic Resolution
Starting Material Alkyl 2-benzyl-3-oxopropanoateL-PhenylalanineRacemic 2-benzyl-3-hydroxypropanoic acid or its ester
Typical Yield 85-95%[1]Good~50% (for the desired enantiomer)
Enantiomeric Excess (ee) >98%[1]High (retention of chirality)>95%
Scalability HighModerate to HighModerate
Key Advantages High yield and enantioselectivity, well-established technology.[1]Utilizes an inexpensive and readily available chiral starting material.High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Requires high-pressure hydrogenation equipment and expensive catalysts.[1]Can involve multiple steps and the use of hazardous reagents (e.g., sodium nitrite).The theoretical maximum yield for the desired enantiomer is 50%. Requires separation of the product from the reacted enantiomer.
Safety Considerations Handling of high-pressure hydrogen gas.Use of diazotizing agents which can be unstable.Generally considered safe.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 2-Benzyl-3-oxopropanoate

This protocol details the synthesis of this compound via the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.

Workflow Diagram:

cluster_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_hydrolysis Hydrolysis catalyst_prep [RuCl₂(benzene)]₂ + (R)-BINAP autoclave Autoclave (50 atm H₂, 50°C, 24h) catalyst_prep->autoclave Catalyst substrate Ethyl 2-benzyl-3-oxopropanoate substrate->autoclave product_ester (R)-Ethyl 2-benzyl-3-hydroxypropanoate autoclave->product_ester hydrolysis LiOH, THF/H₂O product_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [RuCl₂(benzene)]₂ and (R)-(+)-BINAP in a suitable solvent such as degassed methanol or ethanol.

    • The typical substrate-to-catalyst ratio (S/C) is in the range of 1000:1 to 5000:1 for large-scale synthesis.

  • Hydrogenation Reaction:

    • Add the substrate, ethyl 2-benzyl-3-oxopropanoate, to the autoclave.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.[2]

    • Stir the reaction mixture at 25-50°C for 12-24 hours, monitoring the reaction progress by HPLC or GC.[1][2]

  • Work-up and Isolation of the Ester:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Remove the solvent under reduced pressure.

    • The crude product, (R)-ethyl 2-benzyl-3-hydroxypropanoate, can be purified by column chromatography on silica gel if necessary.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Chiral Pool Synthesis from L-Phenylalanine

This protocol outlines the synthesis of this compound starting from the natural amino acid L-phenylalanine.

Workflow Diagram:

cluster_diazotization Diazotization & Substitution cluster_workup Work-up & Purification start L-Phenylalanine diazotization NaNO₂, H₂SO₄, H₂O (0-5°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate substitution H₂O (Nucleophile) intermediate->substitution extraction Extraction with Ethyl Acetate substitution->extraction purification Crystallization extraction->purification final_product This compound purification->final_product

Caption: Workflow for Chiral Pool Synthesis.

Step-by-Step Methodology:

  • Diazotization Reaction:

    • Dissolve L-phenylalanine in an aqueous solution of a strong acid, such as 1M sulfuric acid, in a flask equipped with a magnetic stirrer.[3]

    • Cool the solution to 0-5°C in an ice-water bath.[3]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5°C. The addition is typically accompanied by the evolution of nitrogen gas.[3]

  • Nucleophilic Substitution and Work-up:

    • After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5°C for a specified period (e.g., 1-2 hours) and then warm to room temperature.

    • The diazonium salt intermediate is unstable and will be displaced by water to form the hydroxyl group.

    • Extract the aqueous reaction mixture several times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford enantiomerically pure this compound.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Benzyl-3-hydroxypropanoate

This protocol describes the enzymatic kinetic resolution of a racemic ester to obtain the enantiomerically enriched (R)-acid.

Workflow Diagram:

cluster_resolution Enzymatic Kinetic Resolution cluster_products Products cluster_hydrolysis Hydrolysis racemate Racemic Ethyl 2-benzyl-3-hydroxypropanoate enzyme Lipase (e.g., Candida antarctica Lipase B) Organic Solvent, Acyl Donor racemate->enzyme separation Separation of Enantiomers enzyme->separation unreacted (R)-Ethyl 2-benzyl-3-hydroxypropanoate separation->unreacted Unreacted reacted (S)-Acetylated Ester separation->reacted Reacted hydrolysis LiOH, THF/H₂O unreacted->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Methodology:

  • Enzymatic Reaction:

    • To a solution of racemic ethyl 2-benzyl-3-hydroxypropanoate in a suitable organic solvent (e.g., toluene, hexane), add a lipase such as immobilized Candida antarctica lipase B (Novozym 435).

    • Add an acyl donor, such as vinyl acetate or isopropenyl acetate, to the reaction mixture.

    • Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted starting material and the product.

  • Separation and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • The resulting mixture contains the unreacted (R)-ethyl 2-benzyl-3-hydroxypropanoate and the acylated (S)-enantiomer. These can be separated by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Hydrolyze the enantiomerically enriched (R)-ethyl 2-benzyl-3-hydroxypropanoate to the corresponding carboxylic acid using the procedure described in Protocol 1, Step 4.

Conclusion: A Strategic Outlook for Large-Scale Production

The synthesis of enantiomerically pure this compound is a critical endeavor for the pharmaceutical industry. The choice of the optimal synthetic route for large-scale production depends on a careful evaluation of factors such as cost, scalability, safety, and the desired level of enantiopurity. Asymmetric hydrogenation stands out as a highly efficient and scalable method, albeit with the requirement for specialized equipment and catalysts. Chiral pool synthesis offers an economically attractive alternative by utilizing a readily available natural starting material, while enzymatic kinetic resolution provides a green and highly selective approach. By understanding the nuances of each of these powerful synthetic strategies, researchers and drug development professionals can make informed decisions to efficiently and effectively produce this vital chiral building block for the advancement of new medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of 2-Benzyl-3-formylpropanoic Acid. BenchChem.
  • BenchChem. (2025).
  • SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.
  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis.
  • ETH Zurich. (2015).
  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • ResearchGate. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation.
  • ResearchGate. (2008). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
  • PMC. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. PMC.
  • PubMed. (2004). Crystallization-induced chiral inversion as the key step for synthesis of (S)
  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib.
  • PMC. (2017).
  • ChemicalBook. (n.d.). This compound | 123802-80-2. ChemicalBook.
  • ResearchGate. (2014). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
  • MDPI. (2020).
  • Organic Chemistry Frontiers. (2017).
  • PMC. (2012). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. PMC.
  • PubMed. (2012). Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. PubMed.
  • PubMed. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed.
  • ResearchGate. (2021). Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids....
  • PMC. (2021).
  • PMC. (2023). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC.
  • Chemical Reviews. (2016).
  • PMC. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Benzyl-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Benzyl-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important chiral building block, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its stereospecific synthesis is crucial, as the biological activity of the final compound often depends on a specific enantiomer. However, achieving high yield and enantiopurity can be challenging. This guide provides practical, field-proven insights to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Enantioselectivity or Poor Enantiomeric Excess (e.e.)

Question: My reaction is producing a nearly racemic mixture of 2-Benzyl-3-hydroxypropanoic acid. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is the cornerstone of this synthesis. Several factors can contribute to poor stereochemical control.

Probable Causes & Solutions:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is paramount.[2] If you are using a catalytic asymmetric method, ensure the catalyst is of high purity and handled under appropriate inert conditions.

    • Actionable Advice: If using a Ru(II) complex for asymmetric transfer hydrogenation, verify the integrity of the chiral ligand.[3] Consider screening a panel of chiral ligands to find the optimal one for your specific substrate and conditions. For syntheses employing chiral auxiliaries, like Evans oxazolidinones, ensure the auxiliary is of the correct enantiomeric form and is not racemized during the reaction.[4]

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Actionable Advice: Systematically vary the reaction temperature. Lowering the temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.

    • Actionable Advice: Experiment with a range of solvents. For instance, in asymmetric hydrogenations, solvents like methanol or isopropanol are common, but dichloromethane or THF might offer different selectivity profiles.

Issue 2: Incomplete Reaction or Low Conversion

Question: The reaction is sluggish and stalls before the starting material is fully consumed. What can I do to drive the reaction to completion?

Answer: Low conversion rates can be frustrating and lead to difficult purifications. The root cause often lies in reaction kinetics or catalyst deactivation.

Probable Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents.

    • Actionable Advice: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Impurities like water or oxygen can deactivate many organometallic catalysts. If catalyst deactivation is suspected, consider adding a second charge of the catalyst.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Actionable Advice: Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, a modest increase in temperature may be beneficial. However, be mindful that this could negatively impact enantioselectivity. Extending the reaction time is a safer first step.

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.

    • Actionable Advice: Choose a solvent system in which all reactants are fully soluble at the reaction temperature. If necessary, use a co-solvent to improve solubility.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best purification strategies?

Answer: Purification can be complicated by the presence of unreacted starting materials, byproducts, and the catalyst.

Probable Causes & Solutions:

  • Residual Catalyst: Metal-based catalysts can be difficult to remove.

    • Actionable Advice: For ruthenium-based catalysts, a silica gel plug filtration can be effective. Passing the crude reaction mixture through a short pad of silica gel, eluting with an appropriate solvent, can remove a significant portion of the metal residue.

  • Similar Polarity of Product and Byproducts: If byproducts have similar polarity to the desired product, chromatographic separation can be challenging.

    • Actionable Advice:

      • Acid-Base Extraction: Being a carboxylic acid, the product can be selectively extracted. Make the reaction mixture basic (e.g., with NaHCO3 solution) to deprotonate the acid, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer (e.g., with 1M HCl) and extract the purified product with an organic solvent.[5]

      • Recrystallization: If a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several effective strategies exist, each with its own advantages and challenges:

  • Asymmetric Hydrogenation: The enantioselective reduction of a corresponding β-keto ester or α-benzyl-β-keto ester using a chiral catalyst (e.g., Ru-BINAP) is a highly efficient method.[3]

  • Aldol Reactions with Chiral Auxiliaries: The Evans asymmetric aldol reaction, using a chiral oxazolidinone auxiliary, allows for the stereocontrolled formation of the β-hydroxy acid precursor.[4]

  • Biocatalytic Methods: The use of enzymes, such as lipases or reductases, can offer excellent enantioselectivity under mild reaction conditions.[6][7]

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • Methodology: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns are often a good starting point.[8] The two enantiomers will have different retention times, allowing for their separation and quantification. It is crucial to first analyze a racemic sample to identify the peaks corresponding to each enantiomer.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Handling of Metal Catalysts: Many catalysts are pyrophoric or air-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Safety: Use solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quenching Procedures: Be cautious when quenching reactions, especially those involving reactive reagents like hydrides or strong bases. Add the quenching agent slowly and with adequate cooling.[9]

Experimental Protocols & Visualizations

Protocol: Asymmetric Transfer Hydrogenation of Ethyl 2-benzyl-3-oxobutanoate

This protocol is a representative example for the synthesis of the precursor to this compound.

Materials:

  • Ethyl 2-benzyl-3-oxobutanoate

  • (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • [RuCl2(p-cymene)]2

  • Formic acid/triethylamine azeotrope (5:2)

  • Isopropanol (degassed)

Procedure:

  • In a Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).

  • Add degassed isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add ethyl 2-benzyl-3-oxobutanoate (1.0 equiv).

  • Add the formic acid/triethylamine azeotrope (2.0 equiv).

  • Stir the reaction mixture at 40°C and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude ester can then be hydrolyzed to the desired acid using standard procedures (e.g., LiOH in THF/water).

Troubleshooting Workflow for Low Enantioselectivity

G start Low e.e. Observed check_catalyst Verify Catalyst/Auxiliary Integrity - Purity? - Correct Enantiomer? - Handled under Inert Atmosphere? start->check_catalyst optimize_temp Optimize Reaction Temperature - Lower temperature in 5-10°C increments. check_catalyst->optimize_temp Catalyst OK success High e.e. Achieved check_catalyst->success Problem Found & Fixed screen_solvents Screen Solvents - Test solvents with varying polarity and coordinating ability. optimize_temp->screen_solvents No Improvement optimize_temp->success Improvement re_evaluate Re-evaluate Chiral Ligand/Auxiliary - Consider a different class of ligand or auxiliary. screen_solvents->re_evaluate No Improvement screen_solvents->success Improvement re_evaluate->success Improvement

Caption: Troubleshooting workflow for low enantiomeric excess.

Purification Strategy Flowchart

G start Crude Reaction Mixture silica_plug Silica Gel Plug Filtration (Removes bulk of metal catalyst) start->silica_plug extraction Acid-Base Extraction silica_plug->extraction aqueous_layer Aqueous Layer (Product as salt) extraction->aqueous_layer Basic Wash organic_layer Organic Layer (Neutral/Basic Impurities) extraction->organic_layer Discard acidify Re-acidify Aqueous Layer aqueous_layer->acidify extract_product Extract Product with Organic Solvent acidify->extract_product recrystallize Recrystallization extract_product->recrystallize If solid final_product Pure this compound extract_product->final_product If oil/direct use recrystallize->final_product

Caption: Purification workflow for isolating the target acid.

Quantitative Data Summary

ParameterTypical RangeNotes
Enantiomeric Excess (e.e.) >95%Dependent on catalyst/auxiliary and conditions.[3]
Yield (Overall) 60-85%Highly dependent on the specific route and optimization.
Reaction Temperature -78°C to 50°CLower temperatures often favor higher selectivity.
Catalyst Loading 0.1 - 5 mol%Lower loadings are more economical but may require longer reaction times.

References

  • FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). Retrieved from [Link]

  • β-BENZOYLPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Rodríguez, S., Schroeder, K. T., Kayser, M. M., & Stewart, J. D. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of Organic Chemistry, 65(8), 2586–2587. [Link]

  • A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the optimization of catalyst loading in asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and achieve high enantioselectivity and conversion in their reactions.

Introduction: The Critical Role of Catalyst Loading

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules.[1][2] The catalyst loading, or the substrate-to-catalyst ratio (S/C), is a pivotal parameter that profoundly influences reaction kinetics, enantioselectivity, and overall process efficiency.[3] While higher catalyst loadings can accelerate reactions, they also increase costs and can complicate product purification. Conversely, excessively low loadings may lead to incomplete conversion or diminished enantioselectivity.[4][5] This guide provides a structured approach to optimizing this critical variable.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues encountered during asymmetric hydrogenation experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion

Symptoms: Your starting material is largely unreacted after the expected reaction time.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may have been compromised.[6]

    • Improper Handling: Many hydrogenation catalysts are sensitive to air and moisture.[7] Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[3][6] Common culprits include sulfur, nitrogen-containing compounds, and other coordinating species.[3]

      • Protocol: Purify the substrate (e.g., by recrystallization or chromatography) and use high-purity, degassed solvents.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the intrinsic activity of the catalyst with your specific substrate.[6]

    • Protocol: Perform a systematic screen of catalyst loadings (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) to identify a suitable starting point.

  • Poor Hydrogen Availability: Inadequate mixing in heterogeneous reactions or leaks in the reactor can limit the availability of hydrogen.[6]

    • Protocol: Ensure vigorous stirring and check the integrity of your reaction setup for leaks.

Troubleshooting Workflow for Low Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Low Enantioselectivity (ee)

Symptoms: The desired chiral product is formed, but with a lower than expected enantiomeric excess.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Enantioselectivity is often highly temperature-dependent.

    • Protocol: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimum.[8]

  • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereodifferentiation.[8][9]

    • Protocol: Conduct a solvent screen using a variety of polar and non-polar solvents.

  • Background (Non-Catalytic) Reaction: At very low catalyst loadings, an uncatalyzed or less selective background reaction may become significant.[4]

    • Protocol: Run a control reaction without the chiral ligand to quantify the extent of the background reaction. A modest increase in catalyst loading may be necessary.

  • Catalyst Decomposition to a Less Selective Species: Over time, the active catalyst may degrade into a species with lower enantioselectivity.[10]

    • Protocol: Monitor the reaction profile (conversion and ee vs. time). If ee decreases over time, consider using a more stable catalyst or shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new asymmetric hydrogenation reaction?

For initial screening, a catalyst loading in the range of 0.5 to 1 mol% is a common starting point.[11] This allows for a reasonable reaction rate to quickly assess the feasibility of the transformation. Subsequent optimization efforts should focus on systematically reducing the loading.

Q2: How does the Substrate-to-Catalyst (S/C) ratio relate to catalyst loading?

The S/C ratio is the inverse of the catalyst loading. For example, a 1 mol% catalyst loading corresponds to an S/C ratio of 100:1. High S/C ratios (e.g., >1000:1) are desirable for industrial applications due to cost considerations.[12][13]

Q3: Can I simply increase the catalyst loading to speed up a slow reaction?

While increasing the catalyst loading will generally increase the reaction rate, it is not always the optimal solution. High catalyst loadings can lead to the formation of byproducts and make the removal of the metal catalyst from the final product more challenging.[14] It is often more effective to optimize other parameters like temperature, pressure, or solvent.

Q4: My reaction works well at a high catalyst loading but fails at a lower loading. What could be the issue?

This is a common observation and often points to the presence of catalyst poisons in the starting materials or solvent.[3] At high catalyst loadings, there is enough active catalyst to overcome the effect of the poison. However, at lower loadings, a significant portion of the catalyst is deactivated, leading to reaction failure. Thorough purification of all reaction components is recommended.

Q5: How can I efficiently screen for the optimal catalyst loading?

High-throughput experimentation (HTE) is a powerful tool for rapidly screening multiple reaction parameters, including catalyst loading.[3] By setting up a parallel array of small-scale reactions, you can quickly identify the optimal conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a Catalyst Stock Solution

To ensure accurate and reproducible catalyst loadings, it is best practice to prepare a stock solution of the catalyst.

  • In a glovebox or under a stream of inert gas, accurately weigh the catalyst precursor and the chiral ligand into a clean, dry vial.

  • Add the desired volume of a high-purity, degassed solvent to achieve a specific molar concentration (e.g., 0.01 M).

  • Stir the solution until all solids have dissolved.

  • Store the stock solution under an inert atmosphere and away from light.

Protocol 2: High-Throughput Screening of Catalyst Loading

This protocol outlines a general procedure for screening catalyst loadings in parallel.

  • To an array of reaction vials, add the desired amount of substrate.

  • Using a liquid handling robot or a multichannel pipette, dispense the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 1.0, 0.5, 0.2, 0.1, 0.05 mol%).

  • Add the reaction solvent to bring all reactions to the same total volume.

  • Seal the vials and place them in a parallel reactor system.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reactions at the desired temperature for a set amount of time.

  • After the reaction, quench the reactions and analyze the conversion and enantioselectivity of each reaction by chiral HPLC or GC.

Data Presentation: Impact of Catalyst Loading

The following table illustrates a typical dataset from a catalyst loading optimization study.

Catalyst Loading (mol%)S/C RatioReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1.0100:12>9998
0.5200:14>9998
0.2500:1109897
0.11000:1249597
0.052000:1248596

Analysis: In this example, reducing the catalyst loading from 1.0 mol% to 0.1 mol% maintains high conversion and enantioselectivity, albeit with a longer reaction time. Further reduction to 0.05 mol% results in a significant drop in conversion. Therefore, a catalyst loading of 0.1 mol% represents a good balance between efficiency and catalyst cost for this particular reaction.

Visualization of Key Relationships

Catalyst Loading Optimization Workflow

G cluster_0 Initial Screening cluster_1 Optimization Loop cluster_2 Troubleshooting A Select Substrate & Catalyst System B Choose Initial Loading (e.g., 0.5-1.0 mol%) A->B C Run Reaction & Analyze Conversion/ee B->C D Conversion & ee Acceptable? C->D E Systematically Reduce Catalyst Loading D->E Yes H Troubleshoot Low Conversion/ee D->H No E->C G Identify Optimal S/C Ratio E->G F Monitor Reaction Profile (Conversion & ee vs. Time) I Address Catalyst Deactivation, Poisoning, etc. H->I I->C

Caption: A workflow for the systematic optimization of catalyst loading.

References

  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1.
  • (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • (2015).
  • (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. BenchChem.
  • (n.d.).
  • (n.d.).
  • European Catalyst Manufacturers Association. (2018).
  • (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
  • (n.d.).
  • ResearchGate. (n.d.). Comparison of asymmetric hydrogenation reaction profiles with low catalyst load.
  • (n.d.).
  • (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH.
  • ResearchGate. (2025). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. Request PDF.
  • (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • BenchChem. (2025).
  • (n.d.).
  • (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • (n.d.).
  • (2013). Asymmetric Chemocatalysis: Going for the Lowest Loadings. Pharmaceutical Technology.
  • (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.
  • Harper, K. C., & Sigman, M. S. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PubMed.
  • University of Amsterdam. (2017).
  • (n.d.). Correction to Kinetics of Asymmetric Transfer. Amanote Research.
  • (n.d.).
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ResearchGate. (n.d.). Catalyst screening and optimization for the asymmetric hydrogenation of (E).
  • (n.d.). ChemScene: Building blocks | Bioactive small molecules.
  • (n.d.).

Sources

Technical Support Center: (R)-2-Benzyl-3-hydroxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Benzyl-3-hydroxypropanoic acid. This valuable chiral building block is a cornerstone in the development of various pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during its synthesis, ensuring high purity and yield of the target molecule.

I. Troubleshooting Guide: Byproduct Formation

This section addresses specific challenges you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Presence of the (S)-enantiomer in the Final Product

Question: My final product shows significant contamination with the (S)-enantiomer, resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like this compound. The presence of the undesired (S)-enantiomer can arise from several factors depending on the synthetic route employed.

Common Causes & Solutions:

  • Asymmetric Hydrogenation of β-Keto Esters: This is a prevalent method for synthesizing β-hydroxy esters, the precursors to our target acid.[1]

    • Suboptimal Catalyst or Ligand: The choice of the chiral catalyst and ligand is paramount for high stereoselectivity. Ruthenium-based catalysts, such as those with BINAP ligands, are known to provide high enantiomeric excess.[1][2]

    • Incorrect Reaction Conditions: Temperature, hydrogen pressure, and solvent can all influence the enantioselectivity of the hydrogenation.[1][2] For instance, polar protic solvents like methanol or ethanol often yield higher activities.[2]

    • Presence of Water: Water can be detrimental to both the activity and enantioselectivity of the reaction.[2]

  • Chemoenzymatic Synthesis: This approach utilizes enzymes to achieve high stereoselectivity.[3]

    • Incorrect Enzyme Selection or Activity: The chosen enzyme, such as a ketoreductase (KRED), might not have the desired selectivity for the substrate.[4] It's crucial to select an enzyme known to produce the (R)-enantiomer.

    • Suboptimal Reaction Conditions for the Enzyme: pH, temperature, and substrate concentration must be optimized for the specific enzyme used. Deviations from the optimal conditions can lead to reduced enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess:

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Formation of Dehydration Byproducts

Question: I am observing the formation of an unsaturated byproduct, likely from the dehydration of the hydroxyl group. How can I minimize this side reaction?

Answer:

Dehydration of the β-hydroxy acid or its ester precursor can occur under acidic or harsh thermal conditions, leading to the formation of α,β-unsaturated or β,γ-unsaturated carbonyl compounds.

Common Causes & Solutions:

  • Acidic Conditions During Workup or Purification: Strong acidic conditions can catalyze the elimination of the hydroxyl group.

    • Solution: Use mild acidic conditions for workup, such as a saturated solution of ammonium chloride. During purification by chromatography, consider using a neutral or slightly basic mobile phase if the compound is stable under those conditions.

  • High Temperatures: Prolonged exposure to high temperatures during distillation or other purification steps can promote dehydration.

    • Solution: Use vacuum distillation to lower the boiling point of the product. Avoid excessive heating during solvent removal.

Issue 3: Byproducts from Starting Material Impurities or Side Reactions

Question: My reaction mixture contains several unexpected byproducts that are not the (S)-enantiomer or the dehydration product. What could be their origin?

Answer:

The source of these byproducts often lies in the starting materials or competing side reactions. Let's consider a common precursor, ethyl benzoylacetate, which is used to synthesize the corresponding β-keto ester.[5]

Byproducts from Ethyl Benzoylacetate Synthesis (Claisen Condensation):

Ethyl benzoylacetate is typically synthesized via a Claisen condensation of ethyl benzoate and ethyl acetate.[5][6]

  • Self-Condensation of Ethyl Acetate: This can lead to the formation of ethyl acetoacetate.

  • Incomplete Reaction: Unreacted starting materials (ethyl benzoate and ethyl acetate) may be present.

  • Hydrolysis: If moisture is present, hydrolysis of the esters can occur, leading to benzoic acid and acetic acid.

Troubleshooting Table for Byproducts from Precursor Synthesis:

ByproductPotential CauseRecommended Action
Ethyl acetoacetateSelf-condensation of ethyl acetate.Use a controlled addition of ethyl acetate to the reaction mixture containing the base and ethyl benzoate.
Unreacted starting materialsIncomplete reaction.Ensure sufficient reaction time and appropriate stoichiometry of reagents.
Benzoic acid, Acetic acidHydrolysis due to moisture.Use anhydrous solvents and reagents.

General Troubleshooting for Unexpected Byproducts:

  • Analyze Starting Materials: Always check the purity of your starting materials before use. Impurities can be carried through the reaction sequence.

  • Inert Atmosphere: For sensitive reactions, such as those involving strong bases or organometallic reagents, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: One of the most common and effective methods is the asymmetric hydrogenation of a β-keto ester precursor, such as methyl 2-benzyl-3-oxopropanoate.[1] This method often employs chiral ruthenium catalysts to achieve high enantiomeric excess (>98% ee).[1] Chemoenzymatic methods, which utilize enzymes for stereoselective reductions, are also gaining prominence.[3]

Q2: How can I purify the final product to remove minor byproducts?

A2: Purification can typically be achieved through recrystallization or column chromatography. For removing the (S)-enantiomer, chiral chromatography or diastereomeric salt formation with a chiral resolving agent can be employed.[4]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. When working with flammable solvents, ensure proper ventilation and avoid ignition sources. If using high-pressure hydrogenation, use a certified and properly maintained reactor. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can I use a different catalyst for the asymmetric hydrogenation?

A4: While Ru-BINAP systems are well-established, other catalyst systems have been developed. For example, iridium-catalyzed asymmetric hydrogenation with chiral ferrocenyl P,N,N-ligands has shown good to excellent enantioselectivities for β-keto esters.[7] The choice of catalyst will depend on the specific substrate and desired outcome.

Reaction Pathway Overview:

Synthesis_Pathway cluster_0 Asymmetric Hydrogenation Route cluster_1 Chemoenzymatic Route Beta-Keto Ester Beta-Keto Ester This compound ester This compound ester Beta-Keto Ester->this compound ester Chiral Catalyst (e.g., Ru-BINAP) H2 S-enantiomer (S)-enantiomer Beta-Keto Ester->S-enantiomer Side Reaction (Low Selectivity) Final Product This compound This compound ester->Final Product Hydrolysis 2-Oxoacid 2-Oxoacid 3-Hydroxy-2-oxoacid 3-Hydroxy-2-oxoacid 2-Oxoacid->3-Hydroxy-2-oxoacid Enzyme 1 3-Hydroxy-2-oxoacid->Final Product Enzyme 2

Sources

Purification techniques for (R)-2-Benzyl-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of (R)-2-Benzyl-3-hydroxypropanoic acid, a critical chiral building block in pharmaceutical synthesis.[1] This document provides detailed methodologies, troubleshooting guides, and frequently asked questions to assist researchers in achieving high purity and enantiomeric excess.

Strategic Overview: Selecting Your Purification Pathway

The purification of this compound hinges on two primary objectives: the removal of general process-related impurities (e.g., starting materials, byproducts) and, crucially, the separation of the desired (R)-enantiomer from its (S)-enantiomer counterpart—a process known as chiral resolution.[2] The choice of technique depends on the scale of purification, the nature of the impurities, and the required final purity.

The following decision tree provides a high-level guide for selecting an appropriate purification strategy.

G start Crude (R)-2-Benzyl-3- hydroxypropanoic acid is_racemic Is the primary goal chiral resolution of a racemic mixture? start->is_racemic is_large_scale Large Scale? (>10g) is_racemic->is_large_scale Yes general_purification Is the goal removal of achiral impurities? is_racemic->general_purification No (Already enantiomerically enriched) dsc Diastereomeric Salt Crystallization is_large_scale->dsc Yes chroma Preparative Chiral Chromatography (HPLC/SFC) is_large_scale->chroma No final_product High-Purity Product dsc->final_product chroma->final_product recryst Standard Recrystallization general_purification->recryst Yes achiral_chroma Achiral Column Chromatography general_purification->achiral_chroma No (Complex mixture or similar polarity impurities) recryst->final_product achiral_chroma->final_product

Caption: Decision tree for purification strategy selection.

Core Purification Protocols

Chiral Resolution via Diastereomeric Salt Crystallization

This classical resolution technique is highly effective for large-scale purification of chiral acids.[3][4] It involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.[2][4]

Protocol: Resolution with (R)-1-Phenylethylamine

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 2-benzyl-3-hydroxypropanoic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Gently warm the solution and add 0.5 equivalents of a chiral resolving agent, such as (R)-1-phenylethylamine, dropwise with stirring. Using only 0.5 equivalents ensures that only the desired diastereomeric salt precipitates, maximizing theoretical yield.

    • Observe for the formation of a precipitate. If no solid forms, slowly cool the solution.

  • Crystallization & Isolation:

    • Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[5] Further cooling in an ice bath can maximize the yield.

    • Isolate the crystallized diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the other diastereomer.

  • Salt Breaking (Liberation of the Free Acid):

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidify the aqueous layer by slow addition of a strong acid (e.g., 2M HCl) with vigorous stirring until the pH is approximately 2. This protonates the carboxylic acid, "breaking" the salt.

    • Transfer the mixture to a separatory funnel. The purified this compound will be in the organic layer.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by measuring the specific optical rotation.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation & Workup dissolve 1. Dissolve Racemic Acid in Solvent add_base 2. Add 0.5 eq. Chiral Base (e.g., (R)-1-Phenylethylamine) dissolve->add_base crystallize 3. Cool Slowly to Crystallize One Diastereomer add_base->crystallize filtrate 4. Isolate Crystals via Vacuum Filtration crystallize->filtrate suspend 5. Suspend Crystals in Water/Organic Solvent filtrate->suspend acidify 6. Acidify with HCl (pH~2) to Break Salt suspend->acidify extract 7. Separate Organic Layer acidify->extract dry 8. Wash, Dry, and Concentrate extract->dry final_product Purified (R)-Enantiomer dry->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

Preparative Chiral Chromatography

For smaller scales or when crystallization fails, preparative chromatography offers excellent separation.[7] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for chiral separations as it can be faster and uses less organic solvent.[][9]

Protocol: General Steps for HPLC/SFC Purification

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including carboxylic acids.[]

  • Mobile Phase Optimization:

    • For HPLC: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[7] An acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is often required to suppress the ionization of the carboxylic acid and prevent peak tailing.[10]

    • For SFC: The primary mobile phase is supercritical CO₂ with an alcohol modifier (e.g., methanol or ethanol).[]

  • Method Development: First, develop an analytical-scale method to confirm the separation of the two enantiomers and determine their retention times.

  • Scale-Up: Scale the method to a larger preparative column, adjusting the flow rate and sample loading to maximize throughput without sacrificing resolution.

  • Fraction Collection: Collect the eluent corresponding to the peak of the desired (R)-enantiomer.

  • Product Isolation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Table 1: Typical Starting Conditions for Chiral Chromatography

ParameterHPLCSFC
Stationary Phase Immobilized Polysaccharide (e.g., Chiralpak IA, IB, IC)Immobilized Polysaccharide (e.g., Chiralpak IA, IB, IC)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% TFACO₂/Methanol (e.g., 80:20 v/v)
Flow Rate Dependent on column dimensionsDependent on column dimensions
Detection UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question: My compound "oils out" during crystallization instead of forming solid crystals. What is happening and how can I fix it?

  • Answer:

    • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.[5] The solution may also be too concentrated.

    • Troubleshooting Steps:

      • Re-dissolve and Dilute: Place the flask back on the heat source, add more of the "soluble" solvent to dilute the solution, and bring it back to a boil to ensure everything is dissolved.[5]

      • Slow Cooling: Allow the solution to cool very slowly to room temperature before any further cooling. Insulating the flask can help.[5]

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of the desired compound, add a tiny amount to the cooled solution to initiate crystallization.[11]

Question: The yield from my diastereomeric salt crystallization is very low (<50%). What are the likely causes?

  • Answer:

    • Possible Cause: A low yield can result from several factors, including using too much solvent, incomplete precipitation of the salt, or loss of product during the workup phase.[5]

    • Troubleshooting Steps:

      • Check Mother Liquor: The "mother liquor" (the filtrate after filtration) may still contain a significant amount of the desired diastereomeric salt. Try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

      • Optimize Solvent: Too much solvent will keep the product dissolved.[5] Experiment with slightly less solvent or use a solvent system where the desired salt has lower solubility.

      • pH during Workup: Ensure the pH during the salt-breaking step is low enough (~2) to fully protonate the carboxylic acid. If the pH is too high, some of the product will remain as the carboxylate salt in the aqueous layer.

      • Sufficient Extractions: During the workup, perform multiple extractions (e.g., 3x) with the organic solvent to ensure all of the liberated acid is transferred from the aqueous layer.

Question: I'm seeing significant peak tailing in my HPLC analysis of the purified acid. What should I do?

  • Answer:

    • Possible Cause: For acidic compounds like this one, peak tailing is often caused by secondary interactions between the carboxylate group and residual silanol groups on silica-based columns.[10] This is especially problematic if the mobile phase pH is not low enough to keep the acid fully protonated.

    • Troubleshooting Steps:

      • Acidify the Mobile Phase: The most effective solution is to add a small amount of a strong acid to the mobile phase.[10] 0.1% Trifluoroacetic Acid (TFA) or formic acid is standard. The mobile phase pH should be at least 2 units below the pKa of the analyte.[10]

      • Use a Specialized Column: Consider using a column specifically designed for organic acids, such as one with a polar-embedded phase, which helps shield the residual silanol groups.[10]

      • Check for Column Overload: Injecting too much sample can lead to peak shape distortion, including tailing. Try injecting a smaller volume or a more dilute sample.

Question: After purification, my product is a sticky solid or a thick oil that is difficult to handle. How can I obtain a crystalline solid?

  • Answer:

    • Possible Cause: This is often due to the presence of residual solvents or minor impurities that inhibit crystallization. The compound itself may also be a low-melting solid.

    • Troubleshooting Steps:

      • High Vacuum Drying: Dry the material under a high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent.

      • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Filter to collect the solid.

      • Re-crystallization: If the issue is impurities, a final recrystallization from a different solvent system may be necessary to yield a crystalline product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to determine the enantiomeric excess (ee) of my final product?

    • A1: The most reliable and accurate method is chiral HPLC analysis. This technique separates the two enantiomers, and the ee can be calculated directly from the relative peak areas.[] While measurement of optical rotation can provide an indication of enantiopurity, it is less precise and can be affected by trace impurities.[2]

  • Q2: Can I use achiral column chromatography to purify this compound?

    • A2: Yes, but only for removing impurities that have a different polarity. Standard silica gel chromatography will not separate the (R) and (S) enantiomers.[7] It can be a useful pre-purification step to remove baseline impurities before performing a chiral resolution. Be aware that silica gel is slightly acidic and can sometimes cause streaking with carboxylic acids; adding a small amount of acetic or formic acid to the eluent can improve chromatography.[6]

  • Q3: My synthesis is supposed to be enantioselective. Why do I still need to perform a chiral purification?

    • A3: Even highly enantioselective syntheses rarely produce a single enantiomer with 100% purity.[7] Asymmetric reactions typically yield a mixture with a high enantiomeric excess (e.g., 98% ee), meaning 1% of the undesired enantiomer is still present. For pharmaceutical applications, where enantiomeric purity is critical, a final purification step is often required to remove this last trace of the other enantiomer to meet regulatory standards.

References

  • Sano, O., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. Available at: [Link]

  • Gasparrini, F., et al. (1995). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 697(1-2), 3-20. Available at: [Link]

  • Andrisano, V., et al. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Chirality, 9(2), 178-83. Available at: [Link]

  • Pajpanova, T., et al. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 60(4), 1837-1848. Available at: [Link]

  • Google Patents (2014). Process for the purification of carboxylic acids.
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]

  • FULIR (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Available at: [Link]

  • University of Rochester Department of Chemistry (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • PubChem (n.d.). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sanghani, Y. J. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Wikipedia (n.d.). Chiral resolution. Available at: [Link]

  • American Chemical Society (2015). 3-Hydroxypropanoic acid. Available at: [Link]

  • University of Angers (n.d.). Guide for crystallization. Available at: [Link]

Sources

Technical Support Center: Improving Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying principles to empower your experimental design.

Section 1: Troubleshooting Low Enantiomeric Excess (ee) - A Symptom-Based Approach

Low enantiomeric excess is a common yet complex problem. The key is to systematically diagnose the potential cause. This section addresses the most frequent scenarios encountered in the lab.

**dot

graph TD; A[Start: Low Enantiomeric Excess (ee) Observed] --> B{Is the analytical method validated?}; B -->|No| C[Troubleshoot Chiral HPLC/GC Method: Check resolution, peak shape, column integrity.]; B -->|Yes| D{Is the product known to be configurationally stable?}; D -->|No| E[Investigate Racemization: Check for acidic/basic impurities, thermal instability. Perform in-situ analysis.]; D -->|Yes| F{Is the reaction conversion high?}; F -->|Yes| G[Focus on Selectivity: Optimize Temperature, Solvent, Catalyst Loading. A competing racemic pathway may be dominant.]; F -->|No| H[Focus on Activity & Selectivity: Investigate Catalyst/Reagent Integrity, Substrate Purity, Anhydrous Conditions.]; C --> I([End: Re-evaluate ee]); E --> I; G --> I; H --> I;

end graph [fontname="Arial", fontsize=12, labelloc="t", label=""] node [fontname="Arial", fontsize=10, shape=box, style=rounded] edge [fontname="Arial", fontsize=9]

Caption: General troubleshooting workflow for low enantiomeric excess.

Q1: My reaction has high conversion, but the enantiomeric excess is poor. What's the most likely cause?

A1: This common scenario strongly suggests that a non-selective, or "background," reaction is occurring at a rate competitive with your desired asymmetric transformation. The high conversion indicates your reagents are active, but the catalyst is not effectively controlling the stereochemical outcome.

Causality: The overall ee is a reflection of the relative rates of the catalyzed (enantioselective) and uncatalyzed (racemic) pathways. If the uncatalyzed reaction is fast, it will produce a significant amount of racemic product, thereby diluting the ee of the product formed via the chiral catalyst.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the most effective first step. Lowering the temperature decreases the rate of most reactions, but it disproportionately slows the higher-energy uncatalyzed pathway. More importantly, it increases the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states of the catalyzed pathway, enhancing enantioselectivity.[2]

  • Reduce Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to aggregation or the formation of less selective catalytic species. Try reducing the catalyst loading to see if selectivity improves.

  • Check Reagent Addition Order: Ensure your protocol for adding the substrate, catalyst, and reagents is followed precisely. Premixing the catalyst with the substrate before adding the final reagent can sometimes be crucial for forming the correct active species.

Q2: The enantiomeric excess of my reaction is inconsistent between different runs. What should I investigate?

A2: Inconsistency points directly to variables that are not being adequately controlled. The most common culprits are catalyst integrity, reagent purity, and trace impurities like water or oxygen.

Causality: Chiral catalysts, especially organometallic complexes, can be highly sensitive to their environment. Small variations in moisture, air exposure, or impurities in solvents or substrates can lead to the formation of different, less selective catalytic species or cause partial deactivation of the catalyst.[3][4]

Troubleshooting Protocol: Verifying Reagent & System Integrity

  • Solvent Purity: Use freshly distilled or purchased anhydrous solvents from a sealed bottle for every reaction. Do not use solvents from bottles that have been opened multiple times over a long period.

  • Substrate Purity: Impurities in the starting material can sometimes act as inhibitors or competing substrates. Re-purify your substrate by distillation, crystallization, or chromatography and see if reproducibility improves.

  • Catalyst Handling: Handle air- and moisture-sensitive catalysts and ligands in a glovebox or using rigorous Schlenk techniques.[3] If possible, use a fresh batch of catalyst or re-validate the activity of your current stock.

  • Glassware Preparation: Ensure all glassware is rigorously oven- or flame-dried immediately before use to remove adsorbed water.

Q3: I suspect my chiral product is racemizing during the reaction or workup. How can I confirm and prevent this?

A3: Racemization is the process where an enantiomerically enriched sample converts into a 50:50 mixture of both enantiomers, eroding your hard-won ee.[5][6] This is particularly common if the newly formed stereocenter has an adjacent acidic proton (like a carbonyl α-position) or if the workup conditions are harsh.

Causality: Racemization occurs via a mechanism that temporarily destroys the chiral center, allowing it to reform as either enantiomer with equal probability.[6] This often involves the formation of a planar, achiral intermediate, such as an enol or enolate.[7] The process can be catalyzed by acid, base, heat, or even light.[5][7]

Confirmation and Prevention Strategy:

  • In-Situ Monitoring: Take aliquots from the reaction mixture at various time points. Quench them immediately under neutral, cold conditions and analyze the ee. If you observe the ee decreasing over time after reaching a maximum, racemization is occurring.

  • Workup Conditions: Analyze the ee of your crude product before and after purification. If the ee drops significantly during workup or chromatography, your isolation method is the problem.

    • Avoid Harsh pH: Use mild buffers during aqueous extraction. Neutralize the reaction mixture carefully.

    • Use Deactivated Silica: If performing chromatography, consider using silica gel that has been "deactivated" with a base like triethylamine mixed in the eluent for base-sensitive compounds, or avoid silica gel altogether in favor of other methods.

  • Thermal Stability: Subject a sample of your purified, enantiomerically enriched product to the reaction temperature (without catalyst or other reagents) and monitor its ee over time. If it drops, the product is thermally unstable under the reaction conditions.

Section 2: Deep Dive - Optimizing Key Reaction Parameters

Fine-tuning reaction parameters is essential for maximizing enantioselectivity. The interplay between these factors determines the energetic landscape of the reaction's transition states.

**dot

graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

} graph [fontname="Arial", fontsize=12, labelloc="t", label=""]

Caption: Interacting factors that govern the enantioselectivity of a reaction.

Temperature Effects

The relationship between temperature and enantioselectivity is governed by the Eyring equation. Generally, a lower reaction temperature increases the enantioselectivity.[2] This is because the ee is proportional to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. As temperature (T) decreases, the impact of this energy difference becomes more pronounced.

However, this is not a universal rule. In some systems, higher temperatures have been shown to increase enantioselectivity, potentially due to a change in the rate-determining step or the catalyst's resting state.[8][9] Furthermore, at very low temperatures, a reaction may become impractically slow, or the non-catalyzed background reaction might become more significant if the catalyst itself requires a certain thermal energy for activation.[10][11]

ParameterEffect of Lowering TemperatureEffect of Raising TemperatureKey Consideration
Enantioselectivity (ee) Generally Increases[2]Generally Decreases[2][9]The magnitude of change is system-dependent.
Reaction Rate DecreasesIncreasesA balance must be struck between ee and practical reaction times.
Competing Pathways May favor catalyzed pathway over uncatalyzed one.May increase the rate of uncatalyzed background reaction.Monitor conversion and ee to find the optimal balance.
Solvent Effects

The solvent is not merely an inert medium; it actively participates in the reaction by solvating reagents, intermediates, and transition states. Changing the solvent can have a profound impact on ee.

Key Solvent Properties and Their Impact:

  • Polarity and Dielectric Constant: Solvents with different polarities can stabilize or destabilize the diastereomeric transition states to different extents. In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[12] Apolar solvents may enhance crucial non-covalent interactions within the catalyst-substrate complex.[13]

  • Coordinating Ability: Solvents like THF, acetonitrile, or DMSO can coordinate to a metal-based catalyst. This can sometimes be beneficial by stabilizing the catalyst, but it can also be detrimental by blocking a coordination site needed for the substrate to bind, thus inhibiting the reaction or reducing selectivity.[14]

  • Chiral Solvents: In some advanced applications, chiral solvents can themselves be the source of enantioselection or can work in concert with a chiral catalyst in a "matched/mismatched" pairing to amplify the ee.[15][16]

Recommendation: Screen a range of solvents with varying properties (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Hexane) to identify an optimal medium.

Catalyst & Reagent Integrity

The performance of an asymmetric reaction is critically dependent on the purity and structural integrity of the chiral catalyst, ligands, and any additives.

  • Catalyst Deactivation: Catalysts can deactivate over the course of a reaction.[17] This can be caused by product inhibition, where the newly formed product binds too strongly to the catalyst, or by decomposition pathways.[3][18] Deactivation can lead to a stall in the reaction or a decrease in ee over time as a background reaction takes over.

  • Ligand Purity: For metal-catalyzed reactions, the enantiopurity of the chiral ligand is paramount. Even small amounts of the opposing ligand enantiomer can form meso or racemic catalyst species, which are often less active or non-selective.

  • Additives: Bases, acids, or other additives used in the reaction must be of high purity. Impurities can neutralize or poison the catalyst.

Section 3: Analytical Troubleshooting
Q4: My chiral HPLC/GC analysis shows poor resolution or peak shape. Is my ee really low?

A4: Not necessarily. Poor chromatography can mask a good synthetic result. Before spending weeks optimizing a reaction, ensure your analytical method is robust.[19]

Common Analytical Issues:

  • Inappropriate Chiral Stationary Phase (CSP): The single most important factor. There is no universal chiral column; you must screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) for your specific analyte.

  • Mobile Phase Composition: Small changes in the mobile phase, such as the type and percentage of alcohol modifier (e.g., isopropanol, ethanol) in normal phase, or the pH and buffer in reversed-phase, can dramatically affect resolution.[20]

  • Column Memory Effects: Previous analyses using additives (like acids or bases) can leave residues on the column that interfere with subsequent separations.[21] It is crucial to dedicate columns to specific methods or use rigorous washing procedures.[22]

  • Temperature: As with reactions, column temperature affects separation. Lowering the temperature often improves resolution but increases analysis time and pressure.[19]

References
  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. Available at: [Link]

  • Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. RSC Publishing. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science (ACS Publications). Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Radboud University Repository. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. Available at: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available at: [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]

  • Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. PMC - NIH. Available at: [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis (ACS Publications). Available at: [Link]

  • Catalyst deactivation. YouTube. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Chiral Drugs: An Overview. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Enzymatic Resolution of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the enzymatic resolution of hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive and specific biocatalytic processes. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the enzymatic resolution of hydroxy acids.

Q1: My enzymatic resolution has stalled, resulting in low conversion (<50%). What are the likely causes and how can I troubleshoot this?

A1: Low conversion in a kinetic resolution is a frequent issue with several potential root causes. The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%; however, achieving this in practice requires optimal conditions.[1][2] Here's a systematic approach to troubleshooting:

  • Enzyme Inactivation: The enzyme may be losing activity over the course of the reaction. This can be due to:

    • Suboptimal pH or Temperature: Enzymes have a narrow optimal range for both pH and temperature.[3] The production of a carboxylic acid during the hydrolysis of a hydroxy ester, for instance, can lower the pH of the medium, leading to enzyme inactivation.[3]

      • Solution: Monitor the pH throughout the reaction and use a buffered system or perform periodic adjustments. Ensure the reaction temperature is within the optimal range for the specific enzyme being used.[3][4]

    • Thermal Denaturation: High temperatures can cause irreversible denaturation of the enzyme.[3]

      • Solution: Carefully control the reaction temperature and ensure it does not exceed the enzyme's specified maximum.[3]

  • Product Inhibition: The accumulation of one or both of the products (the resolved hydroxy acid and the corresponding alcohol from ester hydrolysis, for example) can inhibit the enzyme's activity.[3][5]

    • Solution: Consider in-situ product removal (ISPR) techniques. This could involve using a biphasic system where one product is selectively extracted into a second phase, or using adsorbents.[6]

  • Substrate Inhibition: High concentrations of the starting hydroxy acid or its ester can sometimes inhibit the enzyme.[3][7]

    • Solution: A stepwise addition of the substrate can help to maintain a lower, non-inhibitory concentration throughout the reaction.[3]

  • Insufficient Water Activity (for hydrolysis): While excess water can promote the reverse reaction (esterification), a certain amount of water is essential for the hydrolytic activity of lipases.[3]

    • Solution: Ensure adequate hydration of the enzyme, especially when using organic solvents. The water activity (aw) is a critical parameter to control.[3]

Q2: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

A2: Low enantioselectivity is a critical issue that directly impacts the enantiomeric excess (ee) of your product. Several factors can influence an enzyme's ability to discriminate between enantiomers:

  • Enzyme Choice: Not all enzymes are created equal. The inherent enantioselectivity of the enzyme for your specific substrate is the most critical factor.

    • Solution: Screen a panel of different enzymes, such as various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or esterases.[2][8] Even enzymes from the same class can exhibit vastly different selectivities.[8]

  • Reaction Medium (Solvent): The solvent can significantly impact enzyme conformation and, consequently, its enantioselectivity.[4][9][10] Hydrophobic solvents often promote the "interfacial activation" of lipases, which can be beneficial for maintaining the active "open" conformation of the enzyme lid.[10]

    • Solution: Experiment with a range of organic solvents with varying polarities (log P values).[4][11] Sometimes, a mixture of solvents can provide the optimal environment.[4]

  • Temperature: Enantioselectivity is temperature-dependent. Generally, lowering the reaction temperature increases enantioselectivity, although this often comes at the cost of a slower reaction rate.[4]

    • Solution: Perform the resolution at a lower temperature to favor the enantioselective binding of one enantiomer.[4]

  • Immobilization: The method of enzyme immobilization can influence its conformation and accessibility, thereby affecting enantioselectivity.[12][13][14][15][16] Immobilization can provide stability against harsh reaction conditions and allows for easier enzyme recovery and reuse.[14][15]

    • Solution: Investigate different immobilization supports (e.g., porous silica, polymers) and techniques (e.g., adsorption, covalent binding).[12][16] Covalent binding often provides higher stability.[14]

Q3: I'm observing racemization of my product or starting material. What's causing this and how can it be prevented?

A3: Racemization can undermine the entire resolution process by diminishing the enantiomeric purity of your target molecule.[17] It can occur through several mechanisms:

  • Chemical Racemization: The reaction conditions themselves might be promoting racemization. For instance, the presence of acids or bases can catalyze the racemization of certain chiral centers.[17]

    • Solution: Carefully control the pH of the reaction medium. If an acid or base is being produced during the reaction, neutralize it as it forms.

  • Enzyme-Mediated Racemization: While less common for the desired resolution, some enzymes might possess a secondary, undesirable racemase activity.

    • Solution: If you suspect enzymatic racemization, try a different enzyme or modify the reaction conditions to disfavor the racemase activity (e.g., by changing the pH or temperature).

  • Dynamic Kinetic Resolution (DKR): In some cases, racemization is intentionally induced to overcome the 50% yield limit of a standard kinetic resolution.[1][18][19][20] This is known as Dynamic Kinetic Resolution (DKR), where the "unwanted" enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer.[1]

    • Consideration: If you are not intentionally performing a DKR, the presence of a racemizing agent (e.g., a metal catalyst) could be the culprit.[18]

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental problems.

Troubleshooting Low Enantiomeric Excess (ee)

Low enantiomeric excess is a clear indicator that the enzyme is not effectively discriminating between the two enantiomers.

Workflow for Diagnosing and Improving Low ee

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_enzyme Is the enzyme known to be selective for this substrate class? start->check_enzyme screen_enzymes Screen a panel of different lipases and esterases. check_enzyme->screen_enzymes No/Unsure check_conditions Are the reaction conditions optimized for selectivity? check_enzyme->check_conditions Yes screen_enzymes->check_conditions optimize_temp Lower the reaction temperature. check_conditions->optimize_temp optimize_solvent Screen different organic solvents with varying log P values. optimize_temp->optimize_solvent check_immobilization Is the enzyme immobilized? optimize_solvent->check_immobilization optimize_immobilization Experiment with different immobilization supports and methods. check_immobilization->optimize_immobilization Yes final_analysis Re-evaluate ee after optimization. check_immobilization->final_analysis No optimize_immobilization->final_analysis

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Data Presentation: Influence of Solvent on Enantioselectivity

The choice of solvent can have a dramatic effect on the enantioselectivity of a lipase. Below is a table summarizing typical trends for the resolution of a secondary alcohol.

SolventLog PTypical Enantioselectivity (E-value)
Hexane3.5High
Toluene2.5Moderate to High
Diisopropyl ether1.9High
Acetonitrile-0.33Low
Dimethyl sulfoxide (DMSO)-1.3Very Low

Note: These are general trends and the optimal solvent is substrate-dependent. It has been shown that adding a controlled amount of a polar solvent to a nonpolar one can sometimes improve selectivity, but excessive amounts can lead to enzyme denaturation.[10]

Troubleshooting Enzyme Inhibition

Enzyme inhibition can manifest as a slowing or complete stoppage of the reaction.

Distinguishing Between Types of Reversible Inhibition

Understanding the type of inhibition can guide your troubleshooting strategy.

Inhibition TypeDescriptionEffect on VmaxEffect on KmHow to Overcome
Competitive Inhibitor binds to the active site, competing with the substrate.[5][7][21]UnchangedIncreasesIncrease substrate concentration.[5]
Non-competitive Inhibitor binds to a site other than the active site, altering the enzyme's conformation.[5][7][21]DecreasesUnchangedCannot be overcome by increasing substrate concentration.[21] Consider inhibitor removal.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.[21]DecreasesDecreasesCannot be overcome by increasing substrate concentration.
Substrate Excess substrate molecules block the active site.[7]Decreases at high [S]Appears to increaseUse lower initial substrate concentrations or fed-batch addition.
Experimental Protocol: Determining the Type of Inhibition

This protocol outlines how to use initial rate kinetics to diagnose the type of inhibition.

  • Prepare a series of substrate concentrations: For example, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 mM of your hydroxy acid ester.

  • Run the reaction without inhibitor: For each substrate concentration, measure the initial reaction rate (V0). This is typically done by taking samples at early time points and quantifying the product formation using a suitable analytical method (e.g., HPLC, GC).

  • Run the reaction with a fixed concentration of the suspected inhibitor: Repeat step 2 in the presence of a constant concentration of the product you believe is causing inhibition.

  • Plot the data: Create a Michaelis-Menten plot (V0 vs. [Substrate]) and a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for both the inhibited and uninhibited reactions.

  • Analyze the plots:

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Section 3: Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the progress of the resolution and determining the enantiomeric excess of your products.

Q4: What are the best methods for determining the enantiomeric excess (ee) of my hydroxy acid?

A4: The choice of analytical method depends on the specific hydroxy acid, the available instrumentation, and the required throughput.

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods for determining ee.[22][23] They involve separating the enantiomers on a chiral stationary phase.

    • Advantages: High accuracy and precision. Can often be used for both ee determination and quantification.

    • Disadvantages: Can require derivatization of the hydroxy acid to improve volatility (for GC) or detection (for HPLC). Method development can be time-consuming.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method involves reacting the hydroxy acid with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR.[24]

    • Advantages: Non-destructive and can provide structural information.

    • Disadvantages: Requires a chiral derivatizing agent and may have lower sensitivity than chromatographic methods.

  • Optical Methods (Circular Dichroism and Indicator-Displacement Assays): These are often used for high-throughput screening applications.[22][25][26][27] They rely on changes in optical properties upon binding of the enantiomers to a chiral host molecule.

    • Advantages: Fast and suitable for screening large numbers of samples.

    • Disadvantages: May be less accurate than chromatographic methods and often require the development of specific host-guest systems.

Experimental Workflow: Chiral HPLC Method Development

hplc_workflow start Need to Determine ee of Hydroxy Acid select_column Select a Chiral Stationary Phase (CSP). (e.g., polysaccharide-based, Pirkle-type) start->select_column select_mobile_phase Choose an initial mobile phase. (e.g., hexane/isopropanol for normal phase) select_column->select_mobile_phase initial_run Perform an initial injection of the racemic mixture. select_mobile_phase->initial_run check_separation Are the enantiomer peaks separated? initial_run->check_separation optimize_mobile_phase Adjust mobile phase composition (e.g., % isopropanol). check_separation->optimize_mobile_phase No/Partial validate_method Validate the method using standards of known ee. check_separation->validate_method Yes optimize_flow_rate Optimize flow rate for better resolution and shorter run time. optimize_mobile_phase->optimize_flow_rate optimize_temperature Adjust column temperature. optimize_flow_rate->optimize_temperature optimize_temperature->initial_run analysis Analyze experimental samples. validate_method->analysis

Caption: A typical workflow for developing a chiral HPLC method.

References

  • Facile Quantification of Enantiomeric Excess and Concentration with Indicator-Displacement Assays: An Example in the Analyses of α-Hydroxyacids. Journal of the American Chemical Society. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Resolution of racemic 2-hydroxy acids into (R)-2-hydroxy acids. ResearchGate. Available at: [Link]

  • Optical Resolution of Racemic 2-hydroxy Octanoic Acid by Lipase-Catalyzed Hydrolysis in a Biphasic Membrane Reactor. PubMed. Available at: [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available at: [Link]

  • Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available at: [Link]

  • Thermodynamical methods for the optimization of lipase-catalyzed reactions. PubMed. Available at: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health. Available at: [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers. Available at: [Link]

  • Enzyme immobilization: an overview on techniques and support materials. PubMed Central. Available at: [Link]

  • Method for preparing optically active hydroxy acid esters. SciSpace. Available at: [Link]

  • Rational design of enzyme activity and enantioselectivity. PubMed Central. Available at: [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications. Available at: [Link]

  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. Available at: [Link]

  • Covalent Immobilization of Different Enzymes on Hydroxyapatite, an Alternative Green Support. National Institutes of Health. Available at: [Link]

  • Immobilization of Enzymes in Polymeric Materials Based on Polyamide: A Review. MDPI. Available at: [Link]

  • Enzyme immobilization: an update. PubMed Central. Available at: [Link]

  • Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. Available at: [Link]

  • Recemization and Resolution of Racemic mixture. YouTube. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. Available at: [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. National Institutes of Health. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Hydroxyurea—The Good, the Bad and the Ugly. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Chiral Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst deactivation in the synthesis of chiral compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses common questions about the fundamental aspects of catalyst deactivation in asymmetric catalysis.

Q1: What are the primary ways a chiral catalyst can lose its activity and selectivity?

Catalyst deactivation in chiral synthesis is a multifaceted issue that can lead to diminished yield and, critically, a loss of enantioselectivity. The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation:

    • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[3][4][5] Common poisons include sulfur, phosphorus, and halogen compounds.[5] Even the substrate or product itself can sometimes act as an inhibitor.

    • Leaching: In homogeneous catalysis, the active metal can detach from the chiral ligand and leach into the reaction medium.[6][7] This not only reduces the concentration of the active catalytic species but can also lead to contamination of the final product.[7]

    • Ligand Degradation: The chiral ligand, which is essential for inducing stereoselectivity, can degrade under harsh reaction conditions (e.g., high temperature, presence of strong acids or bases).[8]

  • Thermal Deactivation:

    • Sintering: At elevated temperatures, small metal particles on a support can migrate and agglomerate into larger, less active particles. This process, known as sintering, leads to a significant loss of active surface area.[5][9][10]

    • Structural Changes: High temperatures can also induce changes in the catalyst's support material or the structure of the active complex itself, leading to irreversible deactivation.[5][11]

  • Mechanical Deactivation:

    • Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts onto the catalyst surface, blocking active sites and pores.[1][5][12]

    • Attrition: For heterogeneous catalysts, the physical breakdown of the catalyst particles due to mechanical stress in a reactor can lead to loss of material and changes in reactor hydrodynamics.[1]

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues you might encounter during your experiments.

Issue 1: Gradual or sudden loss of conversion and/or enantioselectivity during the reaction.

A decline in catalytic performance is a classic sign of deactivation. The key to resolving this is to systematically identify the root cause.

Diagnostic Workflow:

A Problem: Decreased Conversion/Enantioselectivity B Analyze Reaction Components: - Substrate Purity (GC-MS, NMR) - Solvent Purity (Karl Fischer for H2O) - Gas Purity (if applicable) A->B Step 1 C Characterize Spent Catalyst: - Visual Inspection (color change?) - Spectroscopic Analysis (FTIR, XPS) - Elemental Analysis (ICP-MS for leaching) A->C Step 2 D Review Reaction Conditions: - Temperature too high? - Reaction time too long? - Inefficient stirring? A->D Step 3 E Conclusion: Poisoning (Identified Impurities) B->E F Conclusion: Leaching (Metal detected in solution) C->F G Conclusion: Thermal Degradation/Sintering (High temp, changes in catalyst morphology) C->G H Conclusion: Fouling/Coking (Carbon deposits observed) C->H

Caption: A logical workflow for troubleshooting catalyst deactivation.

Potential Causes and Solutions:
Potential Cause Underlying Science Troubleshooting & Mitigation Strategies
Substrate/Solvent Impurities (Poisoning) Impurities containing functional groups like thiols, amines, or phosphines can irreversibly bind to the metal center of the catalyst, blocking the active site.[4][5]Purification: Purify substrates and solvents via distillation, chromatography, or treatment with activated carbon. Inert Atmosphere: Ensure all manipulations are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Metal Leaching (Homogeneous Catalysts) The metal-ligand bond may be labile under reaction conditions, leading to the release of the metal into the solution.[6][7][13] This is often exacerbated by high temperatures or the presence of coordinating solvents.Ligand Modification: Use a ligand with stronger binding affinity for the metal. Immobilization: Anchor the homogeneous catalyst to a solid support to create a "heterogenized" catalyst.[7] Solvent Choice: Select a less coordinating solvent.
Thermal Stress (Sintering/Degradation) High temperatures provide the energy for catalyst particles to become mobile and aggregate, reducing the active surface area.[5][9][14] It can also lead to the decomposition of the chiral ligand.[8][15][16]Optimize Temperature: Determine the minimum temperature required for an acceptable reaction rate. Use of Supports: For heterogeneous catalysts, choose a support that has strong interactions with the metal particles to inhibit migration.[17]
Fouling or Coking Undesirable side reactions can produce polymeric or carbonaceous materials that physically block the catalyst's active sites and pores.[2][5][18][19]Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize side reactions.[5] Feedstock Pre-treatment: Remove coke precursors from the feedstock.[3] Catalyst Regeneration: If coking is the issue, the catalyst can often be regenerated.
Issue 2: The catalyst is inactive from the start of the reaction.

If the catalyst shows no activity from the outset, it's likely an issue with the catalyst itself or the initial reaction setup.

Diagnostic Workflow:

A Problem: No Initial Activity B Verify Catalyst Integrity: - Correct Catalyst/Ligand? - Proper Storage? - Correct Pre-catalyst Activation? A->B Step 1 C Check Reagent Addition: - Correct Order of Addition? - Presence of all Components? A->C Step 2 D Analyze Reaction Headspace (GC): - Presence of O2? A->D Step 3 E Conclusion: Incorrect Catalyst or Handling B->E F Conclusion: Procedural Error C->F G Conclusion: Air Contamination D->G

Caption: Troubleshooting workflow for initial catalyst inactivity.

Potential Causes and Solutions:
Potential Cause Underlying Science Troubleshooting & Mitigation Strategies
Improper Catalyst Activation Many catalysts are used as pre-catalysts and require an in-situ activation step to form the active catalytic species. Failure to do so will result in no activity.Review Protocol: Carefully re-read the catalyst activation procedure. Ensure the correct activating agent is used at the proper concentration and temperature.
Air or Moisture Contamination Many chiral catalysts, particularly those involving organometallic complexes, are sensitive to air and moisture.[4] Oxygen can oxidize the metal center, and water can hydrolyze sensitive ligands or react with the catalyst.Schlenk/Glovebox Techniques: Use proper air-free techniques for all manipulations. Dry Solvents: Ensure all solvents are rigorously dried before use.
Incorrect Reagent Stoichiometry The ratio of metal to ligand is often crucial for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of inactive species.Precise Measurement: Carefully and accurately weigh all reagents. Titration: If possible, titrate the active metal concentration of the pre-catalyst.

Section 3: Catalyst Characterization and Regeneration Protocols

Protocol 1: Characterizing a Deactivated Catalyst

Understanding the cause of deactivation is crucial for preventing it in the future.[20][21][22] A combination of analytical techniques can provide a comprehensive picture of the changes in the catalyst.

Technique Information Gained
X-ray Photoelectron Spectroscopy (XPS) Identifies the elemental composition and oxidation state of the catalyst surface, useful for detecting poisons and changes in the metal's oxidation state.[20][23]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantifies the amount of metal that has leached into the reaction solution.
Fourier-Transform Infrared Spectroscopy (FTIR) Can detect changes in the chiral ligand structure or the presence of adsorbed species on the catalyst surface.
Brunauer-Emmett-Teller (BET) Analysis Measures the surface area and pore size distribution of heterogeneous catalysts, revealing deactivation by sintering or fouling.[20][21]
Transmission Electron Microscopy (TEM) Visualizes the size and distribution of metal nanoparticles on a support, providing direct evidence of sintering.[24]
Thermogravimetric Analysis (TGA) Determines the amount of coke or other deposits on a fouled catalyst.[25]
Protocol 2: General Procedure for Catalyst Regeneration

Regeneration can be a cost-effective way to restore the activity of a deactivated catalyst, particularly in cases of fouling or coking.[26][27] The specific method will depend on the nature of the catalyst and the deactivating species.

Important Note: These are general guidelines. The optimal regeneration procedure must be developed for each specific catalyst system.

Regeneration of a Coked Heterogeneous Catalyst:
  • Solvent Washing:

    • Wash the catalyst with a solvent that can dissolve the product and any soluble byproducts. This may be the reaction solvent or a more polar/nonpolar solvent depending on the nature of the deposits.

    • Perform the washing at a slightly elevated temperature to increase solubility.

  • Calcination (for robust inorganic supports):

    • Carefully heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen.

    • The temperature should be high enough to burn off the carbonaceous deposits but low enough to avoid thermal damage to the catalyst.[5] This is typically determined by TGA.

    • Start with a low temperature and slowly ramp up to the target temperature.

  • Reduction (if the metal was oxidized during calcination):

    • After calcination, the metal may be in an oxidized state. A reduction step, typically with a flow of hydrogen at an elevated temperature, is necessary to restore the active metallic phase.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved from [Link]

  • Lecture 10 Catalyst characterization. NPTEL – Chemical Engineering – Catalyst Science and Technology. Retrieved from [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2018). MDPI. Retrieved from [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019, January 22). ACS Publications. Retrieved from [Link]

  • Analysis of Catalysts. tasconusa.com. Retrieved from [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

  • Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical. Retrieved from [Link]

  • Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Retrieved from [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. Daicel Chiral Technologies. Retrieved from [Link]

  • Synergistic Homogeneous Asymmetric Cu Catalysis with Pd Nanoparticle Catalysis in Stereoselective Coupling of Alkynes with Aldimine Esters. National Institutes of Health. Retrieved from [Link]

  • Lecture 6 Catalyst characterization. NPTEL – Chemical Engineering – Catalyst Science and Technology. Retrieved from [Link]

  • 1 Several mechanisms for the sintering of supported metal catalysts. ResearchGate. Retrieved from [Link]

  • Leaching in Metal Nanoparticle Catalysis. Ingenta Connect. Retrieved from [Link]

  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. MDPI. Retrieved from [Link]

  • Catalyst poison. Britannica. Retrieved from [Link]

  • The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. MDPI. Retrieved from [Link]

  • The Sintering of Supported Metal Catalysts. ResearchGate. Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved from [Link]

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026, January 5). Journal of the American Chemical Society. Retrieved from [Link]

  • Catalyst regeneration. ECMA. Retrieved from [https://www. ecma-catalysts.com/wp-content/uploads/2021/02/210202-ECMA-Guideline-on-Catalyst-Regeneration-v1.0.pdf]([Link]. ecma-catalysts.com/wp-content/uploads/2021/02/210202-ECMA-Guideline-on-Catalyst-Regeneration-v1.0.pdf)

  • The Role of Chiral Catalysts in Modern Organic Synthesis. (2024, April 29). Hilaris Publisher. Retrieved from [Link]

  • Self-Regeneration of Chirality in Proline. (2025, March 14). YouTube. Retrieved from [Link]

  • Chemical and Thermal Sintering of Supported Metals with Emphasis on Cobalt Catalysts During Fischer–Tropsch Synthesis. (2020, May 4). ACS Publications. Retrieved from [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Thermal degradation of ligand and its complexes. ResearchGate. Retrieved from [Link]

  • The Energetics of Supported Metal Nanoparticles: Relationships to Sintering Rates and Catalytic Activity. (2013, April 22). ACS Publications. Retrieved from [Link]

  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. Retrieved from [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. (2024, May 21). RSC Publishing. Retrieved from [Link]

  • Catalyst deactivation. (2021, April 15). YouTube. Retrieved from [Link]

  • Chiral Poisoning and Asymmetric Activation. ACS Publications. Retrieved from [Link]

  • Heterogeneous catalysis in supercritical fluids: the enhancement of catalytic stability to coking. University of Birmingham. Retrieved from [Link]

  • Chiral poisoning: a novel strategy for asymmetric catalysis. ACS Publications. Retrieved from [Link]

  • Chirality-matched catalyst-controlled macrocyclization reactions. (2021, October 1). National Institutes of Health. Retrieved from [Link]

  • Representative thermal degradation curves of selected samples with. ResearchGate. Retrieved from [Link]

  • (PDF) Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. Retrieved from [Link]

  • [PDF] Heterogeneous catalysis in supercritical fluids: the enhancement of catalytic stability to coking. Semantic Scholar. Retrieved from [Link]

  • Solving Surface Fouling and Coking Problems in Industrial Applications. (2017, October 31). AZoM. Retrieved from [Link]

  • How to Prevent Coking and Fouling in Refinery Applications. SilcoTek® Corporation. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. National Center for Biotechnology Information. Retrieved from [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting low yields in (R)-2-Benzyl-3-hydroxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-benzyl-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can arise from several stages. The most common synthetic strategies involve either the asymmetric reduction of a β-keto ester precursor or an aldol-type reaction employing a chiral auxiliary. Let's break down the potential pitfalls in each approach.

Scenario A: Synthesis via Asymmetric Reduction of a β-Keto Ester

A highly efficient route to this compound involves the asymmetric reduction of a prochiral β-keto ester, such as ethyl 2-benzyl-3-oxopropanoate.[1]

  • Inefficient Reduction: The core of this strategy is the highly selective reduction of the ketone. Incomplete conversion or poor enantioselectivity will directly impact your yield of the desired (R)-enantiomer.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., with a Ru-BINAP catalyst), ensure the catalyst is active and not poisoned.[1] Use fresh, high-quality catalyst and thoroughly degas your solvent and reaction vessel to remove oxygen. High-pressure hydrogenation equipment is often necessary for optimal results.[1]

    • Hydrogen Pressure & Temperature: These are critical parameters. A typical condition is 50 atm of hydrogen at 50°C for 24 hours.[1] Lower pressures or temperatures may lead to incomplete reactions.

    • Enzymatic Reduction: Biocatalytic reductions using enzymes like (S)-1-phenylethanol dehydrogenase can offer excellent enantioselectivity.[2] However, enzyme activity can be sensitive to pH, temperature, and the presence of co-solvents. Ensure your reaction conditions are optimized for the specific enzyme used.

  • Suboptimal Hydrolysis of the Ester: The final step is the hydrolysis of the ester to the carboxylic acid. This step can be a source of yield loss if not properly controlled.

    • Incomplete Hydrolysis: Base-catalyzed hydrolysis (saponification) with reagents like lithium hydroxide (LiOH) in a THF/water mixture is common.[1][3] Ensure you are using a sufficient excess of the base and allowing adequate reaction time for complete conversion. Monitoring the reaction by TLC or LC-MS is crucial.

    • Side Reactions During Hydrolysis: Strong basic conditions and elevated temperatures can sometimes lead to side reactions. Acid-catalyzed hydrolysis is an alternative, but it's an equilibrium process and requires a large excess of water to drive the reaction to completion.[4]

    • Work-up and Extraction: After hydrolysis, careful acidification is required to protonate the carboxylate salt. Subsequent extraction with an organic solvent can be problematic if the product has some water solubility. Multiple extractions may be necessary to recover all the product.

Scenario B: Synthesis via Chiral Auxiliary-Mediated Aldol Reaction

The Evans aldol reaction, which utilizes a chiral oxazolidinone auxiliary, is a powerful method for stereoselective C-C bond formation and can be employed to construct the backbone of the target molecule.[5][6]

  • Incomplete Enolate Formation: The first step is the formation of a Z-enolate using a boron triflate and a hindered base like triethylamine.[6] Incomplete deprotonation will result in unreacted starting material. Ensure your reagents are anhydrous and the reaction is performed at a sufficiently low temperature (e.g., -78°C) to favor kinetic control.[7]

  • Poor Diastereoselectivity: While Evans aldol reactions are known for high diastereoselectivity, deviations can occur.[5] The choice of Lewis acid (boron triflate is common) and reaction conditions are critical for achieving the desired syn-aldol adduct.[6]

  • Difficult Auxiliary Removal: The chiral auxiliary must be cleaved to yield the final carboxylic acid. This is typically achieved by hydrolysis with reagents like LiOH and hydrogen peroxide.[5] Incomplete cleavage will result in a lower yield of the desired product and a more complex purification.

  • Product Isolation: After cleavage, the chiral auxiliary needs to be separated from the product. This can sometimes be challenging due to similar polarities. Careful column chromatography or crystallization may be required.

Question 2: I'm observing significant byproducts in my reaction mixture. What are the common impurities and how can I minimize their formation?

The nature of the impurities will depend on the synthetic route chosen.

  • For the Asymmetric Reduction Route:

    • Unreacted β-Keto Ester: This is a common impurity if the reduction is incomplete. Optimize reaction time, temperature, and catalyst loading to drive the reaction to completion.

    • The (S)-enantiomer: Poor enantioselectivity will result in a mixture of (R) and (S) products, which can be difficult to separate. The choice of a highly selective catalyst is paramount.[8]

    • Over-reduction Products: While less common for this specific substrate, aggressive reducing agents could potentially reduce the ester functionality.

  • For the Aldol Reaction Route:

    • Diastereomers: The formation of the undesired anti-aldol adduct can occur if the enolization conditions are not carefully controlled.

    • Self-Aldol Products: If the aldehyde used in the reaction can self-condense, this can lead to a mixture of products.[9]

    • Unreacted Starting Materials: Incomplete reaction will leave behind the N-acylated oxazolidinone and the aldehyde.

Minimization and Purification Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: Column chromatography on silica gel is a standard method for purifying the intermediate ester and the final carboxylic acid.[1] Recrystallization can also be an effective technique for obtaining highly pure material, especially for solid products.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to this compound?

The asymmetric reduction of a prochiral β-keto ester is often considered a highly efficient and scalable route.[1] This method consistently delivers the product in high yield and with excellent optical purity.[1] Another robust method is the Evans aldol reaction, which provides excellent stereochemical control. Chiral pool synthesis, starting from readily available chiral molecules, is also a viable strategy.[10]

Q2: How can I confirm the enantiomeric excess (e.e.) of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess. This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers. Alternatively, you can derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or analyzed by NMR spectroscopy.

Q3: Are there any enzymatic methods for this synthesis?

Yes, enzymatic reactions are gaining traction for their high selectivity and environmentally friendly nature. Enzymes such as carbonyl reductases can be used for the asymmetric reduction of the β-keto ester precursor.[11] Additionally, chemoenzymatic methods that combine chemical and enzymatic steps have been developed.[10]

Q4: What are the critical safety precautions for this synthesis?

  • High-Pressure Hydrogenation: If performing catalytic hydrogenation, use a properly rated and shielded autoclave.[1] Always follow standard operating procedures for handling high-pressure gases.

  • Pyrophoric Reagents: Reagents like butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Acyl chlorides and strong acids/bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Handling: Use solvents in a well-ventilated fume hood.

Visualizing the Synthetic Pathways

To better understand the primary synthetic routes, the following diagrams illustrate the key transformations.

Synthetic_Pathways cluster_0 Asymmetric Reduction Route cluster_1 Evans Aldol Route start_red Ethyl 2-benzyl-3-oxopropanoate mid_red (R)-Ethyl 2-benzyl-3-hydroxypropanoate start_red->mid_red Asymmetric Hydrogenation (e.g., Ru-BINAP, H2) end_red This compound mid_red->end_red Hydrolysis (e.g., LiOH, H2O/THF) start_aldol N-propionyl Chiral Oxazolidinone mid_aldol_1 Boron Enolate start_aldol->mid_aldol_1 Boron Triflate, Base mid_aldol_2 Syn-Aldol Adduct mid_aldol_1->mid_aldol_2 Aldehyde Addition end_aldol This compound mid_aldol_2->end_aldol Auxiliary Cleavage (e.g., LiOH, H2O2)

Caption: Key synthetic routes to this compound.

Quantitative Data Summary

The following table provides a comparison of typical yields and enantiomeric excess for different synthetic strategies.

Synthetic StrategyKey TransformationTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
β-Keto Ester RouteAsymmetric Hydrogenation (Ru-BINAP)85-95%[1]>98%[1]High yield and enantioselectivity, scalable.[1]Requires high-pressure hydrogenation equipment and expensive catalyst.[1]
Evans Aldol RouteChiral Auxiliary-Mediated Aldol70-85%>99%Excellent stereocontrol.Multi-step, requires stoichiometric chiral auxiliary.
Chiral Pool SynthesisFrom natural precursorsVariable>99%Utilizes readily available chiral starting materials.Can be limited by the availability of suitable precursors.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation and Hydrolysis

Step A: Asymmetric Hydrogenation of Ethyl 2-benzyl-3-oxopropanoate [1]

  • To a high-pressure autoclave, add ethyl 2-benzyl-3-oxopropanoate and a catalytic amount of a suitable chiral ruthenium catalyst (e.g., Ru-BINAP).

  • Add a degassed solvent such as methanol or ethanol.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50°C for 24 hours.

  • After cooling to room temperature, carefully depressurize the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (R)-ethyl 2-benzyl-3-hydroxypropanoate.

Step B: Hydrolysis to this compound [1]

  • Dissolve the (R)-ethyl 2-benzyl-3-hydroxypropanoate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

References

  • The Strategic Advantage of 2-Benzyl-3-oxopropanoic Acid in Asymmetric Synthesis: A Compar
  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. [Link]

  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid - ResearchGate. [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society. [Link]

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. [Link]

  • Aldol Reaction: Mechanism and Examples | NROChemistry. [Link]

  • Synthesis of Carboxylic Acids - Jasperse. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids | ACS Catalysis - ACS Publications. [Link]

  • Evans aldol ppt | PPTX - Slideshare. [Link]

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC - NIH. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. [Link]

  • Aldol reaction - Wikipedia. [Link]

  • Aldol Addition Reactions - Solomons and Fryhle. [Link]

  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed. [Link]

  • Aldol Addition - Organic Chemistry Portal. [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary - Organic Syntheses Procedure. [Link]

  • 3-Hydroxypropionic acid - Wikipedia. [Link]

  • β-BENZOYLPROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • (2R)-2-benzyl-3-oxopropanoic acid | C10H10O3 | CID 137349199 - PubChem. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. [Link]

  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary - ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. [Link]

  • 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem. [Link]

  • 2-Benzyl-3-ethoxy-3-oxopropanoic acid - MySkinRecipes. [Link]

  • Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - MDPI. [Link]

  • 2- hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. [Link]

  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC - NIH. [Link]

Sources

Technical Support Center: Enantiomeric Purity of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-2-Benzyl-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for determining the enantiomeric purity of this critical chiral building block. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, making the accurate assessment of its enantiomeric excess (e.e.) a matter of utmost importance for safety, efficacy, and regulatory compliance.[1][2][3]

This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during method development, validation, and routine analysis.

Section 1: Method Selection & Initial Considerations
Q1: What are the primary methods for determining the enantiomeric purity of this compound, and how do I choose the best one for my needs?

A1: The choice of analytical method depends on several factors including the available instrumentation, required sensitivity, sample throughput, and whether the method is for routine quality control or research and development. The three most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral auxiliary.

Decision Workflow for Method Selection:

MethodSelection start Define Analytical Needs (Sensitivity, Throughput, Matrix) hplc Chiral HPLC start->hplc HPLC Available? gc Chiral GC (with Derivatization) start->gc GC Available? nmr Chiral NMR (with Auxiliary) start->nmr NMR Available? end_hplc High Resolution & Sensitivity Direct Analysis hplc->end_hplc end_gc High Sensitivity for Volatile Analytes Requires Derivatization gc->end_gc end_nmr Rapid, Less Sensitive Good for High Concentration nmr->end_nmr

Caption: Workflow for selecting an analytical method.

Comparison of Primary Methods:

MethodPrincipleProsConsBest For
Chiral HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[1]High resolution, high sensitivity, direct analysis (no derivatization needed).Can require extensive method development, specialized and expensive columns.[4]Routine QC, trace-level impurity detection, method validation.
Chiral GC Separation of diastereomeric derivatives on a standard achiral column, or direct separation on a chiral column.Excellent sensitivity and resolution, especially for volatile compounds.Requires derivatization, which adds a step and potential for error.[5][6]Analysis of volatile derivatives, high-throughput screening.
Chiral NMR Use of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) to induce chemical shift differences between enantiomers.[7]Rapid analysis, simple sample preparation, provides structural information.Lower sensitivity, requires higher sample concentration, potential for signal overlap.[8]Quick checks of high-purity samples, reaction monitoring.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Q2: I am not getting any separation of enantiomers on my chiral HPLC column. What are the first things I should check?

A2: A lack of resolution is a common starting problem in chiral method development. The issue can usually be traced to the choice of the chiral stationary phase (CSP), the mobile phase composition, or the column's condition.

Troubleshooting Workflow for No Resolution in Chiral HPLC:

HPLC_Troubleshooting start No Enantiomeric Resolution (Rs < 1.5) check_csp Is the CSP appropriate for This compound? start->check_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_csp->optimize_mp Yes screen_csps Screen Different CSPs (Polysaccharide, Pirkle, etc.) check_csp->screen_csps No / Unsure optimize_temp Optimize Temperature optimize_mp->optimize_temp success Resolution Achieved optimize_mp->success Resolution Improved check_column Check Column Health (Contamination, voids) optimize_temp->check_column optimize_temp->success Resolution Improved check_column->screen_csps Issue Persists check_column->success Resolution Improved screen_csps->optimize_mp New Column

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Troubleshooting Steps:

  • Verify CSP Selection: For a hydroxy carboxylic acid like this, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a successful starting point.[9] If you are using a different type of column, such as a Pirkle-type or protein-based column, consult the manufacturer's literature for its suitability for acidic compounds.

  • Mobile Phase Optimization:

    • Normal Phase: This is often the preferred mode for polysaccharide CSPs. A typical mobile phase is a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). The ratio of alkane to alcohol is the most critical parameter for adjusting retention and selectivity.

    • Additives: For acidic analytes, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[10] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved interaction with the stationary phase.

    • Polar Organic Mode: If solubility is an issue in normal phase, a polar organic mobile phase (e.g., acetonitrile or methanol with additives) can be effective.

  • Temperature Control: Temperature can have a significant, and sometimes unpredictable, impact on chiral separations.[9][10]

    • Lowering the temperature generally increases selectivity and can improve resolution.

    • Conversely, increasing the temperature can improve peak efficiency. It is recommended to screen temperatures between 10°C and 40°C.

  • Column Health: A contaminated or degraded column will perform poorly.[11] Flush the column according to the manufacturer's instructions. If performance is not restored, the column may need to be replaced.

Q3: My peaks are tailing badly. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.

Protocol to Address Peak Tailing:

  • Check for Column Overload: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, your original sample concentration was too high.[10]

  • Optimize Mobile Phase pH/Additives:

    • For Acidic Compounds: Ensure you have an acidic modifier like 0.1% TFA in your mobile phase. This keeps the carboxylic acid in its protonated state, minimizing undesirable ionic interactions with any residual silanols on the silica support.[10]

  • Reduce Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter. Check for proper ferrule connections to avoid dead volume.

  • Column Contamination: If the above steps do not resolve the issue, strongly retained impurities may have accumulated on the column head. Perform a thorough column wash as recommended by the manufacturer.[11]

Section 3: Gas Chromatography (GC) Methods
Q4: I want to use GC to determine enantiomeric purity. What derivatization strategy is recommended for this compound?

A4: For GC analysis, the analyte must be volatile. This compound has two polar functional groups (a carboxylic acid and a hydroxyl group) that require derivatization to increase volatility and thermal stability.[5][12] A two-step derivatization is often most effective.

Proposed Derivatization Protocol:

  • Esterification of the Carboxylic Acid: The carboxylic acid is the more reactive site. Convert it to a methyl or ethyl ester using a reagent like diazomethane (use with extreme caution) or by heating with methanol/HCl. A safer and common alternative is using an alkylation reagent like N,N-Dimethylformamide dimethyl acetal.[12]

  • Silylation of the Hydroxyl Group: After esterification, the hydroxyl group can be derivatized to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13] This reaction is typically fast and produces a volatile, stable derivative.

Once derivatized, you have two main GC analysis options:

  • Indirect Method: React the derivatized racemic acid with a single enantiomer of a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomers. These can then be separated on a standard achiral GC column (e.g., DB-5, HP-5ms).[5][14]

  • Direct Method: Separate the derivatized enantiomers directly on a chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™).

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can I use ¹H NMR to determine the enantiomeric excess (e.e.) of my sample? I don't see separate peaks for the enantiomers.

A5: In a standard achiral solvent, enantiomers are indistinguishable by NMR, as they have identical magnetic properties. To resolve their signals, you must introduce a chiral environment, effectively converting the pair of enantiomers into a pair of transient diastereomeric complexes, which will have distinct NMR spectra.[7][15]

Methods for NMR Enantiodiscrimination:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient, non-covalent complexes with the analyte enantiomers.

    • Recommended CSA: For carboxylic acids, chiral amines or amino alcohols are effective. (R)-1-(1-Naphthyl)ethylamine or even a natural product like the antibiotic Actinomycin D have been shown to be effective for resolving signals of chiral carboxylic acids.[15][16]

    • Mechanism: The CSA forms diastereomeric hydrogen-bonded complexes with the (R)- and (S)-enantiomers of your acid. These complexes have different 3D structures, causing protons near the chiral center (e.g., the α-proton or the benzylic protons) of the two enantiomers to experience different magnetic environments and thus appear at slightly different chemical shifts.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers.

    • Recommended CDA: Use a chiral alcohol or amine of high enantiomeric purity, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to form a diastereomeric amide.[14][17]

    • Analysis: The resulting diastereomers will have distinct signals in the ¹H NMR spectrum. The ratio of the integrals of a pair of well-resolved peaks (e.g., the methyl doublet of the methylbenzylamine moiety) directly corresponds to the enantiomeric ratio of the original acid.[17]

Experimental Protocol for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Dissolve a precise amount of your this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to serve as a baseline.

  • Add CSA: Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of the chosen CSA (e.g., (R)-1-(1-Naphthyl)ethylamine) to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of signals, particularly the proton at the chiral center (the α-proton).

  • Integration and Calculation: Carefully integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess (% e.e.) is calculated as: % e.e. = (|Integral_major - Integral_minor|) / (Integral_major + Integral_minor) * 100

Q6: The signal splitting in my chiral NMR experiment is very small, and the peaks are overlapping. What can I do to improve resolution?

A6: Poor resolution is a common challenge in NMR enantiodiscrimination. Several factors can be optimized.

  • Change the Solvent: The solvent can influence the stability and geometry of the diastereomeric complexes. Try less polar solvents like benzene-d₆ or toluene-d₈, which may enhance intermolecular interactions like π-π stacking and improve signal separation.

  • Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes "lock" the conformation of the diastereomeric complexes, leading to larger chemical shift differences.

  • Optimize the Analyte:CSA Ratio: The stoichiometry is critical. Titrate the CSA into the analyte solution, acquiring a spectrum at several points to find the optimal ratio that gives the best separation.

  • Try a Different Chiral Auxiliary: Not all auxiliaries work for all analytes. If a chiral amine does not provide adequate separation, consider a different class of CSA, or switch to a covalent derivatization with a CDA.

Section 5: Method Validation and System Suitability
Q7: What are the key parameters I need to assess when validating my chosen method for enantiomeric purity?

A7: Method validation ensures that your analytical procedure is fit for its intended purpose. For a chiral purity assay, you must demonstrate that the method is specific, sensitive, precise, accurate, and linear.[1]

Key Validation Parameters:

ParameterDefinitionHow to AssessAcceptance Criteria (Typical)
Specificity The ability to unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other impurities.Inject the individual enantiomers and a racemic mixture. Ensure baseline resolution between the enantiomer peaks.Resolution (Rs) > 1.5 between enantiomer peaks.[1]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.Typically, the LOQ should be at or below the specification limit for the impurity.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Prepare a series of samples of the undesired enantiomer spiked into the desired enantiomer over a range (e.g., LOQ to 150% of the specification limit). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Inject a spiked sample (e.g., at the 1% level) multiple times (n≥6) on the same day (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) ≤ 10% at the limit level.
Accuracy The closeness of the test results obtained by the method to the true value.Analyze samples spiked with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, 150% of the specification).Recovery should be within 80-120% of the true value for the impurity.
References
  • Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector. (2024). PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive to Speed up Analysis Time. (2012). Semantic Scholar. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive to Speed up Analysis Time. (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (2022). Phenomenex. [Link]

  • Handbook of Analytical Validation. (n.d.). Routledge. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (2012). ResearchGate. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • NMR determination of enantiomeric excess. (n.d.). ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. [Link]

  • Why Use GC Derivatization Reagents. (n.d.). Chrom Tech, Inc. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. [Link]

  • Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. (2024). Journal of the American Chemical Society. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). PubMed. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (n.d.). CNR-IRIS. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

Overcoming solubility issues during the purification of (R)-2-Benzyl-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Benzyl-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly with solubility, during the isolation and purification of this valuable chiral building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Molecule: The Root of the Challenge

This compound (MW: 180.20 g/mol ) possesses a dual nature that is key to its purification challenges.[1] Its structure contains:

  • A hydrophilic (polar) region: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can engage in hydrogen bonding.

  • A hydrophobic (non-polar) region: The benzyl group (a phenyl ring attached to a methylene group) is bulky and repels water.

This combination means its solubility is not straightforward and is highly dependent on the chemical environment, specifically pH and solvent polarity. This guide will help you leverage these properties to your advantage.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My compound won't dissolve in my initial aqueous or non-polar organic solvent. What is the primary issue?

Root Cause Analysis: This is the most common issue and stems directly from the molecule's structure. At a neutral or acidic pH, the carboxylic acid group is protonated (-COOH). In this state, the molecule is not charged and the large, non-polar benzyl group dominates, making it largely insoluble in water.[2][3] Conversely, while it has non-polar character, the polar carboxylic acid and hydroxyl groups can limit its solubility in purely non-polar solvents like hexanes.

Troubleshooting Action: The most powerful tool at your disposal is to manipulate the pH to control the ionization state of the carboxylic acid. The purification strategy hinges on reversibly converting the acid into its much more soluble salt form.[3][4]

Question 2: How can I use pH to effectively separate my compound from non-acidic impurities?

Mechanistic Insight: By adding a base, you can deprotonate the carboxylic acid. This converts the neutral, poorly water-soluble molecule into an ionic salt (a carboxylate), which is highly soluble in aqueous solutions.[2][3][5] Most neutral organic impurities will remain in an organic solvent, providing an excellent basis for separation via liquid-liquid extraction.

Experimental Protocol: pH-Based Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture containing your product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Scientist's Note: A weak base is often preferred initially to avoid deprotonating less acidic functional groups on impurities. If your compound fails to move to the aqueous layer, a stronger base like sodium hydroxide (NaOH, 1M solution) can be used.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. The deprotonated (R)-2-benzyl-3-hydroxypropanoate salt will now be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc). Drain and collect the aqueous layer.

  • Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of the basic aqueous solution (steps 2-4). Combine the aqueous extracts.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Extraction cluster_2 Step 3: Phase Separation cluster_3 Step 4: Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Contains: Target Acid (R-COOH) + Neutral Impurities C Add Aqueous Base (e.g., NaHCO3) A->C Transfer to Sep. Funnel D Shake & Vent C->D E Organic Layer (Neutral Impurities) D->E F Aqueous Layer (Target Salt, R-COO- Na+) G Separate Layers F->G H Discard Organic Layer G->H I Collect Aqueous Layer G->I

Caption: pH-driven liquid-liquid extraction workflow.

Question 3: My product is now "stuck" in the aqueous basic solution. How do I recover it as a solid?

Mechanistic Insight: To recover your compound, you must reverse the process described above. By adding a strong acid (e.g., HCl), you will re-protonate the water-soluble carboxylate salt. This regenerates the neutral carboxylic acid, which is poorly soluble in water and will precipitate out of the solution, allowing for its collection.[6][7]

Experimental Protocol: Acidification and Isolation

  • Cooling: Place the combined aqueous extracts from the previous step into an ice bath. Cooling the solution will decrease the solubility of the final product, leading to better recovery.

  • Acidification: While stirring vigorously, slowly add a strong acid, such as 1M or 2M HCl, dropwise. Monitor the pH of the solution with pH paper or a meter.

  • Precipitation: A white precipitate of this compound will begin to form as the solution becomes acidic. Continue adding acid until the solution is acidic (pH ~2) and no further precipitation is observed.

    • Scientist's Note: Slow, dropwise addition is crucial. Adding the acid too quickly can cause the product to "crash out" as an amorphous solid or oil, which is less pure than well-formed crystals.[8]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual inorganic salts. Do not use a large volume of water, as you will lose some product to dissolution.

  • Drying: Dry the purified solid under a vacuum.

Question 4: I'm trying to recrystallize my solid product, but it either oils out or crashes out of solution immediately. How can I achieve good crystal formation?

Root Cause Analysis: "Oiling out" occurs when a solid dissolves in a hot solvent but separates as a liquid instead of crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. "Crashing out" is rapid precipitation that traps impurities within the solid.[8] A successful recrystallization requires the compound to be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[9][10]

Troubleshooting Action: Systematic Solvent Selection and Technique

  • Solvent Screening: The first step is to find an appropriate solvent or solvent pair. This can be done on a small scale in test tubes. Given the molecule's mixed polarity, a single solvent may not be ideal. A solvent pair, consisting of a "soluble" solvent in which the compound dissolves readily and a "poor" solvent in which it does not, is often effective.[9]

Solvent/System Type Rationale & Expected Behavior
Toluene Single SolventThe benzyl group suggests good solubility in hot toluene, with reduced solubility upon cooling.
Ethyl Acetate / Heptane Solvent PairDissolve in a minimum of hot ethyl acetate (soluble solvent), then slowly add heptane (poor solvent) until turbidity appears. Re-heat to clarify and cool slowly.
Ethanol / Water Solvent PairDissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a drop of ethanol to clarify, then allow to cool.[9]
Acetone / Hexane Solvent PairSimilar to the ethyl acetate system, this pairs a polar aprotic solvent with a non-polar one.
  • Refined Recrystallization Protocol:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot "soluble" solvent until the solid just dissolves.

    • If using a solvent pair, add the "poor" solvent dropwise at the boiling temperature until the solution just begins to turn cloudy. Add a final drop or two of the "soluble" solvent to make it clear again.

    • Crucially, do not cool the flask rapidly. Remove it from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can help.[8][11] Slow cooling is essential for the formation of pure, well-defined crystals.[11]

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[10]

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B Solution is Saturated and Clear A->B C 2. Slow Cooling (Undisturbed) B->C Remove from heat D Crystal Nucleation and Growth C->D E 3. Ice Bath Cooling (Maximize Yield) D->E F Crystallization Complete E->F G 4. Vacuum Filtration F->G H Isolate Pure Crystals G->H I Mother Liquor (Contains Impurities) G->I

Caption: The four key stages of a successful recrystallization workflow.

References
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly. [Link]

  • an introduction to carboxylic acids. (n.d.). Chemguide. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Recrystallization1. (n.d.). University of South Florida. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. [Link]

  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Extraction for Separations and Purifications. (2020). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 2-Benzyl-3-hydroxypropanoic acid. (n.d.). PubChem. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. [Link]

  • Production and separation of 3-hydroxypropionic acid. (2021).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its stereochemically defined structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it a crucial intermediate in the development of enzyme inhibitors, including statin-like compounds.[1] The enantiomeric purity of this compound is critical for its application in asymmetric synthesis, ensuring the desired biological activity and minimizing potential off-target effects of the final products.[1]

This guide provides a comprehensive comparison of the prominent synthetic strategies to produce this compound. We will delve into the methodologies of asymmetric hydrogenation, chiral pool synthesis, and chemoenzymatic routes, offering a critical analysis of their respective advantages and limitations. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Asymmetric Hydrogenation of a Prochiral β-Keto Ester

The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives stands out as a highly efficient and scalable method for producing enantiomerically pure this compound.[2] This strategy relies on the stereoselective reduction of a prochiral β-keto ester using a chiral catalyst.

Mechanistic Overview

The core of this approach is the use of a chiral transition metal catalyst, typically a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex, to facilitate the addition of hydrogen across the ketone's carbonyl group. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation using Ru-BINAP

Step 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate (β-Keto Ester Intermediate)

  • This intermediate can be synthesized through various standard organic chemistry methods, such as the Claisen condensation of ethyl phenylacetate and ethyl acetate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, a solution of ethyl 2-benzyl-3-oxobutanoate and a catalytic amount of a chiral Ru-BINAP complex in a suitable solvent (e.g., methanol or ethanol) is prepared.[2]

  • The autoclave is purged with hydrogen gas and then pressurized to 50-100 bar.[1]

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40°C) for a specified period (e.g., 24 hours).[1][2]

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.[2]

  • The resulting (R)-ethyl 2-benzyl-3-hydroxybutanoate is purified, typically by column chromatography.[2]

Step 3: Hydrolysis

  • The purified ester is then hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water to yield this compound.[2]

Workflow Diagram

cluster_0 Asymmetric Hydrogenation Route A Ethyl 2-benzyl-3-oxobutanoate B Asymmetric Hydrogenation (Ru-BINAP, H2) A->B Prochiral Substrate C (R)-Ethyl 2-benzyl-3-hydroxybutanoate B->C High e.e. D Hydrolysis (LiOH, THF/H2O) C->D E This compound D->E Final Product

Caption: Workflow for the asymmetric hydrogenation route.

Chiral Pool Synthesis from (R)-Phenylalanine

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids, to construct the target molecule. (R)-Phenylalanine is an excellent starting material for the synthesis of this compound, as it already possesses the desired stereochemistry at the carbon atom that will become the chiral center in the final product.

Mechanistic Overview

This synthetic route typically involves the transformation of the amino group of (R)-phenylalanine into a hydroxyl group while extending the carbon chain. This is often achieved through a diazotization reaction, followed by nucleophilic substitution with a hydroxyl group. Subsequent functional group manipulations lead to the desired product.

Experimental Protocol: Chiral Pool Synthesis

Step 1: Protection of the Carboxylic Acid

  • The carboxylic acid group of (R)-phenylalanine is first protected, for instance, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

Step 2: Conversion of the Amino Group to a Hydroxyl Group

  • The protected (R)-phenylalanine is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium. This converts the primary amine into a diazonium salt.

  • The diazonium salt is then hydrolyzed in situ to the corresponding hydroxyl group, yielding the (R)-2-hydroxy-3-phenylpropanoate with retention of configuration.

Step 3: Functional Group Interconversion and Deprotection

  • The ester group is then hydrolyzed back to the carboxylic acid to yield this compound.

Workflow Diagram

cluster_1 Chiral Pool Synthesis Route A (R)-Phenylalanine B Protection A->B C Protected (R)-Phenylalanine B->C D Diazotization/ Hydrolysis C->D E Protected (R)-2-hydroxy-3-phenylpropanoate D->E F Deprotection E->F G This compound F->G Final Product

Caption: Workflow for the chiral pool synthesis route.

Chemoenzymatic Synthesis and Kinetic Resolution

Chemoenzymatic methods utilize the high selectivity of enzymes to perform specific transformations, often with excellent enantioselectivity under mild reaction conditions. For the synthesis of this compound, both kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor are viable enzymatic strategies.

Lipase-Catalyzed Kinetic Resolution

In this approach, a racemic mixture of 2-benzyl-3-hydroxypropanoic acid is subjected to enzymatic esterification. A lipase, such as Candida antarctica Lipase B (CAL-B), selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution
  • A racemic mixture of 2-benzyl-3-hydroxypropanoic acid is dissolved in an organic solvent (e.g., toluene or MTBE).[1]

  • An acyl donor, such as vinyl acetate, is added to the mixture.[1]

  • The lipase (e.g., CAL-B, 5–10 wt%) is added, and the reaction is stirred at a controlled temperature.[1]

  • The reaction is monitored until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining acid.[1]

  • The enzyme is filtered off, and the esterified product is separated from the unreacted (S)-enantiomer. The (R)-ester can then be hydrolyzed to obtain this compound.

Two-Enzyme Cascade for Asymmetric Synthesis

A more direct chemoenzymatic approach involves a two-enzyme cascade starting from L-α-amino acids.[3] This method can be designed to produce either the (R) or (S) enantiomer of the target molecule.

Mechanistic Overview
  • An L-amino acid deaminase first catalyzes the oxidative deamination of an L-α-amino acid to a 2-oxoacid intermediate.[3]

  • A second enzyme, a 2-oxoacid aldolase, then catalyzes the stereoselective aldol addition of this intermediate to formaldehyde, yielding the desired 2-substituted 3-hydroxycarboxylic acid.[4]

Workflow Diagram

cluster_2 Chemoenzymatic Route (Kinetic Resolution) A Racemic 2-benzyl-3-hydroxypropanoic acid B Lipase (e.g., CAL-B) + Acyl Donor A->B C (R)-ester + (S)-acid B->C D Separation C->D E (R)-ester D->E F Hydrolysis E->F G This compound F->G Final Product

Caption: Workflow for the chemoenzymatic kinetic resolution route.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey TransformationTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Asymmetric Hydrogenation (Ru-BINAP)85-95%[2]>98%[1][2]High yield and enantioselectivity, scalable.[2]Requires high-pressure hydrogenation equipment and expensive catalyst.[2]
Chiral Pool Synthesis Diazotization/Substitution of (R)-PhenylalanineModerateHigh (dependent on starting material purity)Utilizes a readily available and inexpensive chiral starting material.Can involve multiple steps, potentially leading to lower overall yields.[2]
Chemoenzymatic Resolution Lipase-catalyzed esterification~50% (for the desired enantiomer)>95%Mild reaction conditions, high enantioselectivity.Theoretical maximum yield is 50%, requires separation of enantiomers.
Chemoenzymatic Synthesis Two-enzyme cascade43% (for (R)-isomer)[3]91%[3]Highly specific, environmentally friendly.Enzyme stability and substrate scope can be limiting.

Conclusion

The selection of an optimal synthetic route to this compound is contingent upon the specific requirements of the research or manufacturing process, including scale, cost, and available equipment.

  • Asymmetric hydrogenation is arguably the most efficient and scalable method, delivering high yields and exceptional enantiomeric purity, making it well-suited for industrial applications where the initial investment in equipment and catalysts can be justified.[2]

  • Chiral pool synthesis offers a cost-effective alternative by utilizing a readily available chiral starting material, though it may be less efficient in terms of overall yield due to the multiple synthetic steps involved.[2]

  • Chemoenzymatic approaches provide a green and highly selective option. Kinetic resolution is a straightforward method for obtaining high e.e. material, albeit with a theoretical yield capped at 50%. Asymmetric enzymatic synthesis is a promising area, though it may require further optimization for broader applicability.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist in choosing the most appropriate pathway to this valuable chiral building block.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.).
  • This compound | RUO - Benchchem. (n.d.).
  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC - NIH. (n.d.).
  • The Strategic Advantage of 2-Benzyl-3-oxopropanoic Acid in Asymmetric Synthesis: A Comparative Guide - Benchchem. (n.d.).
  • Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid - ResearchGate. (n.d.).

Sources

A Scientist's Guide to Stereoisomers: (R)- vs. (S)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the world of chiral molecules, the subtle difference of a single stereocenter can lead to vastly different biological outcomes. This guide provides a detailed comparative analysis of the enantiomers (R)-2-Benzyl-3-hydroxypropanoic acid and (S)-2-Benzyl-3-hydroxypropanoic acid, critical building blocks in the synthesis of various pharmaceuticals. We will delve into their synthesis, analytical separation, and differential biological significance, offering researchers and drug development professionals a comprehensive resource grounded in experimental data.

Physicochemical and Spectroscopic Properties: A Tale of Two Enantiomers

Enantiomers, by definition, possess identical physical properties in an achiral environment. Their melting points, boiling points, and solubility in achiral solvents are indistinguishable. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity.

PropertyThis compound(S)-2-Benzyl-3-hydroxypropanoic acid
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 196.20 g/mol 196.20 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point ~115-117 °C~115-117 °C
Optical Rotation Varies with solvent and wavelengthVaries with solvent and wavelength (equal and opposite to the (R)-enantiomer)

While standard spectroscopic techniques like NMR and IR will yield identical spectra for both enantiomers in an achiral medium, their stereochemical differences can be elucidated using specialized analytical methods.

Synthesis and Chiral Resolution: Obtaining the Desired Enantiomer

The preparation of enantiomerically pure 2-benzyl-3-hydroxypropanoic acid is a crucial step in many synthetic routes. Both asymmetric synthesis and chiral resolution of a racemic mixture are common strategies.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One notable method involves the asymmetric hydrogenation of a precursor molecule using a chiral catalyst. For instance, the hydrogenation of 2-benzyl-3-oxopropanoic acid in the presence of a chiral ruthenium-BINAP catalyst can yield the desired enantiomer with high enantiomeric excess.

Chiral Resolution of a Racemic Mixture

A more traditional approach involves the synthesis of a racemic mixture of 2-benzyl-3-hydroxypropanoic acid, followed by separation of the enantiomers. This is often achieved by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate a racemic mixture of 2-benzyl-3-hydroxypropanoic acid into its (R) and (S) enantiomers.

Materials:

  • Racemic 2-benzyl-3-hydroxypropanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic 2-benzyl-3-hydroxypropanoic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The choice of solvent is critical and may require optimization.

  • Separation: Collect the crystals by filtration. The crystals will be enriched in one diastereomer (e.g., the salt of this compound and (R)-(+)-α-methylbenzylamine), while the mother liquor will be enriched in the other diastereomer.

  • Liberation of the Enantiomer: Dissolve the collected crystals in water and acidify with HCl to a pH of ~2. This will protonate the carboxylic acid and liberate the free enantiomer.

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic extract over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-benzyl-3-hydroxypropanoic acid.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Differentiation: Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of 2-benzyl-3-hydroxypropanoic acid. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (R) and (S) enantiomers of 2-benzyl-3-hydroxypropanoic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Mobile Phase:

  • A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typical. The exact ratio needs to be optimized for the specific column used.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Principle of chiral HPLC separation.

Biological Significance: The Case of Benazepril

The profound impact of stereochemistry is evident in the biological activity of molecules. While one enantiomer of a drug may have a desired therapeutic effect, the other could be inactive or even toxic. 2-Benzyl-3-hydroxypropanoic acid enantiomers are key intermediates in the synthesis of ACE inhibitors, such as benazepril.

Benazepril is used to treat high blood pressure. Its therapeutic activity is primarily due to its active metabolite, benazeprilat. The synthesis of benazepril specifically requires the (S)-enantiomer of a related compound, which is derived from (S)-2-benzyl-3-hydroxypropanoic acid. The (S)-enantiomer has the correct spatial arrangement to bind effectively to the active site of the angiotensin-converting enzyme (ACE), leading to its inhibition. The (R)-enantiomer, on the other hand, does not fit as well into the active site and is significantly less active.

This stereospecificity highlights the importance of enantiomerically pure starting materials in pharmaceutical manufacturing to ensure the efficacy and safety of the final drug product.

Conclusion

The comparison of (R)- and (S)-2-benzyl-3-hydroxypropanoic acid serves as a classic example of the significance of stereochemistry in science and medicine. While possessing identical physical and chemical properties in an achiral world, their distinct three-dimensional arrangements lead to different interactions with other chiral molecules, most notably in biological systems and during chiral chromatographic separation. A thorough understanding of their synthesis, separation, and analysis is paramount for researchers and professionals in the field of drug development and asymmetric synthesis. The ability to produce and analyze these enantiomers with high purity is a critical enabler for the creation of safe and effective pharmaceuticals.

A Senior Application Scientist's Guide to Chiral Building Blocks for Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, chirality is not a mere structural nuance; it is a critical determinant of a drug's safety and efficacy.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the enantiomers of a chiral drug molecule.[2][3] One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the most notorious cases like thalidomide, dangerously toxic.[2][4] Consequently, the synthesis of enantiomerically pure pharmaceuticals is a paramount objective, a challenge that hinges on the strategic selection and application of chiral building blocks.

This guide provides a comparative analysis of common chiral building blocks and the synthetic strategies used to incorporate them. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and technical execution.

The Strategic Importance of Chirality in Pharmacology

The United States Food and Drug Administration (FDA) issued guidelines in 1992 that underscore the necessity of understanding the stereochemistry of chiral drugs early in development.[3][5] These regulations require that the absolute stereochemistry of a new drug is known and that its synthesis is controlled to produce a single, desired enantiomer.[3][5] This emphasis on single-enantiomer drugs, sometimes referred to as a "chiral switch" from older racemic mixtures, has been shown to improve drug safety profiles.[4] More than half of all drugs on the market are chiral compounds, highlighting the centrality of stereocontrolled synthesis in the pharmaceutical industry.[1]

Comparative Analysis of Chiral Building Block Sources

The journey to an enantiopure drug begins with the source of chirality. The primary sources can be broadly categorized into two classes: the "chiral pool" and synthetically derived blocks.

The Chiral Pool: Nature's Head Start

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources.[6][7] These serve as economical and convenient starting materials for complex syntheses.

  • Amino Acids: As the building blocks of proteins, L-amino acids provide a vast and diverse source of chirality.[6][8]

  • Carbohydrates: Sugars like glucose and fructose offer a wealth of stereocenters that can be manipulated for complex target molecules.[8]

  • Terpenes & Alkaloids: Compounds like camphor, α-pinene, and quinic acid are valuable starting materials, famously used in the synthesis of drugs like Tamiflu.[7][8]

The primary advantage of the chiral pool is that nature has already performed the asymmetric synthesis, providing material with high optical purity.[6] The main limitation, however, is that the available structures are finite, and significant synthetic modification may be required to convert them into the desired target structure.[6]

Synthetic Chiral Building Blocks: Designed for Purpose

When a desired chiral motif is not available from the chiral pool, chemists must construct it. This is achieved through asymmetric synthesis, a powerful set of techniques designed to create a new chiral center with a preference for one enantiomer.[9][10]

  • Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to convert an achiral starting material into a chiral product with high enantioselectivity.[9][11]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction.[12] After the new stereocenter is formed, the auxiliary is removed and can often be recovered.[12] Evans' oxazolidinones are a classic example of this highly reliable method.[12][13]

  • Biocatalysis: This "green chemistry" approach utilizes enzymes or whole microorganisms to perform highly specific and selective chemical transformations.[14][15][16] Enzymes operate under mild conditions and can achieve stereo- and regioselectivities that are difficult to replicate with traditional chemical methods.[15][17]

The following workflow illustrates the strategic decision-making process when selecting a source for a chiral building block.

G cluster_0 Chiral Synthesis Strategy Start Identify Target Chiral Moiety CheckPool Is Moiety in Chiral Pool? Start->CheckPool UsePool Utilize Chiral Pool (e.g., Amino Acids, Terpenes) CheckPool->UsePool Yes SyntheticRoute Design Asymmetric Synthesis CheckPool->SyntheticRoute No FinalProduct Enantiopure Building Block UsePool->FinalProduct UseAuxiliary Chiral Auxiliary Route SyntheticRoute->UseAuxiliary Reliable, Stoichiometric AsymCatalysis Asymmetric Catalysis SyntheticRoute->AsymCatalysis Atom Economical, Catalytic Biocatalysis Biocatalysis Route SyntheticRoute->Biocatalysis Green, Highly Selective UseAuxiliary->FinalProduct AsymCatalysis->FinalProduct Biocatalysis->FinalProduct

Caption: Strategic workflow for selecting a chiral building block source.

Data Summary: Comparison of Chiral Synthesis Strategies

StrategyCore PrincipleKey AdvantagesKey DisadvantagesTypical Application
Chiral Pool Synthesis Utilizes naturally occurring enantiopure compounds.[7]Cost-effective, high enantiopurity starting material.[6]Limited structural diversity, may require extensive modifications.[6]Synthesis of complex molecules where a natural product provides a core scaffold.
Asymmetric Catalysis A chiral catalyst guides the formation of one enantiomer over the other.[9]High efficiency (small amount of catalyst), atom economical.[9][10]Catalyst development can be complex and expensive; optimization required.Large-scale production of chiral alcohols, amines, and amino acids.[11]
Chiral Auxiliaries A recoverable chiral group is temporarily attached to direct a reaction.[12]High reliability and predictability, well-established methods.[13][18]Stoichiometric use of the auxiliary, additional protection/deprotection steps.Asymmetric alkylations and aldol reactions in complex natural product synthesis.[12][18]
Biocatalysis Enzymes or whole cells catalyze stereoselective transformations.[14][16]Extremely high selectivity, mild and environmentally friendly conditions.[15][17]Limited substrate scope for some enzymes, requires specific conditions (pH, temp).Kinetic resolution of racemic mixtures, synthesis of chiral alcohols and amines.[17][19]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust and reproducible protocols. Here, we detail a standard workflow for determining the success of an asymmetric synthesis: the measurement of enantiomeric excess (e.e.).

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[20][21] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.

Objective: To quantify the ratio of two enantiomers in a synthesized sample.

Materials:

  • Synthesized chiral compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with UV or other suitable detector

  • Reference standards of the racemic mixture and, if available, the pure enantiomers.[22]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the synthesized sample in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a solution of the racemic mixture for comparison.

  • Method Development (Justification):

    • The choice of mobile phase (a mixture of solvents like hexane and isopropanol) and flow rate is critical. The goal is to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5). This is an iterative process; start with a standard method (e.g., 90:10 hexane:isopropanol at 1.0 mL/min) and adjust the solvent ratio to optimize separation. A higher percentage of the polar solvent (isopropanol) generally reduces retention time.

  • System Setup and Equilibration:

    • Install the appropriate chiral column.

    • Purge the HPLC system with the chosen mobile phase.

    • Equilibrate the column by running the mobile phase through it for at least 30 minutes or until a stable baseline is observed.

  • Analysis:

    • Inject the racemic standard first. This confirms the retention times of both enantiomers and demonstrates the column's ability to separate them.

    • Inject the synthesized sample.

    • Record the chromatogram, noting the retention times and peak areas for each enantiomer.

  • Data Interpretation:

    • Identify the peaks corresponding to the major and minor enantiomers in the sample chromatogram by comparing their retention times to the racemic standard.

    • Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

System Validation: The protocol's integrity is confirmed by the initial run of the racemic standard, which should show two peaks of approximately equal area. This validates that the column and method are capable of separating the enantiomers and that the detector response is similar for both.

The following diagram outlines the analytical workflow for ensuring the chiral purity of a synthesized building block.

G cluster_1 Chiral Purity Analysis Workflow Start Synthesized Chiral Sample Preparation Sample Prep: Dissolve & Filter Start->Preparation HPLC Chiral HPLC Analysis Preparation->HPLC Data Chromatogram Acquisition HPLC->Data Integration Peak Integration (Area Major, Area Minor) Data->Integration Calculation Calculate e.e. (%) Integration->Calculation Result Final Enantiomeric Purity Calculation->Result RacemicStd Inject Racemic Standard Validation Validate Separation Method RacemicStd->Validation Confirms Method Validation->HPLC Confirms Method

Caption: Standard workflow for chiral purity analysis using HPLC.

Conclusion

The selection of a chiral building block is a critical decision in the synthesis of a new drug candidate. A thorough understanding of the comparative advantages and disadvantages of sourcing from the chiral pool versus employing asymmetric synthesis is essential. For synthetic routes, the choice between catalytic methods, chiral auxiliaries, or biocatalysis depends on factors such as scale, cost, desired reliability, and the specific transformation required. By pairing a well-chosen synthetic strategy with robust, self-validating analytical protocols like chiral HPLC, researchers can confidently and efficiently construct the enantiopure molecules that form the foundation of modern medicine.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.
  • The Significance of Chirality in Drug Design and Development. (2011). IntechOpen.
  • The Significance of Chirality in Drug Design and Development. (2011).
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Chirality, 34(11), 1431-1450.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2021). Molecules, 26(16), 4948.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Medicinal Chemistry.
  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2023). Journal of Organic & Pharmaceutical Chemistry.
  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 13, 2026.
  • Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). Molecules, 17(8), 9481-9503.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2023). Journal of Pharmaceutical Sciences, 112(10), 2635-2647.
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022).
  • Asymmetric Synthesis. (n.d.). University of Windsor.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). Asymmetric Synthesis – The Essentials.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (2001). Simon Fraser University Summit.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (2025). BenchChem.
  • Synthesis of chiral building blocks for use in drug discovery. (2003). Current Medicinal Chemistry, 10(14), 1273-1293.
  • Chiral Building Blocks. (n.d.). Buchler GmbH.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2003). Current medicinal chemistry, 10(14), 1273-93.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(9), 718-723.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2015). Chirality, 27(11), 819-822.

Sources

Efficacy of (R)-2-Benzyl-3-hydroxypropanoic Acid Derivatives as Carboxypeptidase A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carboxypeptidase A (CPA), a zinc-dependent metalloprotease, plays a critical role in various physiological processes, including digestion and peptide hormone regulation.[1] Its dysregulation has been implicated in several pathological conditions, making it a significant target for therapeutic intervention. This guide provides a comprehensive analysis of (R)-2-benzyl-3-hydroxypropanoic acid derivatives as a class of potent and specific inhibitors of Carboxypeptidase A. We will delve into their mechanism of action, provide a comparative analysis of their efficacy against other known inhibitors, and present detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising class of enzyme inhibitors.

Mechanism of Action: Competitive Inhibition

This compound derivatives primarily act as competitive inhibitors of Carboxypeptidase A. This mode of inhibition signifies that the inhibitor molecule and the natural substrate compete for binding to the active site of the enzyme. The structural similarity of these derivatives to the C-terminal portion of peptide substrates allows them to occupy the active site, thereby preventing the substrate from binding and being hydrolyzed.

The key interactions governing the binding of these inhibitors to the CPA active site include:

  • Coordination with the Catalytic Zinc Ion: The carboxylate group of the inhibitor coordinates with the essential zinc ion (Zn²⁺) in the active site of CPA. This interaction is crucial for the high affinity of these inhibitors.

  • Hydrophobic Interactions: The benzyl group of the inhibitor fits into the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate.

  • Hydrogen Bonding: The hydroxyl group and other functional groups on the inhibitor molecule can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

The competitive nature of this inhibition is evident from kinetic studies, where the inhibition can be overcome by increasing the substrate concentration. The potency of these inhibitors is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.[2]

G cluster_0 Carboxypeptidase A Active Site cluster_1 Inhibitor Binding Zn(II) Zn(II) S1' Pocket S1' Pocket Amino Acid Residues Amino Acid Residues Inhibitor (R)-2-Benzyl-3-hydroxypropanoic Acid Derivative Inhibitor->Zn(II) Carboxylate Coordination Inhibitor->S1' Pocket Benzyl Group Interaction Inhibitor->Amino Acid Residues Hydrogen Bonding Substrate Peptide Substrate Substrate->Zn(II) Competitive Binding Substrate->S1' Pocket Substrate->Amino Acid Residues

Caption: Competitive inhibition of Carboxypeptidase A by this compound derivatives.

Comparative Efficacy: A Quantitative Analysis

The true measure of an enzyme inhibitor's utility lies in its potency and specificity. To provide a clear and objective comparison, this section presents quantitative data on the inhibitory constants (Ki) of various this compound derivatives and other well-established Carboxypeptidase A inhibitors.

Structure-Activity Relationship of this compound Derivatives

The inhibitory potency of this class of compounds can be significantly influenced by substitutions on the core scaffold. The following table summarizes the Ki values for several derivatives, highlighting key structure-activity relationships (SAR).

InhibitorR GroupKi (µM)Reference
This compoundH610[1]
(R)-2-Benzyl-3-hydroxybutanoic acidCH₃107[1]
DL-2-Benzyl-3-formylpropanoic acidCHO0.48[3]
(2S,4S)-2-benzyl-3-methanesulfinylpropanoic acidSOCH₃Potent[4]
(2R,3R)-2-Benzyl-3,4-iminobutanoic acidAziridine ring fusionPotent[5]

Key Insights from SAR:

  • Substitution at the β-position: The introduction of a methyl group at the β-position, as seen in 2-benzyl-3-hydroxybutanoic acid, leads to a significant increase in potency compared to the parent compound.[1] This suggests that this position can be modified to enhance binding affinity.

  • Oxidation of the hydroxyl group: Replacing the hydroxyl group with a formyl group dramatically increases inhibitory activity, as demonstrated by DL-2-benzyl-3-formylpropanoic acid.[3] This modification likely enhances the interaction with the active site zinc ion.

  • Introduction of sulfoxide and imino groups: The incorporation of sulfoxide and imino functionalities also results in potent inhibitors, indicating that these groups can effectively mimic the transition state of the enzymatic reaction.[4][5]

Comparison with Alternative Carboxypeptidase A Inhibitors

To contextualize the efficacy of this compound derivatives, it is essential to compare their performance with other known classes of CPA inhibitors.

Inhibitor ClassExample CompoundKi (µM)Reference
Benzylsuccinic Acid Derivatives (R)-2-Benzyl-2-methylsuccinic acid0.15[6]
(2RS)-2-Benzylsuccinic acid0.22[7]
Phosphonic Acid Analogues (2RS)-2-Benzyl-3-phosphonopropionic acid0.22[7]
(2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid0.72[7]
Natural Inhibitors Potato Carboxypeptidase Inhibitor (PCI)Potent[8]
Other Small Molecule Inhibitors L-3-Phenyllactic acid-
3-PhenylpropanoateMixed Inhibition[9]

Comparative Analysis:

  • Potency: The most potent this compound derivatives exhibit Ki values in the sub-micromolar to low micromolar range. While some derivatives are less potent than benzylsuccinic acid and phosphonic acid analogues, modifications such as the introduction of a formyl group can lead to comparable or even superior activity.[3]

  • Structural Simplicity: The this compound scaffold offers a relatively simple and synthetically accessible starting point for inhibitor design compared to more complex natural product inhibitors.

  • Mechanism: All the compared small molecule inhibitors, including the this compound derivatives, primarily act as competitive inhibitors, targeting the active site of Carboxypeptidase A.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the enzymatic assay used to determine inhibitory potency.

Synthesis of (R)-2-Benzyl-3-hydroxybutanoic Acid

This protocol is adapted from the synthesis described by Li et al. (2014).[1]

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A Ethyl acetoacetate D Ethyl 2-acetyl-3-phenylpropanoate A->D B Sodium ethoxide B->D C Benzyl chloride C->D E Ethyl 2-acetyl-3-phenylpropanoate G Ethyl 2-benzyl-3-hydroxybutanoate E->G F Sodium dithionite F->G H Ethyl 2-benzyl-3-hydroxybutanoate J (R)-2-Benzyl-3-hydroxybutanoic acid H->J I Potassium hydroxide I->J

Caption: Synthetic workflow for (R)-2-Benzyl-3-hydroxybutanoic acid.

Step 1: Synthesis of Ethyl 2-acetyl-3-phenylpropanoate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl acetoacetate dropwise at room temperature.

  • After stirring, add benzyl chloride dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-benzyl-3-hydroxybutanoate

  • Dissolve ethyl 2-acetyl-3-phenylpropanoate in a suitable solvent (e.g., aqueous dioxane).

  • Add sodium bicarbonate to the solution.

  • Add sodium dithionite portion-wise while stirring at an elevated temperature (e.g., 80-90 °C).

  • Monitor the reaction progress by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Synthesis of (R)-2-Benzyl-3-hydroxybutanoic acid

  • Dissolve ethyl 2-benzyl-3-hydroxybutanoate in ethanol.

  • Add a solution of potassium hydroxide in ethanol and stir at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Carboxypeptidase A Inhibition Assay

This protocol is a generalized method for determining the inhibitory potency (Ki) of compounds against bovine pancreatic Carboxypeptidase A using a spectrophotometric assay.

G A Prepare Reagents: - Assay Buffer (Tris-HCl, NaCl) - Substrate Solution (e.g., Hippuryl-L-Phe) - Enzyme Solution (Carboxypeptidase A) - Inhibitor Stock Solutions B Set up Assay Plate: - Add buffer, substrate, and varying concentrations of inhibitor to wells A->B C Initiate Reaction: - Add Carboxypeptidase A solution to each well B->C D Monitor Reaction: - Measure absorbance change over time at a specific wavelength (e.g., 254 nm) C->D E Data Analysis: - Calculate initial reaction velocities - Create Dixon plot (1/velocity vs. inhibitor concentration) - Determine Ki value D->E

Caption: Experimental workflow for Carboxypeptidase A inhibition assay.

Materials:

  • Bovine pancreatic Carboxypeptidase A

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Inhibitor compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and dissolve the substrate in the buffer to the desired concentration.

    • Prepare a stock solution of Carboxypeptidase A in the assay buffer. The final enzyme concentration in the assay should be in the nanomolar range.

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, substrate solution, and varying concentrations of the inhibitor to each well.

    • Include control wells with no inhibitor (to measure uninhibited enzyme activity) and blank wells with no enzyme (to correct for background absorbance).

  • Enzyme Reaction:

    • Pre-incubate the plate at a constant temperature (e.g., 25 °C).

    • Initiate the enzymatic reaction by adding the Carboxypeptidase A solution to each well.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.

    • To determine the Ki value for competitive inhibition, construct a Dixon plot by plotting the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at different substrate concentrations. The intersection of the lines will give -Ki on the x-axis.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of competitive inhibitors for Carboxypeptidase A. Their straightforward synthesis and the tunability of their structure make them an attractive scaffold for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that their efficacy is comparable to, and in some cases exceeds, that of other well-known CPA inhibitors.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: A systematic exploration of substitutions at various positions on the propanoic acid backbone and the benzyl ring will be crucial for optimizing potency and selectivity.

  • Selectivity Profiling: While Carboxypeptidase A is a primary target, it is important to assess the inhibitory activity of these derivatives against other related metalloproteases (e.g., matrix metalloproteinases) to understand their selectivity profile.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo models to evaluate their pharmacokinetic properties, safety, and therapeutic efficacy in relevant disease models.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation enzyme inhibitors based on the this compound scaffold.

References

  • Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760. [Link]

  • Grobelny, D., Goli, U. B., & Galardy, R. E. (1989). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemical Journal, 264(3), 893–898. [Link]

  • Kaplan, A. P., & Bartlett, P. A. (1991). Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range. Biochemistry, 30(33), 8165–8170. [Link]

  • Galardy, R. E., & Kortylewicz, Z. P. (1985). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. Biochemistry, 24(27), 7607–7612. [Link]

  • Jin, J. Y., Tian, G. R., & Kim, D. H. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377–4381. [Link]

  • Li, J., Wang, Y., Zhang, L., & Sun, J. (2014). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2009. [Link]

  • Auld, D. S. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9759–9763. [Link]

  • Li, J., Wang, Y., Zhang, L., & Sun, J. (2014). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2009. [Link]

  • Kim, D. H., & Kim, K. B. (1994). A new type of carboxypeptidase A inhibitor: Design, synthesis, and mechanistic implication. Pure and Applied Chemistry, 66(4), 721-728. [Link]

  • Lee, J., & Kim, D. H. (2002). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. Journal of the American Chemical Society, 124(26), 7682–7689. [Link]

  • University College London. (n.d.). Enzyme inhibitors. [Link]

  • Kim, D. H., et al. (2001). Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 9(6), 1429-1439. [Link]

  • McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]

  • Sugimoto, T., & Kaiser, E. T. (1979). Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. Journal of the American Chemical Society, 101(13), 3946–3951. [Link]

  • Odake, S., et al. (1991). Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids. Biochemical and Biophysical Research Communications, 175(1), 186-191. [Link]

  • Wikipedia. (2023, May 29). Carboxypeptidase A inhibitor. [Link]

  • Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 11(22), 2967–2970. [Link]

  • Kumar, A., et al. (2018). Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives. Biotechnology Research and Innovation, 2(1), 10-21. [Link]

  • Bunting, J. W., & Myers, C. D. (1979). Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations. Canadian Journal of Biochemistry, 57(4), 357–365. [Link]

  • Santos, J. I., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717. [Link]

  • Nagase, H., & Visse, R. (2014). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Journal of Internal Medicine, 276(4), 329-346. [Link]

  • Gonzalez, D., et al. (2007). QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. Journal of Chemical Information and Modeling, 47(5), 1938-1949. [Link]

  • de Souza, C. F., et al. (2023). Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. Frontiers in Plant Science, 14, 1243513. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like (R)-2-Benzyl-3-hydroxypropanoic acid is not merely a quality metric; it is a critical determinant of a final drug substance's efficacy and safety. The ability to accurately and reliably quantify the desired (R)-enantiomer and its corresponding (S)-enantiomer is paramount. This guide provides an in-depth comparison of validated analytical methodologies for this purpose, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and performance data to inform your selection of the most suitable technique for your application.

The Analytical Challenge: Enantioselectivity

This compound possesses a single stereocenter, making it a chiral molecule. Its enantiomer, (S)-2-Benzyl-3-hydroxypropanoic acid, has identical physical and chemical properties in an achiral environment, rendering separation and quantification a non-trivial task. The objective of any analytical method for this compound is to create a chiral environment that forces the two enantiomers to interact differently, thus enabling their separation and individual measurement. The validation of such methods must adhere to stringent guidelines, such as those outlined by the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is the most widely employed technique for enantiomeric purity assessment due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[3][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, consequently, separation.

Causality Behind Experimental Choices

The selection of the CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for separating a broad range of chiral compounds, including arylpropionic acid derivatives.[5] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer's helical structure.

The choice of mobile phase is equally critical. In normal-phase mode (e.g., hexane/alcohol mixtures), the non-polar solvent encourages interaction with the polar CSP. The alcohol modifier's type and concentration are fine-tuned to optimize selectivity and resolution. An acidic or basic additive is often included to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Accurately weigh sample P2 Dissolve in mobile phase P1->P2 H1 Equilibrate Chiral Column P2->H1 P3 Prepare mobile phase (e.g., Hexane/IPA/TFA) P4 Degas mobile phase P3->P4 P4->H1 H2 Inject Sample H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection H3->H4 D1 Integrate Chromatogram H4->D1 D2 Calculate Enantiomeric Purity (% Area) D1->D2

Caption: A typical workflow for chiral HPLC analysis.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a representative method adapted from established procedures for similar arylpropionic acids.[5]

  • Instrumentation and Materials:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 4.6 x 250 mm, 5 µm.

    • HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a solution of racemic 2-Benzyl-3-hydroxypropanoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the this compound sample in the mobile phase at a similar concentration.

  • System Suitability:

    • Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.7.[1]

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage of the (S)-enantiomer impurity in the (R)-enantiomer sample using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization

GC-MS offers excellent sensitivity and selectivity, but its application to polar, non-volatile compounds like this compound requires a crucial preliminary step: derivatization. This chemical modification converts the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable moieties, making the analyte suitable for GC analysis.[6]

Causality Behind Experimental Choices

The choice of derivatizing agent is key. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy for both hydroxyl and carboxylic acid functional groups.[2][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile derivatives with characteristic mass spectra. The derivatization reaction must be quantitative to ensure that the measured ratio of enantiomers accurately reflects the original sample composition. The use of a chiral GC column, such as one coated with a cyclodextrin derivative, allows for the separation of the derivatized enantiomers.

Experimental Workflow: Chiral GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Accurately weigh sample P2 Evaporate to dryness P1->P2 P3 Add Derivatizing Agent (e.g., BSTFA in Pyridine) P2->P3 P4 Heat to complete reaction P3->P4 G1 Inject derivatized sample P4->G1 G2 Separation on Chiral Column G1->G2 G3 Mass Spectrometry Detection (Scan or SIM mode) G2->G3 D1 Extract Ion Chromatograms G3->D1 D2 Integrate Peaks D1->D2 D3 Calculate Enantiomeric Ratio D2->D3

Caption: Workflow for chiral GC-MS analysis including derivatization.

Detailed Experimental Protocol: Chiral GC-MS

This protocol is a representative method based on established procedures for the GC-MS analysis of hydroxy acids.[8][9]

  • Instrumentation and Materials:

    • GC system with a Mass Selective Detector (MSD).

    • Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column.

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous Pyridine or Acetonitrile.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Evaporate any solvent to complete dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) in either full scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the peaks for the di-TMS derivatives of the (R) and (S) enantiomers based on their retention times and mass spectra.

    • Quantify the enantiomeric impurity by comparing the peak areas in the extracted ion chromatograms of characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Chirality

Quantitative NMR (qNMR) is a powerful primary method for determining purity and enantiomeric excess without the need for chromatographic separation.[10] The discrimination of enantiomers in NMR is achieved by converting them into diastereomers, either through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[11]

Causality Behind Experimental Choices

For this compound, using a chiral solvating agent like (R)- or (S)-1-phenylethylamine is a non-destructive approach. The CSA forms diastereomeric solvates with the enantiomers of the analyte through hydrogen bonding and other non-covalent interactions. These diastereomeric complexes have slightly different chemical environments, leading to separate, resolvable signals in the ¹H NMR spectrum for specific protons near the chiral center. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the analyte. A high-field NMR spectrometer is preferred to achieve better resolution of the signals.

Experimental Workflow: Chiral qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis P1 Accurately weigh sample P2 Dissolve in deuterated solvent (e.g., CDCl₃) P1->P2 P3 Add Chiral Solvating Agent (CSA) P2->P3 N1 Acquire ¹H NMR Spectrum P3->N1 D1 Phase and baseline correct spectrum N1->D1 N2 Optimize acquisition parameters (e.g., relaxation delay) N2->N1 D2 Integrate resolved diastereomeric signals D1->D2 D3 Calculate Enantiomeric Excess (ee) D2->D3

Caption: Workflow for enantiomeric excess determination by qNMR.

Detailed Experimental Protocol: Chiral qNMR
  • Instrumentation and Materials:

    • High-field NMR Spectrometer (e.g., 400 MHz or higher).

    • High-quality NMR tubes.

    • Deuterated chloroform (CDCl₃).

    • Chiral Solvating Agent (CSA): (R)-1-phenylethylamine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Add 1.0 to 1.5 molar equivalents of the CSA, (R)-1-phenylethylamine, to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure quantitative conditions are met, particularly a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for accurate integration.

    • Identify a proton signal close to the stereocenter (e.g., the proton at the C2 position) that shows baseline separation for the two diastereomeric complexes.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the acquired spectrum.

    • Integrate the separated signals corresponding to the (R,R) and (S,R) diastereomeric pairs.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Comparative Performance of Analytical Methods

The choice of analytical method often depends on a trade-off between various performance characteristics. The following table summarizes typical validation parameters for the described methods. The values presented are representative and should be established specifically for each validated method in your laboratory.

Validation Parameter Chiral HPLC Chiral GC-MS (with Derivatization) Chiral qNMR (with CSA)
Specificity High; demonstrated by baseline resolution (Rₛ > 1.7) and peak purity analysis.[1]Very High; separation by GC and specific detection by MS provide excellent specificity.High; depends on the resolution of specific proton signals.
Limit of Quantification (LOQ) ~0.05% of the major enantiomer peak area<0.01% of the major enantiomer peak area~0.5-1% ee
Limit of Detection (LOD) ~0.02% of the major enantiomer peak area<0.005% of the major enantiomer peak area~0.2-0.5% ee
Linearity (r²) ≥ 0.998≥ 0.998≥ 0.999 (for signal vs. concentration)
Accuracy (% Recovery) 98-102%95-105%99-101% (as a primary method)
Precision (%RSD) < 5.0% at LOQ< 10.0% at LOQ< 2.0%
Sample Throughput ModerateLow (due to derivatization step)Moderate to High
Method Complexity ModerateHighModerate

Conclusion and Recommendations

Each of the validated methods presented offers a reliable means to assess the enantiomeric purity of this compound, yet they are suited for different analytical objectives.

  • Chiral HPLC stands out as the most balanced method for routine quality control. It offers excellent resolution, good sensitivity, and is based on widely available instrumentation and well-established principles. Its robustness makes it ideal for release testing and stability studies.

  • Chiral GC-MS is the method of choice when ultimate sensitivity is required, for instance, in trace analysis or for detecting minute levels of enantiomeric impurity. The derivatization step adds complexity but provides unparalleled sensitivity and structural confirmation through mass spectrometry.

  • Quantitative NMR is a powerful, non-destructive technique that serves as an excellent orthogonal method for cross-validation. Its status as a primary ratio method makes it invaluable for the certification of reference standards, as it does not require a reference standard of the enantiomeric impurity itself.

Ultimately, a comprehensive analytical strategy may involve using Chiral HPLC as the primary workhorse method, with GC-MS employed for specialized high-sensitivity applications and qNMR used for the qualification of primary reference materials and as a definitive orthogonal confirmation tool. This multi-faceted approach ensures the highest degree of confidence in the stereochemical integrity of this compound throughout the drug development lifecycle.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]. Accessed January 12, 2026.

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]. Accessed January 12, 2026.

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]. Accessed January 12, 2026.

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen. Available at: [Link]. Accessed January 12, 2026.

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]. Accessed January 12, 2026.

  • Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. Available at: [Link]. Accessed January 12, 2026.

  • 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]. Accessed January 12, 2026.

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]. Accessed January 12, 2026.

  • This compound. PubChem. Available at: [Link]. Accessed January 12, 2026.

  • 2-Benzyl-3-hydroxypropanoic acid. PubChem. Available at: [Link]. Accessed January 12, 2026.

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]. Accessed January 12, 2026.

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. Available at: [Link]. Accessed January 12, 2026.

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]. Accessed January 12, 2026.

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. Available at: [Link]. Accessed January 12, 2026.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Human Metabolome Database. Available at: [Link]. Accessed January 12, 2026.

  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]. Accessed January 12, 2026.

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]. Accessed January 12, 2026.

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. Available at: [Link]. Accessed January 12, 2026.

Sources

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chiral hydroxy acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value chemical entities. Their stereochemistry is often critical to their biological activity, making their enantioselective synthesis a paramount challenge in modern organic chemistry. This guide provides an in-depth technical comparison of the leading catalytic systems for the asymmetric synthesis of α- and β-hydroxy acids, offering a critical evaluation of their performance, mechanistic underpinnings, and practical applicability. We will delve into the three main pillars of asymmetric catalysis: organocatalysis, transition metal catalysis, and biocatalysis, providing field-proven insights to aid in catalyst selection and experimental design.

The Crucial Role of Chirality in Hydroxy Acids

The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with other chiral molecules, such as enzymes and receptors in biological systems. For hydroxy acids, the stereocenter at the carbon bearing the hydroxyl group dictates its biological function. For instance, (R)-mandelic acid and its derivatives are key intermediates in the synthesis of various pharmaceuticals, while (S)-lactic acid is a naturally occurring metabolite essential for various biological processes. The ability to selectively produce one enantiomer over the other is therefore not just an academic exercise but a critical necessity for the development of safe and effective drugs.

Benchmarking Catalyst Performance: A Standardized Approach

To provide a meaningful comparison, we will focus on a benchmark reaction: the asymmetric reduction of a prochiral ketoester, ethyl benzoylacetate, to its corresponding chiral α-hydroxy ester, ethyl (R)- or (S)-mandelate. This reaction is a well-established model system that allows for the direct comparison of catalyst efficiency across different platforms. Key performance indicators (KPIs) for our comparison will include:

  • Enantiomeric Excess (ee%) : A measure of the stereoselectivity of the reaction.

  • Yield (%) : The efficiency of the conversion of starting material to product.

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst, indicating catalyst longevity.

  • Turnover Frequency (TOF) : The turnover number per unit time, reflecting the catalyst's activity.

I. Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering the advantages of being metal-free, generally less sensitive to air and moisture, and often employing readily available and relatively inexpensive catalysts.[1]

Proline and its Derivatives

L-proline, a naturally occurring amino acid, is one of the pioneering organocatalysts.[2] It operates through an enamine-based mechanism, activating the carbonyl compound to facilitate a stereoselective reaction.

Mechanism of Proline-Catalyzed Aldol Reaction:

The catalytic cycle begins with the formation of a chiral enamine between the ketone (in this case, the enolizable form of the ketoester) and the secondary amine of proline. This enamine then attacks the aldehyde (or the keto group of another molecule), guided by the stereochemistry of the proline, to form a C-C bond. Subsequent hydrolysis releases the chiral product and regenerates the proline catalyst.[3]

Proline Catalytic Cycle cluster_cycle Catalytic Cycle Ketoester Ketoester Enamine Enamine Ketoester->Enamine + Proline - H2O Intermediate Intermediate Enamine->Intermediate + Electrophile Product Product Intermediate->Product + H2O Proline_regen Proline Product->Proline_regen - Catalyst

Figure 1: Simplified catalytic cycle of a proline-catalyzed aldol-type reaction.

Cinchona Alkaloid-Based Catalysts

Cinchona alkaloids, such as quinine and cinchonidine, are naturally occurring compounds that have been extensively modified to create a wide range of powerful bifunctional organocatalysts.[4] Thiourea derivatives of cinchona alkaloids are particularly effective in activating electrophiles through hydrogen bonding while the quinuclidine nitrogen acts as a Brønsted base.[5][6]

Mechanism of Cinchona Alkaloid Thiourea Catalysis:

The thiourea moiety of the catalyst activates the ketoester by forming two hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the basic tertiary amine of the cinchona alkaloid can deprotonate the nucleophile, bringing both reactants into close proximity within a chiral environment, thus directing the stereochemical outcome of the reaction.[7]

Cinchona Alkaloid Thiourea Catalytic Cycle cluster_activation Electrophile Activation Substrate_Complex Catalyst-Substrate Complex Transition_State Transition_State Substrate_Complex->Transition_State + Nucleophile Catalyst Catalyst Ketoester Ketoester Ketoester->Substrate_Complex + Catalyst Product_Complex Product_Complex Transition_State->Product_Complex Reaction Product_Complex->Catalyst Release Product Product Product_Complex->Product Ru-BINAP Catalytic Cycle Ru_Catalyst [Ru(BINAP)] Ru_H2 [Ru(BINAP)(H)2] Ru_Catalyst->Ru_H2 + H2 Ru_Substrate [Ru(BINAP)(H)2(Substrate)] Ru_H2->Ru_Substrate + Substrate Product_Release Product Release Ru_Substrate->Product_Release Hydride Insertion & Reductive Elimination Product_Release->Ru_Catalyst Regeneration Product Product Product_Release->Product

Figure 3: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Rhodium-DuPhos Catalysis

Rhodium complexes with chiral bisphosphine ligands from the DuPhos family are highly effective for the asymmetric hydrogenation of a variety of functionalized olefins, including enamides and enol esters, which can be precursors to chiral hydroxy acids. [8][9][10][11][12][13] Mechanism of Rh-DuPhos Catalyzed Asymmetric Hydrogenation:

Similar to the Ru-BINAP system, the mechanism involves the coordination of the substrate to the chiral rhodium complex. The rigidity and specific bite angle of the DuPhos ligand create a highly effective chiral environment, leading to excellent enantioselectivity. [14]

III. Biocatalysis: Nature's Catalysts

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild reaction conditions (typically in aqueous media at or near room temperature). [15][16][17][18][19]

Ketoreductases (KREDs)

Ketoreductases are a class of enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding alcohols. [4][6][20][21]They typically require a nicotinamide cofactor (NADH or NADPH) as a hydride source.

Mechanism of Ketoreductase-Catalyzed Reduction:

The ketoester substrate binds to the active site of the KRED in a specific orientation dictated by the enzyme's chiral pocket. The hydride from the cofactor is then transferred to one face of the carbonyl group, resulting in the formation of a single enantiomer of the hydroxy ester. A co-substrate, such as isopropanol or glucose, is often used to regenerate the expensive cofactor in situ.

Ketoreductase Catalytic Cycle KRED_NADPH KRED-NADPH Product_NADP Product_NADP KRED_NADPH->Product_NADP Hydride Transfer Ketoester Ketoester Ketoester->KRED_NADPH Substrate Binding Product Product Product_NADP->Product Product Release KRED_NADP KRED-NADP+ Product_NADP->KRED_NADP Cofactor_Regen Cofactor Regeneration (e.g., with IPA) KRED_NADP->Cofactor_Regen Cofactor_Regen->KRED_NADPH

Figure 4: Catalytic cycle of a ketoreductase with cofactor regeneration.

Lipases

Lipases are enzymes that catalyze the hydrolysis of esters. In organic synthesis, they are widely used for the kinetic resolution of racemic mixtures of alcohols or acids. [10][22][23] Mechanism of Lipase-Catalyzed Kinetic Resolution:

In a racemic mixture of a hydroxy ester, the lipase will selectively acylate or deacylate one enantiomer at a much faster rate than the other. This results in the separation of the two enantiomers, with one being the acylated product and the other being the unreacted starting material. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.

Performance Comparison Table

The following table summarizes the typical performance of the discussed catalyst classes for the asymmetric synthesis of chiral hydroxy esters, using the reduction of ethyl benzoylacetate or the resolution of racemic ethyl mandelate as benchmark reactions. [24][25][26][27]

Catalyst Class Specific Catalyst Example Reaction Type Substrate ee% Yield% TON TOF (h⁻¹)
Organocatalyst Proline Derivative Aldol Reaction Varies 80-99 70-95 10-100 Low
Cinchona Thiourea Michael Addition Varies 90-99 80-98 10-100 Low-Med
Transition Metal Ru-(R)-BINAP Asymmetric Hydrogenation Ethyl Benzoylacetate >98 >95 up to 10,000 High
Rh-(S,S)-Et-DuPhos Asymmetric Hydrogenation Enamide Precursor >99 >95 up to 50,000 Very High
Biocatalyst Ketoreductase (KRED) Asymmetric Reduction Ethyl Benzoylacetate >99 >95 up to 1,000 Med-High

| | Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic Ethyl Mandelate | >99 (for one enantiomer) | ~50 (for each) | High | Med |

Note: The values presented are representative and can vary significantly depending on the specific substrate, reaction conditions, and catalyst variant.

Standardized Experimental Protocols

To facilitate the practical application of this guide, we provide standardized, step-by-step protocols for the benchmark reactions.

Protocol 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate using Ru-BINAP

Materials:

  • [RuCl₂((R)-BINAP)]₂·NEt₃

  • Ethyl benzoylacetate

  • Ethanol (degassed)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner with [RuCl₂((R)-BINAP)]₂·NEt₃ (e.g., 0.01 mol%).

  • Add degassed ethanol to dissolve the catalyst.

  • Add ethyl benzoylacetate (1 equivalent).

  • Seal the liner in the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

  • Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • After cooling and venting, the reaction mixture is concentrated and purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Reduction of Ethyl Benzoylacetate using a Ketoreductase

Materials:

  • Ketoreductase (e.g., KRED-NADH-110)

  • NADH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl benzoylacetate

  • Isopropanol (co-solvent)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Add NADH, glucose, and GDH.

  • Add the ketoreductase.

  • In a separate vial, dissolve ethyl benzoylacetate in isopropanol.

  • Add the substrate solution to the enzyme solution.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of hydroxy acids has been revolutionized by the development of a diverse array of highly efficient and selective catalysts. The choice of catalyst depends on a multitude of factors including the specific substrate, desired scale of the reaction, cost considerations, and environmental impact.

  • Organocatalysts offer a metal-free and often more sustainable approach, though they may require higher catalyst loadings and longer reaction times.

  • Transition metal catalysts provide exceptional activity and selectivity, with very high turnover numbers, making them ideal for large-scale industrial applications.

  • Biocatalysts operate under mild, environmentally benign conditions with exquisite selectivity, and are becoming increasingly attractive as our ability to engineer enzymes improves.

The future of this field lies in the continued development of more active, selective, and robust catalysts, as well as the synergistic combination of different catalytic strategies. For instance, chemoenzymatic and organo-metal hybrid catalysis are emerging as powerful approaches to tackle challenging synthetic problems. As our understanding of catalytic mechanisms deepens, we can expect the design of even more sophisticated and efficient catalysts for the asymmetric synthesis of hydroxy acids and other chiral molecules, further enabling advancements in medicine, materials science, and beyond.

References

  • Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-299.
  • Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. Retrieved from [Link]

  • Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Semantic Scholar. Retrieved from [Link]

  • Córdova, A., et al. (2010). Asymmetric, organocatalytic, three-step synthesis of alpha-hydroxy-(E)-beta,gamma-unsaturated esters. PubMed. Retrieved from [Link]

  • Wu, S., et al. (2021). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. ResearchGate. Retrieved from [Link]

  • Alonso, F., et al. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews. Retrieved from [Link]

  • Marques, M. M. B. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC. Retrieved from [Link]

  • Hoyos, P., et al. (2012). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate. Retrieved from [Link]

  • Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Retrieved from [Link]

  • Pellissier, H. (2011). Asymmetric organocatalytic synthesis of tertiary azomethyl alcohols: key intermediates towards azoxy compounds and α-hydroxy-β-amino esters. ResearchGate. Retrieved from [Link]

  • Patil, M. L., & Raut, V. S. (2023). Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis. MDPI. Retrieved from [Link]

  • Anderson, J. C., et al. (2017). Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. ACS Publications. Retrieved from [Link]

  • Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. Retrieved from [Link]

  • Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. SciSpace. Retrieved from [Link]

  • Gomez-Bombarelli, R., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Pugin, B., et al. (2002). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The simplified reaction of the kinetic resolution of a racemic mixture... Retrieved from [Link]

  • Nájera, C., et al. (2014). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. PMC. Retrieved from [Link]

  • Guedes da Silva, M. F. C., et al. (2012). ChemInform Abstract: Enantioselective Catalytic Synthesis of Ethyl Mandelate Derivatives Using Rh(I)-NHC Catalysts and Organoboron Reagents. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Application of Cinchona alkaloid-based thiourea in asymmetric synthesis of 1,3-dioxolane by a formal [3+2]-cycloaddition. ResearchGate. Retrieved from [Link]

  • Pennacchio, A., et al. (2010). Effective synthesis of methyl ( R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase. ResearchGate. Retrieved from [Link]

  • Anderson, J. C., et al. (2017). A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. ResearchGate. Retrieved from [Link]

  • de Sousa, J. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Retrieved from [Link]

  • Nájera, C., & Yus, M. (2006). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. Retrieved from [Link]

  • Li, S., et al. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. Retrieved from [Link]

  • Ni, Y., et al. (2018). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. Retrieved from [Link]

  • Källström, K., & Moberg, C. (2007). Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes (AHA). ResearchGate. Retrieved from [Link]

  • Wiemann, L. O., et al. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. Retrieved from [Link]

  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]

  • Wiemann, L. O., et al. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. ResearchGate. Retrieved from [Link]

  • Parmar, D., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. Retrieved from [Link]

  • Akiyama, T. (2016). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2022). Ketoreductase-Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Retrieved from [Link]

  • Zhang, X. (2011). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Retrieved from [Link]

  • Du, Z., et al. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2011). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. ResearchGate. Retrieved from [Link]

  • Kelly, P. P., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. Retrieved from [Link]

  • Zhu, D., et al. (2018). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. ResearchGate. Retrieved from [Link]

  • Burk, M. J., et al. (1998). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. ResearchGate. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Retrieved from [Link]

  • Wei, H.-X., et al. (2003). Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters using MgI2 as promoter via a one-pot procedure. myweb. Retrieved from [Link]

  • Imamoto, T., et al. (2000). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. PMC. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatile Chiral Scaffold

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a benzyl group, a carboxylic acid, and a hydroxyl group on a three-carbon backbone, makes it a versatile precursor for constructing more complex, biologically active molecules.[1][2] This guide provides a comparative analysis of the biological activities of this compound and its related compounds, moving beyond a simple list of properties to explain the causal relationships between chemical structure and biological function. We will delve into key activities, including enzyme inhibition and antimicrobial effects, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Core Biological Activities: A Comparative Overview

The functional groups of this compound—the hydroxyl and carboxyl moieties—allow it to form hydrogen bonds and other interactions with biological targets like enzymes and receptors, thereby modulating their activity.[1] However, its intrinsic activity can be significantly enhanced or altered through structural modifications.

Enzyme Inhibition: Targeting Carboxypeptidase A

A primary area of investigation for this class of compounds is the inhibition of zinc-containing metalloproteases, particularly Carboxypeptidase A (CPA). CPA plays a role in digestion by cleaving C-terminal amino acids from peptides. Its inhibition is a target for various therapeutic applications.

The inhibitory potential is critically dependent on the nature of the group that can coordinate with the active-site zinc ion and the stereochemistry of the molecule.

  • This compound itself is a weak inhibitor of CPA.

  • 2-Benzyl-3-hydroxybutanoic acid , an analog with an added methyl group at the β-position, shows improved potency, suggesting that increased steric bulk or altered conformation can enhance binding.

  • (2RS)-2-benzyl-3-phosphonopropionic acid , where the hydroxyl group is replaced by a phosphonic acid moiety, is an exceptionally potent inhibitor.[3] The tetrahedral phosphonate is thought to mimic the tetrahedral transition state of peptide hydrolysis, making it a powerful transition-state analog inhibitor.[3] Its potency is comparable to benzylsuccinate, one of the most well-known reversible inhibitors of CPA.[3]

  • Other analogs, such as 2-Benzyl-3,4-iminobutanoic acid and 2-benzyl-3-methanesulfinylpropanoic acid , have also been evaluated as CPA inhibitors, demonstrating that diverse chemical moieties can be employed to interact with the enzyme's active site.[4][5]

The following diagram illustrates the structural relationships and their impact on CPA inhibition.

SAR_CPA_Inhibition cluster_core Core Scaffold: 2-Benzyl-3-hydroxypropanoic acid cluster_mods Structural Modifications cluster_results Resulting Activity Core Weak CPA Inhibitor (Ki = 610 mM) Mod1 Add β-methyl group (2-Benzyl-3-hydroxybutanoic acid) Core->Mod1 Modification Mod2 Replace -OH with -PO(OH)₂ (2-Benzyl-3-phosphonopropionic acid) Core->Mod2 Modification Result1 Improved Potency (Ki = 107 mM) Mod1->Result1 Result2 High Potency (Ki = 0.22 µM) Transition-State Analog Mod2->Result2

Structure-Activity Relationship for CPA Inhibition.

Table 1: Comparative Inhibition of Carboxypeptidase A

Compound Modification from Core Structure Inhibitory Constant (Ki) Reference
This compound Core Compound 610 mM
2-Benzyl-3-hydroxybutanoic acid Addition of a β-methyl group 107 mM
(2RS)-2-benzyl-3-phosphonopropionic acid -OH replaced with -PO(OH)₂ 0.22 µM [3]

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Monoethyl ester of phosphonic analog | 0.72 µM |[3] |

Note: The reported Ki values for the hydroxy-acid derivatives are unusually high (mM range), suggesting weak inhibition. The phosphonic acid derivatives are significantly more potent (µM range).

Antimicrobial Activity

Derivatives of 3-hydroxypropanoic acid have demonstrated notable, structure-dependent antimicrobial properties.

  • 3-Hydroxypropionic acid (3-HPA) , the parent scaffold lacking the benzyl group, has been isolated from endophytic fungi and shows activity against medically important pathogens like Staphylococcus aureus and Salmonella typhi.[6][7] Research indicates that the free carboxylic acid group is essential for this antibacterial action; esterification of this group leads to a loss of activity.[6][7] The activity is also pH-dependent, being more potent at lower pH values.[8]

  • Substituted 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit potent and broad-spectrum antimicrobial activity.[9] Specifically, the incorporation of heterocyclic substituents can greatly enhance activity against both Gram-positive and Gram-negative bacteria, as well as challenging fungal pathogens like drug-resistant Candida species, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[9]

  • General Arylpropionic Acids : This broader class of compounds, which includes the 2-benzyl substituted scaffold, is known to possess a wide range of biological activities, including antibacterial effects.[10]

Table 2: Summary of Antimicrobial Activity for Propanoic Acid Derivatives

Compound Class Key Structural Feature Spectrum of Activity Potency (MIC) Reference
3-Hydroxypropionic acid (3-HPA) Unsubstituted backbone Gram-positive (S. aureus), Gram-negative (S. typhi) Not Quantified [6][7]

| 3-((4-Hydroxyphenyl)amino) propanoic acid derivatives | Heterocyclic substituents | Broad-spectrum (Gram +, Gram -, Fungi) | 0.5 - 64 µg/mL |[9] |

Antihypertensive Potential

The benzyl group is a common feature in compounds with cardiovascular effects. While this compound itself is not primarily studied for this purpose, related benzyl-containing molecules show significant antihypertensive activity.

  • Benzyl Benzoate and Derivatives : These compounds, isolated from sweet gum resin, have been shown to inhibit angiotensin II (Ang II) signaling in a dose-dependent manner. Ang II is a potent vasoconstrictor, and blocking its receptor is a key strategy for treating hypertension. In vivo studies confirmed that benzyl benzoate significantly suppressed Ang II-induced hypertension in mice.[11]

  • Other Benzyl-substituted compounds : A novel calcium antagonist, which incorporates a benzylmethylamino group, demonstrated potent, long-lasting, and slow-onset antihypertensive activity in rat models, highlighting the utility of the benzyl moiety in designing cardiovascular drugs.[12]

This suggests that the benzyl group of this compound could be a starting point for designing novel antihypertensive agents, likely through further modification of the core structure.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

To provide a self-validating framework, we detail a standard protocol for assessing a key biological activity discussed: the inhibition of Carboxypeptidase A.

Protocol: Carboxypeptidase A (CPA) Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory constant (Ki) of a test compound against bovine pancreatic CPA.

1. Materials and Reagents:

  • Carboxypeptidase A (bovine pancreas, crystalline suspension in toluene)

  • Hippuryl-L-phenylalanine (HPLA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.5, containing 0.5 M NaCl)

  • Test inhibitor (this compound or related analog)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis Spectrophotometer with temperature control (25°C)

  • 96-well UV-transparent microplates

2. Solution Preparation:

  • Enzyme Stock Solution: Carefully suspend the CPA crystals in cold Tris-HCl buffer to a final concentration of 1 mg/mL. Centrifuge to remove any undissolved enzyme. Determine the exact protein concentration by measuring absorbance at 278 nm. Dilute to a working concentration of ~20 nM in Tris-HCl buffer immediately before use.

  • Substrate Stock Solution: Dissolve HPLA in Tris-HCl buffer to a concentration of 10 mM.

  • Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a concentration of 10-50 mM. Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Assay Procedure:

  • Set the spectrophotometer to monitor absorbance at 254 nm and maintain the temperature at 25°C.

  • In a 96-well plate, add 160 µL of Tris-HCl buffer.

  • Add 20 µL of the desired inhibitor dilution (or buffer for the uninhibited control).

  • Add 10 µL of the CPA working solution to each well to pre-incubate with the inhibitor for 5-10 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the HPLA substrate solution.

  • Immediately begin monitoring the increase in absorbance at 254 nm for 10-15 minutes, taking readings every 30 seconds. The increase in absorbance is due to the cleavage of HPLA to hippuric acid and phenylalanine.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

  • Determine the mode of inhibition by analyzing data using Lineweaver-Burk or Dixon plots. For competitive inhibitors, the data is typically fit to the Michaelis-Menten equation modified for competitive inhibition.

  • The inhibitory constant (Ki) is determined by non-linear regression analysis of the velocity data at varying substrate and inhibitor concentrations.

CPA_Assay_Workflow prep 1. Prepare Solutions (Enzyme, Substrate, Inhibitor) plate 2. Plate Setup Add Buffer and Inhibitor to wells prep->plate preinc 3. Pre-incubation Add Enzyme and incubate for 5 min plate->preinc start 4. Initiate Reaction Add Substrate (HPLA) preinc->start monitor 5. Monitor Kinetics Read Absorbance at 254 nm over time start->monitor calc 6. Calculate Initial Velocity (V₀) monitor->calc det 7. Determine Ki Value (Non-linear regression analysis) calc->det

Workflow for the Carboxypeptidase A Inhibition Assay.

Conclusion and Future Outlook

This compound is more than a simple chiral synthon; it is the foundation of a class of molecules with diverse and tunable biological activities. This guide demonstrates that while the parent compound may exhibit weak activity in certain contexts, targeted structural modifications can yield highly potent agents.

  • For Enzyme Inhibition: Replacing the hydroxyl group with a phosphonic acid moiety dramatically increases potency against Carboxypeptidase A, transforming a weak binder into a powerful transition-state analog inhibitor.[3]

  • For Antimicrobial Applications: The core 3-hydroxypropanoic acid structure is active, but its efficacy and spectrum can be significantly broadened by adding substituted aminophenyl groups, particularly those with heterocyclic moieties.[9]

  • For Antihypertensive Development: The benzyl group is a validated pharmacophore for cardiovascular targets, suggesting that derivatives of this compound could be explored as novel Angiotensin II receptor blockers or calcium channel antagonists.[13][12]

Future research should focus on exploring these modifications systematically to optimize potency and selectivity for each biological target. The synthesis of dual-mechanism derivatives, potentially combining anti-inflammatory and antitumor properties, also represents a promising avenue for drug development.[1]

References

  • This compound | RUO - Benchchem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-hydroxypropionic acid as an antibacterial agent from endophytic fungi Diaporthe phaseolorum. PubMed.
  • 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. PubMed.
  • 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-st
  • Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. JOCPR.
  • 3-Hydroxypropionic Acid as an Antibacterial Agent from Endophytic Fungi Diaporthe phaseolorum. BV FAPESP.
  • 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345. PubChem.
  • 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. PubMed.
  • Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. PubMed.
  • Antihypertensive effect of the new calcium antagonist (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. PubMed.
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension | Request PDF.
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Strategies for Chiral Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient production of enantiomerically pure chiral acids is a critical endeavor. The stereochemistry of these molecules profoundly dictates their biological activity, making the choice of synthetic strategy a decision with significant scientific and economic ramifications. This guide provides an in-depth, objective comparison of the three primary methodologies for synthesizing chiral acids: Asymmetric Catalysis , Enzymatic Kinetic Resolution , and Chiral Pool Synthesis . By delving into the underlying principles, experimental protocols, and a cost-benefit analysis of each, this document aims to equip researchers with the insights needed to select the most appropriate strategy for their specific objectives.

The Landscape of Chiral Acid Synthesis: A Strategic Overview

The synthesis of a single enantiomer of a chiral acid is a common challenge in organic chemistry. The three predominant strategies each offer a unique set of advantages and disadvantages. Asymmetric catalysis creates the desired stereocenter from a prochiral precursor, enzymatic kinetic resolution separates a racemic mixture, and chiral pool synthesis utilizes naturally occurring chiral molecules as starting points. The optimal choice depends on a multitude of factors including the desired scale of the synthesis, the required enantiopurity, the cost of raw materials and catalysts, and the complexity of the target molecule.

Chiral_Acid_Synthesis_Strategies Prochiral Substrate Prochiral Substrate Asymmetric Catalysis Asymmetric Catalysis Prochiral Substrate->Asymmetric Catalysis Direct Enantioselective Conversion Racemic Mixture Racemic Mixture Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Mixture->Enzymatic Kinetic Resolution Selective Transformation of One Enantiomer Natural Chiral Molecule Natural Chiral Molecule Chiral Pool Synthesis Chiral Pool Synthesis Natural Chiral Molecule->Chiral Pool Synthesis Multi-step Conversion Enantiomerically Enriched Chiral Acid Enantiomerically Enriched Chiral Acid Asymmetric Catalysis->Enantiomerically Enriched Chiral Acid Enzymatic Kinetic Resolution->Enantiomerically Enriched Chiral Acid Chiral Pool Synthesis->Enantiomerically Enriched Chiral Acid

Caption: Core strategies for the synthesis of chiral acids.

Asymmetric Catalysis: Precision in Stereocenter Construction

Asymmetric catalysis is a powerful strategy that introduces chirality into a molecule by using a chiral catalyst to control the stereochemical outcome of a reaction.[1][2] For the synthesis of chiral acids, asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established and highly effective method.[3]

The Principle of Asymmetric Hydrogenation

In this approach, a prochiral α,β-unsaturated carboxylic acid is hydrogenated using a transition metal catalyst, typically rhodium or ruthenium, coordinated to a chiral ligand.[4][5] The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the saturated carboxylic acid. The choice of ligand is critical and directly influences the enantioselectivity of the reaction.[3]

Experimental Protocol: Rh-BINAP Catalyzed Asymmetric Hydrogenation of Tiglic Acid

This protocol details the asymmetric hydrogenation of tiglic acid to (S)-2-methylbutanoic acid, a common chiral building block.

Materials:

  • Tiglic acid

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%).

  • Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • The catalyst solution and tiglic acid (100 mol%) are transferred to a high-pressure autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12 hours).

  • After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or distillation to yield (S)-2-methylbutanoic acid.

Data Presentation:

SubstrateCatalystLigandSolventTemp (°C)Pressure (atm)Yield (%)ee (%)
Tiglic Acid[Rh(COD)₂]BF₄(R)-BINAPMethanol2510>9595
Atropic Acid[Ru(OAc)₂](S)-BINAPMethanol50509892
Itaconic Acid[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMethanol251>9996

Data compiled from various sources and are representative.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification Rh_precursor [Rh(COD)₂]BF₄ Active_catalyst [Rh((R)-BINAP)]⁺BF₄⁻ Rh_precursor->Active_catalyst Chiral_ligand (R)-BINAP Chiral_ligand->Active_catalyst Solvent_prep Degassed Methanol Solvent_prep->Active_catalyst Autoclave High-Pressure Autoclave Active_catalyst->Autoclave Substrate Tiglic Acid Substrate->Autoclave Product_mixture Reaction Mixture Autoclave->Product_mixture H2 H₂ Gas (10 atm) H2->Autoclave Solvent_removal Solvent Removal Product_mixture->Solvent_removal Purification Column Chromatography/ Distillation Solvent_removal->Purification Final_product (S)-2-Methylbutanoic Acid Purification->Final_product

Caption: Experimental workflow for asymmetric hydrogenation.

Enzymatic Kinetic Resolution: Harnessing Nature's Selectivity

Enzymatic kinetic resolution is a widely used method for separating racemic mixtures of chiral compounds. This technique leverages the high enantioselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[6]

The Principle of Lipase-Catalyzed Kinetic Resolution

In the context of chiral acids, a racemic mixture is subjected to an esterification or hydrolysis reaction catalyzed by a lipase. The enzyme's active site is chiral and will preferentially bind to and transform one enantiomer of the acid at a much faster rate than the other.[7] This results in a mixture of an ester (from the reactive enantiomer) and the unreacted acid (the less reactive enantiomer), which can then be separated. A key limitation of this method is that the theoretical maximum yield for a single enantiomer is 50%.[8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen

This protocol describes the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is the active form.[9][10]

Materials:

  • Racemic ibuprofen

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Anhydrous solvent (e.g., methyl tert-butyl ether, MTBE)

  • Molecular sieves

Procedure:

  • To a round-bottom flask, add racemic ibuprofen, anhydrous MTBE, and activated molecular sieves.

  • Add vinyl acetate (0.5-0.6 equivalents) to the mixture.

  • Add the immobilized CAL-B (e.g., 20% by weight of ibuprofen).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (R)-ibuprofen from the (S)-ibuprofen vinyl ester by column chromatography.

  • Hydrolyze the (S)-ibuprofen vinyl ester to obtain (S)-ibuprofen.

Data Presentation:

SubstrateEnzymeAcylating AgentSolventTemp (°C)Conversion (%)ee (Substrate) (%)ee (Product) (%)
Racemic IbuprofenCAL-BVinyl AcetateMTBE40~50>99>99
Racemic NaproxenCandida rugosa lipase1-ButanolHexane45489598
Racemic 2-Chloropropionic AcidPseudomonas cepacia lipaseVinyl AcetateToluene30~50>98>98

Data compiled from various sources and are representative.

Enzymatic_Resolution_Workflow Racemic_Acid Racemic Ibuprofen Reaction Stir at 40°C Racemic_Acid->Reaction Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction Enzyme Immobilized CAL-B Enzyme->Reaction Solvent Anhydrous MTBE Solvent->Reaction Monitoring Monitor by Chiral HPLC (Stop at ~50% conversion) Reaction->Monitoring Filtration Filter to remove enzyme Monitoring->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Separation Column Chromatography Solvent_Removal->Separation Unreacted_Enantiomer (R)-Ibuprofen Separation->Unreacted_Enantiomer Product_Ester (S)-Ibuprofen Vinyl Ester Separation->Product_Ester Hydrolysis Hydrolysis Product_Ester->Hydrolysis Final_Product (S)-Ibuprofen Hydrolysis->Final_Product

Caption: Experimental workflow for enzymatic kinetic resolution.

Chiral Pool Synthesis: Building on Nature's Foundation

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules.[8] Common starting materials include amino acids, hydroxy acids, and carbohydrates.[11][12]

The Principle of Chiral Pool Synthesis

This approach leverages the inherent chirality of the starting material, avoiding the need for an asymmetric induction step. The synthesis involves a series of chemical transformations to modify the starting material into the desired target molecule, while preserving the original stereocenter.[13] The success of this strategy is highly dependent on the availability of a suitable chiral starting material that is structurally related to the target molecule.

Experimental Protocol: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This protocol details the synthesis of (S)-2-chloropropionic acid, a versatile chiral building block, from the naturally occurring amino acid L-alanine.[14]

Materials:

  • L-Alanine

  • Hydrochloric acid (5 N)

  • Sodium nitrite

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve L-alanine in 5 N hydrochloric acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. This diazotization reaction converts the amino group into a diazonium group.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The diazonium group is displaced by a chloride ion.

  • Extract the aqueous solution with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude (S)-2-chloropropionic acid.

  • Purify the product by distillation under reduced pressure.

Data Presentation:

Starting MaterialTarget MoleculeNumber of StepsOverall Yield (%)Final ee (%)
L-Alanine(S)-2-Chloropropionic Acid19498.7
L-Malic Acid(S)-(-)-Citramalic Acid4~60>99
(S)-Lactic Acid(S)-2-Acetoxypropionic Acid2~85>99

Data compiled from various sources and are representative.[15][16]

Chiral_Pool_Synthesis_Workflow Start_Material L-Alanine Diazotization Diazotization (0-5°C) Start_Material->Diazotization Reagent1 5N HCl Reagent1->Diazotization Reagent2 NaNO₂ (aq) Reagent2->Diazotization Displacement Chloride Displacement Diazotization->Displacement Extraction DCM Extraction Displacement->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Distillation Solvent_Removal->Purification Final_Product (S)-2-Chloropropionic Acid Purification->Final_Product

Caption: Experimental workflow for chiral pool synthesis.

Cost-Benefit Analysis: A Comparative Framework

The choice of synthetic strategy is often a balance between performance and cost. This section provides a comparative analysis of the three methodologies, considering factors such as raw material costs, catalyst/enzyme costs, operational complexity, and overall process efficiency.

FeatureAsymmetric CatalysisEnzymatic Kinetic ResolutionChiral Pool Synthesis
Principle Direct synthesis of one enantiomer from a prochiral precursor.Separation of a racemic mixture.Conversion of a naturally chiral starting material.
Theoretical Max. Yield Up to 100%50% for a single enantiomer (can be improved with dynamic kinetic resolution).[9]Dependent on the number of steps and efficiency of each step.
Key Advantage High atom economy and potential for high yields of the desired enantiomer.High enantioselectivity under mild, environmentally benign conditions.[17]Utilizes inexpensive and readily available starting materials.[13]
Common Challenges Development of highly active and selective catalysts can be challenging and costly.[1]Limited to a 50% yield, requires separation of product and unreacted substrate.Can involve multiple synthetic steps, leading to lower overall yields.
Catalyst/Enzyme Cost Chiral ligands and metal precursors can be expensive, but catalyst loading is typically low.Enzymes are generally less expensive than metal catalysts and can often be reused.No catalyst required for the chirality-inducing step.
Raw Material Cost Prochiral starting materials are often inexpensive.Racemic starting materials are generally cheap to produce.Chiral pool starting materials are typically very inexpensive.
Operational Complexity Often requires inert atmosphere, high pressures, and specialized equipment.Generally operates under mild conditions (temperature, pressure) in aqueous or organic solvents.Can involve multiple, distinct reaction and purification steps.
Scalability Well-established for industrial-scale production.[1]Readily scalable, particularly with immobilized enzymes.Scalability depends on the efficiency of the multi-step sequence.
Environmental Impact Use of heavy metals and organic solvents can be a concern.Generally considered a "greener" technology due to mild conditions and biodegradable catalysts.Can generate significant waste over multiple steps.

Economic Considerations in Practice:

A techno-economic analysis of chiral amine production, which shares many principles with chiral acid synthesis, revealed that the cost of the biocatalyst can account for a significant portion of the raw material costs.[18] However, the high efficiency and potential for reuse of enzymes can make biocatalytic routes more cost-effective than some metal-catalyzed processes, especially when the cost of the chiral ligand is high.[18] For chiral pool synthesis, while the starting materials are cheap, the cost of reagents, solvents, and the labor associated with a multi-step synthesis must be carefully considered.

Conclusion and Future Outlook

The synthesis of chiral acids is a mature field with a diverse toolbox of methodologies. Asymmetric catalysis , particularly asymmetric hydrogenation, offers an elegant and atom-economical route to enantiomerically pure products, and is often the method of choice for large-scale industrial production. Enzymatic kinetic resolution provides a green and highly selective alternative, particularly when mild reaction conditions are paramount, though it is inherently limited by a 50% theoretical yield for a single pass. Chiral pool synthesis remains a valuable strategy when a suitable and inexpensive chiral starting material is available, offering a straightforward, albeit potentially lengthy, path to the target molecule.

The future of chiral acid synthesis will likely involve a synergistic approach, combining the strengths of these different strategies. Advances in catalyst design, including the development of more active and robust organocatalysts and earth-abundant metal catalysts, will continue to improve the efficiency and reduce the cost of asymmetric catalysis.[19] The ongoing exploration of novel enzymes through protein engineering and directed evolution will expand the substrate scope and enhance the performance of biocatalytic resolutions. Furthermore, the integration of flow chemistry and other process intensification technologies will play a crucial role in making all of these synthetic strategies more efficient, sustainable, and economically viable.[20] Ultimately, the optimal strategy for the synthesis of a particular chiral acid will always be a case-specific decision, guided by a thorough understanding of the chemistry, the desired scale of production, and a comprehensive cost-benefit analysis.

References

  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts.
  • Zhang, X., et al. (2022). Enantioselective Synthesis of Chiral Carboxylic Acids from Alkynes and Formic Acid by Nickel-Catalyzed Cascade Reactions: Facile Synthesis of Profens.
  • BenchChem. (2025). Application Notes and Protocols for the Lipase-Catalyzed Acylation for Kinetic Resolution of Racemic 1-Methyl-3-phenylpropylamin.
  • Wang, Y., et al. (2015). Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor. Sensors.
  • Yang, D., et al. (2005). Enantioselective recognition of carboxylates: a receptor derived from alpha-aminoxy acids functions as a chiral shift reagent for carboxylic acids. Journal of the American Chemical Society.
  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts.
  • Ando, A., & Shioiri, T. (1987). Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
  • Ando, A., & Shioiri, T. (1987). Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
  • Mulzer, J. (2012). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
  • White, J. D., & Shanklin, J. R. (1993). (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses.
  • Wang, Y., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). (S)-(-)-2-Chloropropionic acid synthesis.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society.
  • Huo, Y.-X., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
  • Clay, E. D., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
  • Falus, P., et al. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. STUDIA UBB CHEMIA.
  • Wang, Y., et al. (2019). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Ding, Y., et al. (2018). Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
  • Li, J., et al. (2008). Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis.
  • Parmar, A., Kumar, H., & Marwaha, S. S. (2010). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research.
  • Chiralpedia. (2024).
  • Ibrahim, M. A., & Ebitan, S. H. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. PubMed.
  • Marvel, C. S. (1941). dl-ALANINE. Organic Syntheses.
  • Hamada, H., Kamaruddin, A. H., & Zulkali, M. M. D. (2006). Dynamic kinetic resolution: alternative approach in optimizing S-ibuprofen production. Bioprocess and Biosystems Engineering.
  • Wikipedia. (n.d.). Chiral pool.
  • Togni, A. (2015).
  • BenchChem. (2025).
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • BenchChem. (2025).
  • Hernandez, K., & Fernandez-Lafuente, R. (2011).
  • Kamal, A., & Rasheed, S. (2003). Facile conversion of racemic ibuprofen to (S)-ibuprofen. Tetrahedron Letters.
  • Togni, A. (2015).
  • Long, J., et al. (2005). Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor. Process Biochemistry.
  • Blaser, H. U. (1996). Chirotechnology: Designing Economic Chiral Syntheses. Chimia.
  • BenchChem. (2025). A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols.
  • de Gonzalo, G., & Lavandera, I. (2018).
  • Vosburg, D. A. (2014).
  • Kim, H., & Kim, H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules.
  • Ichikawa, Y. (2012). 2.
  • BenchChem. (2025). A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis.
  • Bayston, D. J., et al. (1998).
  • Imbos, R., et al. (2003). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. PMC.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). Preprints.org.
  • Chiralpedia. (2024).

Sources

A Comparative Guide to Structural Analogs of (R)-2-Benzyl-3-hydroxypropanoic Acid and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Benzyl-3-hydroxypropanoic acid , a chiral building block with a core 3-hydroxypropanoic acid scaffold, holds significant value in medicinal chemistry and asymmetric synthesis. Its stereospecific structure, featuring a benzyl group at the C2 position, provides a versatile platform for the development of complex pharmaceutical agents. This guide offers an in-depth comparison of its key structural analogs, exploring how modifications to its core structure influence their physicochemical properties and biological activities. We will delve into their potential applications, supported by available experimental data, and provide detailed protocols for their evaluation.

The Core Moiety: this compound

This compound serves as a crucial starting material in the synthesis of various biologically active molecules. Its carboxylic acid and hydroxyl groups offer reactive sites for chemical modifications, while the chiral center at C2 is pivotal for stereospecific interactions with biological targets. Although extensive comparative studies on its direct biological activities are not widely published, its primary role as a synthetic intermediate is well-established.

Comparative Analysis of Structural Analogs

The therapeutic potential of this compound can be modulated by strategic structural modifications. Here, we compare several key classes of its analogs.

The Enantiomeric Counterpart: (S)-2-Benzyl-3-hydroxypropanoic Acid

The stereochemistry at the C2 position is a critical determinant of biological activity. While this compound is a key chiral intermediate, its enantiomer, (S)-2-Benzyl-3-hydroxypropanoic acid, also serves as a valuable building block in organic synthesis. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final product, as enzymes and receptors in biological systems often exhibit high stereoselectivity.

Positional Isomerism: (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Shifting the benzyl group from the C2 position to protect the hydroxyl group at C3 results in the positional isomer, (R)-3-(Benzyloxy)-2-hydroxypropanoic acid. This modification significantly alters the molecule's properties and potential applications.

FeatureThis compound(R)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Structure Benzyl group at C2, free hydroxyl at C3Benzyl group protecting the C3 hydroxyl, free hydroxyl at C2
Key Characteristic Chiral building block with a reactive hydroxyl groupChiral building block with a protected hydroxyl group
Potential Applications Intermediate for compounds where a free C3-OH is desiredPrecursor for molecules requiring a free C2-OH and subsequent deprotection of the C3-OH

The benzyloxy group in the positional isomer not only protects the hydroxyl group but also increases the molecule's lipophilicity. This property can be advantageous in drug design to enhance membrane permeability and bioavailability.

Halogenated Derivatives

The introduction of halogen atoms to the aromatic ring of the benzyl group can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability. While specific studies on halogenated derivatives of this compound are limited, the general principles of halogenation in drug design suggest potential benefits. For instance, fluorination can block metabolic oxidation sites and increase binding affinity to target proteins.

N-Substituted Amide Derivatives

Conversion of the carboxylic acid moiety to an N-substituted amide is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. The synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives has been explored for anticonvulsant activities. This suggests that the core scaffold of this compound can be adapted to target central nervous system disorders.

Potential Therapeutic Applications: An Evidence-Based Outlook

While direct comparative data for the aforementioned analogs is scarce, the broader class of aryl propionic acid derivatives has been extensively studied, providing insights into their potential therapeutic applications.

Angiotensin-Converting Enzyme (ACE) Inhibition

The structural features of this compound, particularly the carboxylic acid and the potential for hydrophobic interactions from the benzyl group, bear resemblance to known ACE inhibitors. The structure-activity relationship for ACE inhibitors often involves a zinc-binding group (like a carboxylate), a hydrophobic pocket-binding moiety, and specific stereochemistry.

While no direct experimental data confirms the ACE inhibitory activity of this compound or its immediate analogs, this remains a promising and underexplored area of investigation.

Anticancer and Antioxidant Activities

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated both anticancer and antioxidant properties[1]. For instance, certain compounds were found to reduce the viability of A549 lung cancer cells and exhibit significant radical scavenging activity[1]. This suggests that the propanoic acid backbone, when appropriately substituted, can be a viable scaffold for the development of dual-action anticancer and antioxidant agents. The benzyl group in this compound could be a key site for introducing functionalities that enhance these activities.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a key in vitro assay relevant to the potential applications of these compounds.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of test compounds using the substrate Hippuryl-Histidyl-Leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test compounds (structural analogs of this compound)

  • Captopril (positive control)

  • Sodium borate buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

    • Prepare a 5 mM HHL solution in sodium borate buffer.

    • Prepare stock solutions of test compounds and captopril in a suitable solvent (e.g., DMSO, water) and perform serial dilutions to obtain a range of concentrations.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 25 µL of the test compound solution (or buffer for control, captopril for positive control).

    • Add 25 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid (HA) formed with 1.5 mL of ethyl acetate by vortexing.

    • Centrifuge to separate the layers.

    • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis or in buffer for spectrophotometric reading at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Determine the IC50 value (the concentration of the inhibitor required to reduce ACE activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the structural modifications and their potential impact on biological activity, we present the following diagrams.

G cluster_0 Core Structure cluster_1 Structural Analogs Core This compound Enantiomer (S)-Enantiomer Core->Enantiomer Stereochemistry Positional_Isomer Positional Isomer (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid Core->Positional_Isomer Isomerization Halogenated Halogenated Derivatives Core->Halogenated Substitution Amide N-Substituted Amides Core->Amide Functionalization

Caption: Structural modifications of this compound.

G cluster_0 Structural Analog cluster_1 Potential Applications Analog Modified (R)-2-Benzyl-3- hydroxypropanoic Acid ACE ACE Inhibition Analog->ACE Anticancer Anticancer Activity Analog->Anticancer Antioxidant Antioxidant Activity Analog->Antioxidant Anticonvulsant Anticonvulsant Activity Analog->Anticonvulsant

Caption: Potential therapeutic applications of the structural analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with potential applications in various therapeutic areas. While the parent molecule is primarily utilized as a chiral building block, its derivatives hold potential for direct biological activity. The analysis of its enantiomer, positional isomer, and potential halogenated and amide derivatives highlights the vast chemical space available for exploration.

Future research should focus on the systematic synthesis and biological evaluation of these analogs. Direct comparative studies are crucial to establish clear structure-activity relationships. In particular, the investigation of their ACE inhibitory, anticancer, and antioxidant activities, supported by robust experimental data, will be instrumental in unlocking their full therapeutic potential. The protocols and conceptual frameworks provided in this guide aim to facilitate these future endeavors and accelerate the translation of these promising molecules from the laboratory to clinical applications.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Lipase Enantioselectivity in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the production of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry. Among the arsenal of techniques available, enzymatic kinetic resolution stands out for its elegance, efficiency, and adherence to the principles of green chemistry. Lipases, a class of serine hydrolases, are the workhorses of biocatalytic kinetic resolution, prized for their broad substrate scope, operational stability, and, most critically, their enantioselectivity.

This guide provides an in-depth comparison of the enantioselectivity of three widely utilized lipases: Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL). We will delve into the mechanistic underpinnings of their selectivity, present comparative experimental data for the resolution of key substrate classes, and provide detailed, field-proven protocols to empower you to implement these powerful biocatalysts in your own laboratory.

The Principle of Lipase-Catalyzed Kinetic Resolution: A Tale of Two Rates

Kinetic resolution is a dynamic process that leverages the differential reaction rates of two enantiomers with a chiral catalyst.[1] In an ideal scenario, the lipase rapidly acylates one enantiomer (the 'fast-reacting' enantiomer) while leaving the other (the 'slow-reacting' enantiomer) largely untouched.[2] This disparity in reaction rates, quantified by the enantiomeric ratio (E), allows for the separation of a racemate into two enantioenriched pools: the acylated product and the unreacted starting material. An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[3]

The catalytic heart of a lipase is a serine-histidine-aspartate triad, which facilitates the formation of a covalent acyl-enzyme intermediate.[3] The enantioselectivity arises from the three-dimensional architecture of the enzyme's active site, which creates a chiral environment that preferentially accommodates one enantiomer over the other, leading to a more stable transition state and a faster reaction rate.[3]

G cluster_0 Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol cluster_1 Fast Reaction cluster_2 Slow Reaction racemate Racemic Alcohol (R-Alcohol + S-Alcohol) lipase Lipase (E) racemate->lipase Binds acyl_enzyme Acyl-Enzyme Intermediate (E-Ac) lipase->acyl_enzyme Forms Acyl-Enzyme Intermediate (E-Ac) acyl_enzyme2 Acyl-Enzyme Intermediate (E-Ac) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase Binds r_ester R-Ester (Product) acyl_enzyme->r_ester k_fast r_alcohol R-Alcohol final_products Enantioenriched Products r_ester->final_products Separated s_alcohol S-Alcohol (Unreacted) acyl_enzyme2->s_alcohol k_slow s_alcohol->final_products Separated

Caption: Mechanism of lipase-catalyzed kinetic resolution.

Comparative Enantioselectivity: CALB vs. PCL vs. CRL

The choice of lipase is paramount to the success of a kinetic resolution. While substrate scope is broad for many lipases, their enantioselectivities can vary dramatically. Below is a comparative summary of the performance of CALB, PCL, and CRL for the kinetic resolution of representative secondary alcohols, amines, and esters. The data presented is a synthesis of findings from multiple literature sources.

SubstrateLipaseAcyl Donor/ReactionConversion (%)e.e. (%) (Product/Substrate)Enantiomeric Ratio (E)Reference(s)
Secondary Alcohols
(R,S)-1-PhenylethanolCALB (Immobilized) Vinyl Acetate~50>99 (P) / >99 (S)>200[4][5]
PCL (Immobilized) Vinyl Acetate~50>99 (P)>200[6]
CRL Vinyl Acetate40.198.9 (P)Low[7]
(R,S)-Octan-2-olCALB (Immobilized) Vinyl Acetate~50>99 (P) / >99 (S)>200[8]
PCL Vinyl Acetate4896 (P) / 92 (S)>100[9]
CRL Not Reported---
Amines
(R,S)-α-MethylbenzylamineCALB (Immobilized) Ethyl Acetate~5090-98 (P)High[10]
PCL Not Reported---
CRL Not Reported---
Esters (Hydrolysis)
(R,S)-Ethyl 3-phenylbutanoateCALB (Immobilized) Hydrolysis5181 (S-acid) / 85 (R-ester)25[11]
PCL Hydrolysis4997 (S-acid) / >99 (R-ester)>200[11]
CRL Hydrolysis4995 (R-acid) / 94 (S-ester)128[11]

Key Insights from the Data:

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is a highly versatile and robust biocatalyst. It consistently demonstrates excellent enantioselectivity (E > 200) for a wide array of secondary alcohols and primary amines.[4][10] Its predictable selectivity and high stability make it a go-to enzyme for many applications.

  • Pseudomonas cepacia Lipase (PCL): PCL is another highly enantioselective lipase, particularly for the resolution of secondary alcohols and esters.[6][11] In some cases, it can exhibit complementary or even superior enantioselectivity to CALB. For example, in the hydrolysis of ethyl 3-phenylbutanoate, PCL shows a significantly higher E-value than CALB.[11]

  • Candida rugosa Lipase (CRL): CRL displays a more variable enantioselectivity. While it can be effective for certain substrates, such as the hydrolysis of some esters, it often shows lower enantioselectivity for secondary alcohols like 1-phenylethanol compared to CALB and PCL.[7][11] However, its different enantiopreference in some cases can be synthetically useful.

Experimental Protocols: A Practical Guide

The successful implementation of enzymatic kinetic resolution hinges on a well-designed experimental protocol. Below are detailed, step-by-step methodologies for the kinetic resolution of a secondary alcohol and a primary amine, along with a general procedure for the analysis of enantiomeric excess by chiral gas chromatography (GC).

Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol is optimized for a small-scale analytical reaction to determine the efficacy of a particular lipase.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Small reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Syringe and syringe filter (0.45 µm)

  • Autosampler vials for GC analysis

Procedure:

  • To a 4 mL glass vial containing a small magnetic stir bar, add the racemic secondary alcohol (0.1 mmol).

  • Dissolve the alcohol in 1 mL of anhydrous hexane.

  • Add the acyl donor, vinyl acetate (0.2 mmol, 2 equivalents).

  • Add the immobilized lipase (10-20 mg).

  • Seal the vial and place it on a magnetic stirrer at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction by taking small aliquots (e.g., 10 µL) at various time points (e.g., 1, 3, 6, 24 hours).

  • To quench the reaction in the aliquot, filter it through a small plug of silica gel or a syringe filter into a GC vial, and dilute with 1 mL of hexane.

  • Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and product.

G cluster_0 Experimental Workflow: Kinetic Resolution of a Secondary Alcohol A 1. Reaction Setup - Racemic Alcohol - Anhydrous Solvent - Acyl Donor B 2. Add Lipase (e.g., CALB) A->B C 3. Reaction - Stir at 30°C B->C D 4. Monitoring - Take aliquots at  t = 1, 3, 6, 24h C->D E 5. Quench & Dilute - Filter aliquot - Dilute in Hexane D->E F 6. Analysis - Chiral GC - Determine e.e. & conversion E->F

Caption: Workflow for the kinetic resolution of a secondary alcohol.

Protocol 2: Kinetic Resolution of a Racemic Primary Amine

Materials:

  • Racemic primary amine (e.g., α-methylbenzylamine)

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Acylating agent (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Reaction flask with a magnetic stir bar

  • Temperature-controlled shaker or stirrer

Procedure:

  • In a flame-dried flask, dissolve the racemic amine (1.0 equiv) in anhydrous toluene.

  • Add the acylating agent, ethyl acetate (1.0-1.5 equiv).

  • Add the immobilized lipase (typically 20-50 mg per 0.1 mmol of amine).

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.[12]

  • Once the desired conversion (ideally ~50%) is achieved, stop the reaction by filtering off the immobilized lipase.[12]

  • The unreacted amine and the formed amide can be separated by column chromatography or acid-base extraction.[12]

Protocol 3: Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Instrumentation and Column:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CYCLODEX-B).

Typical GC Conditions for 1-Phenylethanol Resolution:

  • Column: CYCLODEX-B (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Nitrogen or Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: 100 °C (hold 5 min), then ramp to 120 °C at 5 °C/min (hold 12 min), then ramp to 200 °C at 10 °C/min (hold 10 min).

  • Injection: 1 µL, splitless.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of the starting alcohol and the two enantiomers of the product ester.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) for the substrate (S) and product (P) using the following formulas:

    • e.e. (S) = |(AreaS1 - AreaS2) / (AreaS1 + AreaS2)| * 100%

    • e.e. (P) = |(AreaP1 - AreaP2) / (AreaP1 + AreaP2)| * 100%

  • Calculate the conversion (c) based on the relative amounts of substrate and product.

  • Calculate the enantiomeric ratio (E) using the e.e. values of the substrate and product.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Solvent: The solvent plays a crucial role in modulating lipase activity and enantioselectivity. Non-polar solvents like hexane and toluene are generally preferred as they do not strip the essential water layer from the enzyme's surface, which is critical for its catalytic activity.

  • Choice of Acyl Donor: For transesterification reactions, activated esters like vinyl acetate are often used because the enol leaving group tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.

  • Immobilization: Immobilized lipases are highly favored in industrial and laboratory settings. Immobilization enhances enzyme stability, simplifies catalyst recovery and reuse, and often improves enantioselectivity by preventing enzyme aggregation.[4]

  • Temperature: While higher temperatures increase the reaction rate, they can negatively impact enantioselectivity. Therefore, an optimal temperature must be determined for each specific resolution to balance reaction time and enantiomeric excess.

  • Low Enantioselectivity: If the observed enantioselectivity is low, consider screening different lipases, as their active sites can have subtle but significant differences. Additionally, varying the solvent, acyl donor, and temperature can have a profound impact on the E-value.

Conclusion

The kinetic resolution of racemates using lipases is a powerful and versatile tool in the synthesis of enantiomerically pure compounds. Candida antarctica lipase B and Pseudomonas cepacia lipase are often the catalysts of choice, consistently delivering high enantioselectivity across a broad range of substrates. While Candida rugosa lipase may exhibit lower selectivity in some cases, its unique enantiopreferences can be advantageous.

By understanding the principles of lipase-catalyzed kinetic resolution, carefully selecting the appropriate enzyme and reaction conditions, and employing robust analytical methods, researchers can effectively harness the power of these remarkable biocatalysts to meet the ever-increasing demand for enantiopure molecules in drug discovery and development.

References

  • Application Notes and Protocols for the Kinetic Resolution of Amines. (2025). Benchchem.
  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemiz
  • CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. (2019).
  • Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. (n.d.). RSC Publishing.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). JOCPR.
  • (PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. (2011).
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2018). PubMed Central.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. (2011).
  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. (2021). MDPI.
  • Kinetic resolution. (n.d.). Wikipedia.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2022). MDPI.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995).
  • Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. (1998). Journal of the American Chemical Society.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2007).
  • Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model. (2004).
  • LIPASE Kinetic Method. (2022). BIOLABO.
  • (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2012).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R) - ResearchGate. (2021).
  • Selected examples showing the kinetic resolution of secondary alcohols.35–38. (2019).
  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. (2011).
  • Catalytic Alkyne Arylation Using Traceless Directing Groups. (2019).
  • Enantioselective acylation of β-phenylalanine acid and its derivatives catalyzed by penicillin G acylase from Alcaligenes faecalis. (2013). PubMed.
  • Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. (1996).
  • Enantioselective Acylation of Benzylic C(sp3)
  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2023). MDPI.
  • Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions. (2021).
  • Ethyl 3-hydroxy-3-phenylbutanoate | C12H16O3 | CID 220801. (n.d.). PubChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-2-Benzyl-3-hydroxypropanoic acid. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Compound

This compound (CAS No: 123802-80-2) is a carboxylic acid derivative.[1][2] Before any handling or disposal, a thorough understanding of its hazard profile is essential. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

The signal word for this chemical is "Warning".[3] These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required. The acidic nature of the carboxyl group is the primary driver of its irritant properties.

Immediate Safety Protocols

Prior to initiating any disposal workflow, ensure the following safety measures are in place. These are non-negotiable for minimizing exposure risk.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standards are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[5][6]

Spill Management

In the event of a spill, use an inert, non-combustible absorbent material like vermiculite or sand.[6] The absorbed material must then be collected into a designated hazardous waste container for disposal.[6] For large spills, evacuate the area and follow your institution's emergency protocols.

Core Disposal Workflow: A Decision-Based Approach

The correct disposal path for this compound depends on its form, concentration, and whether it is mixed with other substances. The following decision tree and diagram illustrate the proper workflow.

Step 1: Waste Characterization & Segregation

First, identify the nature of the waste stream. Is it a concentrated solid/liquid, a dilute aqueous solution, or contaminated with other solvents or hazardous materials?

Crucially, you must segregate this organic acid waste from other chemical waste streams.[6]

  • DO NOT mix with bases (risk of exothermic reaction).

  • DO NOT mix with oxidizing agents.[6]

  • DO NOT mix with inorganic acids like hydrochloric or sulfuric acid in the same container.[6]

Step 2: Selecting the Disposal Pathway

Pathway A: Concentrated or Contaminated Waste (Primary Method) This is the standard and most recommended pathway for nearly all laboratory-generated waste of this type. All forms of this compound—including solid, concentrated solutions, and any material contaminated with it (e.g., spill cleanup debris, contaminated labware)—must be disposed of as hazardous chemical waste.[6][7]

Pathway B: Dilute, Uncontaminated Aqueous Solutions In some jurisdictions, dilute (<10%) and uncontaminated aqueous solutions of simple carboxylic acids may be eligible for neutralization and subsequent drain disposal.[6][7] However, this is often not permissible for less common organic acids and is strictly governed by local and institutional regulations.[5][8] Always secure explicit approval from your institution's Environmental Health & Safety (EHS) department before proceeding with this method. [5]

Disposal Data Summary
ParameterSpecificationSource(s)
GHS Hazard Codes H302, H315, H319[3][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[5][6]
Primary Disposal Method Collection as Hazardous Waste[6][7]
Compatible Containers High-Density Polyethylene (HDPE), Glass[6]
Incompatible Materials Bases, Oxidizing Agents, Reducing Agents, Metals[6]
Spill Cleanup Inert Absorbent (Vermiculite, Sand)[6]
Conditional Disposal Neutralization (Requires prior EHS approval)[5][8]
Disposal Decision Workflow Diagram

DisposalWorkflow decision decision proc proc waste waste start Waste Generated: This compound d1 Contaminated or Concentrated? start->d1 d2 EHS Approval for Neutralization? d1->d2 No (Dilute & Uncontaminated) collect Pathway A: Collect as Hazardous Waste d1->collect  Yes d2->collect  No neutralize Pathway B: Neutralization Protocol d2->neutralize Yes drain Drain Disposal (with copious water) neutralize->drain

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocols

Protocol A: Hazardous Waste Collection (Primary Method)
  • Container Selection: Obtain a designated hazardous waste container that is chemically compatible with acids. High-density polyethylene (HDPE) or glass containers are appropriate.[6] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting screw cap.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[8] The label must also include the full chemical name, "this compound," and list all components of the mixture if applicable. Associated hazards (e.g., "Irritant") should also be noted.[8]

  • Waste Accumulation: Add the chemical waste to the container, ensuring not to exceed 90% of its capacity.[6] Keep the container sealed at all times except when adding waste.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8] This area should be cool, dry, well-ventilated, and away from incompatible materials.[6]

  • Pickup and Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[6] This ensures the waste is transported and disposed of in compliance with the Resource Conservation and Recovery Act (RCRA) and other regulations.[9][10][11]

Protocol B: Neutralization and Drain Disposal (Conditional)

Prerequisite: You must have written permission from your EHS department to perform this procedure.

  • Work Area: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Dilution: Ensure the waste solution is already dilute (<10%). If starting with a more concentrated solution, slowly add the acid to a large volume of cold water with constant stirring. Never add water to acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution with constant stirring.[7] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas.[6]

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base in small portions until the pH is neutral (between 6.0 and 8.0).[6]

  • Final Disposal: Once neutralized and confirmed to be free of other regulated contaminants, the solution can be poured down the drain with copious amounts of running water (at least a 20-fold excess) to ensure complete dilution within the sanitary sewer system.[6]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your scientific pursuits are conducted with the highest standards of environmental responsibility.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Learn the Basics of Hazardous Waste. US EPA.
  • 2-Benzyl-3-hydroxypropanoic acid Safety Information. BLD Pharm.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube.
  • PubChem Compound Summary for CID 11805344, this compound. National Center for Biotechnology Information.
  • PubChem Compound Summary for CID 562345, 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information.
  • SAFETY DATA SHEET for 3-Hydroxy-4-phenylbutanoic acid. CymitQuimica.
  • This compound Product Information. ChemicalBook.
  • How to Dispose of Acetic Acid. Lab Alley.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

A Researcher's Guide to the Safe Handling of (R)-2-Benzyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling (R)-2-Benzyl-3-hydroxypropanoic acid (CAS 123802-80-2). This document moves beyond generic laboratory advice to provide you, a fellow researcher, with a deep, causal understanding of the necessary precautions. Our goal is to empower you to work safely and effectively by not just listing procedures, but by explaining the scientific rationale behind them. The protocols herein are designed as a self-validating system, ensuring that each step you take is grounded in established safety principles and expert experience.

Hazard Analysis: Understanding the Risks

This compound is an organic acid that, while not acutely toxic in small quantities, presents tangible risks that necessitate careful handling. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation, redness, and discomfort. Prolonged exposure may lead to more significant dermal issues.

  • Serious Eye Irritation (H319): This is a critical risk. Accidental contact with the eyes can cause significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): If the compound is in a fine powder form or if aerosols are generated, it may cause irritation to the respiratory tract.[2]

These classifications, derived from authoritative Safety Data Sheets (SDS), form the logical basis for the personal protective equipment (PPE) and handling protocols outlined below.[1][2]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance but a direct response to the specific chemical threats posed by this compound. The guiding precautionary statement is P280: Wear protective gloves/protective clothing/eye protection/face protection .[1]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical Safety Goggles (ANSI Z87.1 rated)Why? Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is critical to prevent contact from splashes or fine dust, mitigating the risk of serious eye irritation.[1]
Face Shield (worn over goggles)Why? A face shield should be used when handling larger quantities or when there is a significant risk of splashing. It offers a broader barrier of protection for the entire face.
Hand Protection Nitrile or Neoprene GlovesWhy? These materials offer good resistance to a range of organic acids.[1] Always inspect gloves for any signs of degradation or punctures before use. Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact.
Body Protection Laboratory Coat or Chemical Resistant ApronWhy? This provides a barrier against accidental spills and contact with contaminated surfaces, directly addressing the skin irritation hazard. For extensive use, a complete suit protecting against chemicals may be necessary.[1]
Respiratory Protection N95/FFP2 Particulate Respirator (minimum)Why? This is necessary when handling the solid compound, as dust can be generated. It directly counters the risk of respiratory irritation.
Full-face Respirator with P3/N100 CartridgesWhy? In situations where there is a high potential for aerosolization or significant dust generation (e.g., during transfer of large quantities), a higher level of respiratory protection is warranted.[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound base_ppe Mandatory Base PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat start->base_ppe Always Required check_dust Potential for Dust or Aerosol Generation? check_splash Significant Splash Risk? check_dust->check_splash No add_respirator Add: N95/FFP2 Respirator (or Full-face for high risk) check_dust->add_respirator Yes add_faceshield Add: Face Shield check_splash->add_faceshield proceed Proceed with Caution check_splash->proceed No base_ppe->check_dust add_respirator->check_splash add_faceshield->proceed

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 2
(R)-2-Benzyl-3-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.